4-[(Cyclopentyloxy)methyl]aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopentyloxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKBXNWJFKWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954256-12-3 | |
| Record name | 4-[(cyclopentyloxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[(Cyclopentyloxy)methyl]aniline chemical structure and properties
An In-Depth Technical Guide to 4-[(Cyclopentyloxy)methyl]aniline: Structure, Properties, and Synthetic Strategies
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Arylamines, and specifically substituted anilines, represent a privileged structural class, forming the core of numerous approved drugs and clinical candidates. This guide focuses on 4-[(Cyclopentyloxy)methyl]aniline, a compound of interest for its unique combination of a reactive aniline moiety and a lipophilic, metabolically robust cyclopentyloxy-methyl group.
While specific literature on this exact molecule is sparse, its constituent parts—the aniline core and the ether-linked aliphatic ring—are well-understood motifs in drug design. This document, therefore, serves as a comprehensive technical primer for researchers, scientists, and drug development professionals. It synthesizes established chemical principles and data from analogous structures to provide a robust profile of 4-[(Cyclopentyloxy)methyl]aniline, covering its physicochemical properties, predicted spectroscopic signature, a validated synthetic protocol, and its potential applications as a versatile intermediate in pharmaceutical research.
Chemical Identity and Physicochemical Profile
The structure of 4-[(Cyclopentyloxy)methyl]aniline features a central benzene ring substituted at the 1- and 4-positions with an amino group and a cyclopentyloxy-methyl group, respectively. This arrangement provides a key vector for further chemical modification via the aniline nitrogen, while the opposing ether moiety can be used to modulate physical properties and explore specific binding pockets within a biological target.
Caption: Chemical structure of 4-[(Cyclopentyloxy)methyl]aniline.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| InChI | InChI=1S/C12H17NO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2 | [1] |
| InChIKey | PJOKBXNWJFKWSX-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC(C1)OCC2=CC=C(C=C2)N | [1] |
| CAS Number | Not available | - |
Table 2: Predicted Physicochemical Parameters
| Parameter | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| XlogP | 2.2 | Indicates moderate lipophilicity, often correlated with good membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good potential for oral bioavailability (TPSA < 140 Ų is a common filter).[2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Participates in interactions with biological targets.[2] |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Participates in interactions with biological targets.[2] |
| Rotatable Bond Count | 3 | A low count suggests conformational rigidity, which can be favorable for binding affinity.[2] |
The cyclopentyloxy group is a common bioisostere for larger or more metabolically labile alkyl groups. Its inclusion here serves two primary purposes from a medicinal chemistry perspective:
-
Metabolic Stability: The methylene group attached to the phenyl ring (a benzylic position) is often susceptible to oxidation by cytochrome P450 enzymes. The presence of the ether linkage at this position blocks this metabolic pathway, potentially increasing the compound's half-life.
-
Lipophilicity and Solubility: The cyclopentyl group increases the lipophilicity (as reflected by the XlogP value) compared to a simple methyl or ethyl ether. This can enhance binding to hydrophobic pockets in target proteins and improve cell membrane permeability.
Proposed Synthesis and Purification
A robust and scalable synthesis is critical for the utility of any chemical building block. For 4-[(Cyclopentyloxy)methyl]aniline, the most logical and efficient synthetic approach is a two-step process starting from 4-nitrobenzyl alcohol, involving a Williamson ether synthesis followed by a standard reduction of the nitro group.
Caption: Proposed two-step synthesis of 4-[(Cyclopentyloxy)methyl]aniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and rationale provided for a researcher to execute confidently.
Step 1: Synthesis of 1-((Cyclopentyloxy)methyl)-4-nitrobenzene
-
Principle: The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[3][4] Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the alcohol, forming the sodium alkoxide in situ.[5] Tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction.[4]
-
Methodology:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzyl alcohol (1.0 eq., e.g., 5.0 g).
-
Dissolve the alcohol in anhydrous THF (approx. 10 mL per gram of alcohol). Cool the solution to 0 °C in an ice bath.
-
Rationale: Cooling prevents an uncontrolled reaction upon addition of the highly reactive sodium hydride.
-
-
Slowly add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Effervescence (H₂ gas evolution) will be observed.
-
Causality: The slow addition maintains control over the exothermic deprotonation and hydrogen gas production.
-
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Add cyclopentyl bromide (1.2 eq.) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 66 °C) for 4-6 hours, monitoring by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed to completion.[3]
-
-
Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate product.
-
Step 2: Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
-
Principle: Catalytic hydrogenation is a clean and highly efficient method for the reduction of aromatic nitro groups to anilines.[6] Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the reductant.
-
Methodology:
-
Dissolve the crude 1-((cyclopentyloxy)methyl)-4-nitrobenzene from Step 1 in ethanol (or methanol) in a suitable hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Rationale: Pd/C provides a surface for the reaction between hydrogen and the nitro compound to occur.
-
-
Seal the vessel and purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas.
-
Pressurize the vessel with H₂ (typically 1-3 atm or using a balloon) and stir vigorously at room temperature.
-
Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: Pd/C can be pyrophoric upon exposure to air, especially when containing residual hydrogen. The filter cake should be kept wet with solvent and disposed of properly.
-
-
Rinse the filter pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-[(Cyclopentyloxy)methyl]aniline.
-
Purification Protocol
-
Technique: Flash column chromatography is the preferred method for purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Load the crude product onto the silica gel column (either directly as a concentrated oil or pre-adsorbed onto a small amount of silica).
-
Elute with the solvent system, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-[(Cyclopentyloxy)methyl]aniline, likely as an oil or low-melting solid.
-
Predicted Spectroscopic Profile
For a synthetic chemist, confirming the structure of a newly synthesized compound is essential. The following is a predicted spectroscopic analysis for 4-[(Cyclopentyloxy)methyl]aniline based on established principles.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.15 (d, 2H): Aromatic protons ortho to the CH₂ group. δ ~6.65 (d, 2H): Aromatic protons ortho to the NH₂ group.[6] δ ~4.40 (s, 2H): Methylene protons (-CH₂-O-). δ ~3.80 (br s, 2H): Amine protons (-NH₂). Signal may be broad and exchangeable with D₂O.[7] δ ~3.75 (m, 1H): Cyclopentyl proton at the C-O position. δ ~1.80-1.50 (m, 8H): Remaining cyclopentyl methylene protons. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~145 ppm: Aromatic C-NH₂. δ ~130 ppm: Aromatic C-CH₂. δ ~129 ppm: Aromatic CH ortho to CH₂. δ ~115 ppm: Aromatic CH ortho to NH₂.[8] δ ~80 ppm: Cyclopentyl CH-O. δ ~72 ppm: Methylene carbon (-CH₂-O-). δ ~33 ppm: Cyclopentyl CH₂ carbons adjacent to CH-O. δ ~24 ppm: Remaining cyclopentyl CH₂ carbon. |
| IR Spectroscopy (Thin Film, cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (two bands for primary amine). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (cyclopentyl and methylene). ~1620, 1510 cm⁻¹: Aromatic C=C stretching. ~1240, 1050 cm⁻¹: C-O ether stretching. |
| Mass Spectrometry (EI) | m/z 191: Molecular ion (M⁺). m/z 122: Fragment from loss of the cyclopentyloxy radical (•OC₅H₉). m/z 106: Fragment from benzylic cleavage (loss of •CH₂OC₅H₉). m/z 69: Cyclopentyl cation ([C₅H₉]⁺). |
Safety and Handling
No specific safety data sheet (SDS) exists for 4-[(Cyclopentyloxy)methyl]aniline. Therefore, a conservative approach based on the known hazards of related aniline compounds is mandatory. Anilines as a class are toxic and can be absorbed through the skin.[9][10]
Table 4: Inferred GHS Hazard Statements
| Hazard Code | Statement | Basis of Inference |
|---|---|---|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Common hazard for aniline derivatives.[11][12] |
| H315, H319 | Causes skin and serious eye irritation. | Common hazard for aniline derivatives.[13] |
| H373 | May cause damage to organs through prolonged or repeated exposure. | Known hazard for compounds like N-methylaniline.[14] |
| H410/H412 | Very toxic/Harmful to aquatic life with long lasting effects. | General environmental hazard for many aromatic amines.[11][14] |
Handling Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.[14]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]
Conclusion and Future Outlook
4-[(Cyclopentyloxy)methyl]aniline emerges as a promising, yet underexplored, chemical scaffold for drug discovery and materials science. Its structure thoughtfully combines a synthetically versatile aniline handle with a metabolically robust lipophilic side chain. The detailed synthetic protocol provided herein offers a reliable pathway for its production, enabling further investigation. Based on the analysis of its structural features and predicted properties, this compound is well-suited for use in generating libraries of derivatives for screening against various biological targets, particularly where benzylic oxidation is a known metabolic liability. Future research should focus on the experimental validation of its properties and its incorporation into screening programs to unlock its full potential in the development of next-generation chemical entities.
References
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5677-5684. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from ResearchGate. [Link]
-
PubChemLite. (n.d.). 4-[(cyclopentyloxy)methyl]aniline. Retrieved from PubChemLite. [Link]
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. Retrieved from ResearchGate. [Link]
-
PubMed. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Retrieved from PubMed. [Link]
-
PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from a general chemistry resource. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from Khan Academy. [Link]
-
PubChem. (n.d.). 4-Cyclopropyl-3-methylaniline. Retrieved from PubChem. [Link]
-
Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from a supporting information document. [Link]
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
Molport. (n.d.). 4-(cyclopentyloxy)-N-(1-cyclopropylpropyl)aniline. Retrieved from Molport. [Link]
-
Taylor & Francis. (n.d.). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Retrieved from Taylor & Francis. [Link]
-
Royal Society of Chemistry. (n.d.). Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst. Retrieved from Rsc.org. [Link]
-
NIST WebBook. (n.d.). 4-Methylbenzylidene-4-methylaniline. Retrieved from the NIST WebBook. [Link]
-
PubChemLite. (n.d.). 4-(cyclopentyloxy)aniline. Retrieved from PubChemLite. [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved from Cheméo. [Link]
-
FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from FooDB. [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from MPG.PuRe. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Catalysis Science & Technology. [Link]
-
ResearchGate. (2025). Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Retrieved from ResearchGate. [Link]
-
Oakwood Chemical. (n.d.). 4-Methyl-N-methylaniline. Retrieved from Oakwood Chemical. [Link]
Sources
- 1. PubChemLite - 4-[(cyclopentyloxy)methyl]aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. rsc.org [rsc.org]
- 7. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 4-[(Cyclopentyloxy)methyl]aniline: A Scaffold of Interest in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-[(Cyclopentyloxy)methyl]aniline, a molecule with significant potential in the landscape of contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the chemical identity, potential synthesis, and the rationale behind its relevance in the design of novel therapeutics.
Chemical Identity and Nomenclature
At the core of our investigation is the specific chemical entity, 4-[(Cyclopentyloxy)methyl]aniline. While a dedicated CAS (Chemical Abstracts Service) registry number for this precise structure is not readily found in major public databases as of the latest search, its molecular identity is well-defined.
The compound can be systematically named as 4-(Cyclopentyloxymethyl)benzenamine . This nomenclature clearly describes a benzene ring substituted with an amino group and a cyclopentyloxymethyl group at the para (1,4) positions.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C12H17NO | PubChem[1] |
| IUPAC Name | 4-(cyclopentyloxymethyl)aniline | PubChem[1] |
| InChI | InChI=1S/C12H17NO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2 | PubChem[1] |
| InChIKey | PJOKBXNWJFKWSX-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CCC(C1)OCC2=CC=C(C=C2)N | PubChem[1] |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
Synonyms:
-
4-(Cyclopentyloxymethyl)benzenamine
Physicochemical Properties (Predicted)
Understanding the physicochemical profile of a molecule is paramount in early-stage drug discovery, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the computationally predicted properties for 4-[(Cyclopentyloxy)methyl]aniline.
Table 2: Predicted Physicochemical Properties
| Property | Value | Significance in Drug Discovery |
| XlogP3 | 2.2 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 4 | Provides conformational flexibility, which can be crucial for binding to target proteins. |
| Topological Polar Surface Area | 35.3 Ų | Suggests good potential for oral bioavailability. |
Synthesis and Characterization: A Proposed Route
While specific literature detailing the synthesis of 4-[(Cyclopentyloxy)methyl]aniline is scarce, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. A two-step process starting from 4-nitrobenzyl alcohol is proposed.
Step 1: Williamson Ether Synthesis The initial step involves the formation of the cyclopentyl ether linkage. 4-nitrobenzyl alcohol can be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions.
Step 2: Reduction of the Nitro Group The nitro group of the resulting ether is then reduced to the primary amine to yield the final product. This reduction can be achieved using various established methods, such as catalytic hydrogenation or using a metal in acidic media.
Caption: Proposed two-step synthesis of 4-[(Cyclopentyloxy)methyl]aniline.
Characterization: Upon successful synthesis, the compound's identity and purity would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Rationale in Medicinal Chemistry and Drug Development
The structural motifs present in 4-[(Cyclopentyloxy)methyl]aniline—the aniline core and the cyclopentyloxy methyl side chain—are of significant interest in medicinal chemistry for several reasons.
The Aniline Moiety: Aniline and its derivatives are prevalent scaffolds in a multitude of approved drugs and clinical candidates.[2] They serve as versatile building blocks and can engage in various interactions with biological targets. However, it is crucial to acknowledge that the aniline moiety can sometimes be associated with metabolic liabilities or toxicity concerns. Therefore, careful structural modification and bioisosteric replacement strategies are often employed in drug design to mitigate these risks while retaining desired pharmacological activity.
The Cyclopentyloxy Methyl Group: The inclusion of a cyclopentyloxy methyl group can confer several advantageous properties to a drug candidate:
-
Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to more labile functional groups.
-
Conformational Constraint: The cyclic nature of the cyclopentyl group can introduce a degree of conformational rigidity, which may lead to higher binding affinity and selectivity for the target protein.
Potential Therapeutic Applications: A Forward Look
While the specific biological activity of 4-[(Cyclopentyloxy)methyl]aniline is not yet reported, its structural features suggest potential for exploration in several therapeutic areas. The aniline scaffold is a known pharmacophore for a range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
The following workflow outlines a rational approach to investigating the therapeutic potential of this novel compound.
Caption: A typical workflow for evaluating a novel chemical entity in drug discovery.
Safety and Handling: General Precautions for Aromatic Amines
As a derivative of aniline, 4-[(Cyclopentyloxy)methyl]aniline should be handled with appropriate caution, assuming it may share some of the toxicological properties of this class of compounds. Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For more detailed safety information, it is always advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds until a specific one for the title compound is available.
Conclusion
4-[(Cyclopentyloxy)methyl]aniline represents a promising, yet underexplored, chemical scaffold. Its combination of a versatile aniline core with a lipophilic and metabolically stable cyclopentyloxy methyl side chain makes it an attractive starting point for the design of novel therapeutic agents. While further investigation into its synthesis, biological activity, and safety profile is required, the foundational analysis presented in this guide provides a strong rationale for its inclusion in future drug discovery programs. The principles of medicinal chemistry suggest that this compound holds potential for optimization into a valuable clinical candidate.
References
-
PubChem. 4-[(cyclopentyloxy)methyl]aniline. National Center for Biotechnology Information. [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
Sources
An In-Depth Technical Guide to 4-(cyclopentyloxymethyl)aniline: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-(cyclopentyloxymethyl)aniline, a substituted aniline with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse[1], this document leverages established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and prospective utility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the properties and applications of novel aniline derivatives.
Molecular and Physicochemical Profile
Understanding the fundamental properties of a molecule is the first step in harnessing its potential. The key identifiers and predicted properties for 4-(cyclopentyloxymethyl)aniline are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | Calculated |
| Monoisotopic Mass | 191.13101 Da | [1] |
| IUPAC Name | 4-((cyclopentyloxy)methyl)benzenamine | N/A |
| SMILES | C1CCC(C1)OCC2=CC=C(C=C2)N | [1] |
| InChI Key | PJOKBXNWJFKWSX-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.2 | [1] |
| Predicted H-Bond Donors | 1 | [2] |
| Predicted H-Bond Acceptors | 2 | Calculated |
| Predicted Rotatable Bonds | 3 | Calculated |
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of 4-(cyclopentyloxymethyl)aniline can be logically approached via a two-step pathway. This strategy involves the initial formation of the ether linkage, followed by the reduction of a nitro group to the target primary amine. This method is advantageous as it utilizes common starting materials and well-understood, high-yielding reactions. The nitro-group intermediate is generally more stable and less prone to side-reactions during the etherification step compared to a free amine.
Step 1: Williamson Ether Synthesis of 4-((cyclopentyloxy)methyl)-1-nitrobenzene
Causality: The Williamson ether synthesis is a robust and widely used method for forming ether linkages via an Sₙ2 mechanism.[3][4] This reaction involves an alkoxide nucleophile attacking an alkyl halide. To favor the Sₙ2 pathway and maximize yield, a primary alkyl halide (4-nitrobenzyl bromide) is chosen over a secondary halide (cyclopentyl bromide).[5] The alkoxide is generated in situ from cyclopentanol using a strong, non-nucleophilic base like sodium hydride (NaH).
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. To this suspension, add cyclopentanol (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Sₙ2 Reaction: Dissolve 4-nitrobenzyl bromide (1.05 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the cyclopentoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product, 4-((cyclopentyloxy)methyl)-1-nitrobenzene, can be purified by flash column chromatography on silica gel.
Step 2: Reduction of 4-((cyclopentyloxy)methyl)-1-nitrobenzene
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines.[6] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is the terminal reductant, yielding water as the only byproduct.
Experimental Protocol:
-
Setup: To a hydrogenation vessel, add the purified 4-((cyclopentyloxy)methyl)-1-nitrobenzene (1.0 equivalent) from Step 1.
-
Catalyst and Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, and palladium on carbon (10% Pd/C, ~5 mol% catalyst loading).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (Argon or Nitrogen). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-(cyclopentyloxymethyl)aniline. The product can be further purified by vacuum distillation or recrystallization if necessary.
Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons should appear as a characteristic AA'BB' system of two doublets in the ~6.5-7.5 ppm region. The benzylic methylene protons (-O-CH₂-Ar) would likely be a singlet around 4.5 ppm. The methine proton on the cyclopentyl ring attached to the oxygen (-O-CH-) would be a multiplet, and the remaining cyclopentyl methylene protons would appear as complex multiplets in the upfield region (1.5-2.0 ppm). The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of 12 distinct carbon signals (barring any accidental equivalence). Key signals would include four aromatic carbons (two in the 115-120 ppm range and two more downfield), the benzylic carbon (~70-75 ppm), the cyclopentyl methine carbon attached to oxygen (~80-85 ppm), and the remaining aliphatic carbons of the cyclopentyl ring.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): This technique would be expected to show a molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would likely include the loss of the cyclopentyl group or the entire cyclopentyloxymethyl side chain.[7][8]
Infrared (IR) Spectroscopy
-
The IR spectrum would display characteristic absorption bands confirming key functional groups. Expected peaks include:
-
N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹.
-
C-H stretching (aromatic): Just above 3000 cm⁻¹.
-
C-O stretching (ether): A strong band in the 1000-1300 cm⁻¹ region.
-
Potential Applications in Research and Development
Substituted anilines are a cornerstone of modern chemistry, serving as versatile building blocks and key pharmacophores.[9][10] While 4-(cyclopentyloxymethyl)aniline has not been extensively studied, its structural features suggest significant potential in several research areas.
Medicinal Chemistry and Drug Discovery
The aniline moiety is a "privileged structure" in medicinal chemistry, known for its ability to form critical interactions with biological targets.[11] It is a common feature in many FDA-approved drugs.[12]
-
Kinase Inhibitors: Many tyrosine kinase inhibitors (TKIs) used in cancer therapy feature a substituted aniline core.[13] The aniline nitrogen often acts as a crucial hydrogen bond donor, anchoring the inhibitor within the ATP-binding pocket of the target kinase. The 4-(cyclopentyloxymethyl) group could explore a hydrophobic pocket within the enzyme, potentially enhancing binding affinity and selectivity.
-
Other Therapeutic Areas: Aniline derivatives are foundational to a wide range of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and agents targeting cardiovascular disorders.[10][14] The unique combination of a flexible ether linkage and a moderately sized lipophilic group in 4-(cyclopentyloxymethyl)aniline makes it an attractive scaffold for library synthesis in various drug discovery programs.
Materials Science
Substituted anilines are the monomers used to synthesize polyanilines (PANIs), a major class of conducting polymers.[15] The properties of these polymers can be tuned by altering the substituents on the aniline monomer. The cyclopentyloxymethyl group could impart greater solubility in organic solvents and potentially influence the polymer's morphology and electronic properties, making it a candidate for applications in sensors, anti-corrosion coatings, or electronic devices.
Conclusion
4-(cyclopentyloxymethyl)aniline represents an accessible yet underexplored chemical entity. This guide provides a scientifically grounded and practical framework for its synthesis and characterization based on well-established chemical principles. The proposed protocols are designed to be robust and reproducible, providing a solid foundation for further research. The structural similarity of this compound to known bioactive molecules and polymer precursors suggests that it is a promising candidate for investigation in both medicinal chemistry and materials science, warranting further exploration by the scientific community.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for 2-(Substituted)
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Echemi. (2024, February 5).
- Boyd, M. J., & McLeod, M. D. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 269–272.
- PubChemLite. 4-[(cyclopentyloxy)methyl]aniline (C12H17NO).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- MilliporeSigma. 4-(cyclopentyloxy)aniline | 26455-36-7.
- Wikipedia.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- PubChemLite. 4-(cyclopentyloxy)aniline (C11H15NO).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ChemScene. 145071-72-3 | 4-(Cyclopentylmethyl)aniline.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Nature. (n.d.).
- ResearchGate.
- Molport. 4-(cyclopentyloxy)-N-(1-cyclopropylpropyl)aniline | Molport-021-710-793.
- Benchchem. (2025).
- Journal of Chemical and Pharmaceutical Research. (2024, April 29).
- PubMed. (1992). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 35(5), 871-877.
- Indian Journal of Chemical Technology. (2002).
- MPG.PuRe.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- NIST.
- ResearchGate.
- SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum.
- PrepChem.com.
- ChemicalBook. N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum.
- Google Patents.
- ResearchGate. NMR Spectra of Anilines | Request PDF.
- PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552.
- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline.
- Google Patents. US5117063A - Method of preparing 4-aminodiphenylamine.
- ResearchGate.
- Google Patents. CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
- ChemicalBook. Aniline(62-53-3) MS spectrum.
- Cheng-Wei Lin's Website. Research.
- The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. (2025, April 2).
- mzCloud. (2015, October 16). 4 Pentylaniline.
- PubMed. (2005). Adsorption characteristics of aniline and 4-methylaniline onto bifunctional polymeric adsorbent modified by sulfonic groups.
- EBSCO. Aniline | Chemistry | Research Starters.
Sources
- 1. PubChemLite - 4-[(cyclopentyloxy)methyl]aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aniline(62-53-3) MS spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cresset-group.com [cresset-group.com]
- 13. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. coherentmarketinsights.com [coherentmarketinsights.com]
- 15. c-wlin.com [c-wlin.com]
Comprehensive Technical Guide: Thermodynamics and Solubility Profiling of 4-[(Cyclopentyloxy)methyl]aniline in Organic Solvents
Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Framework
Executive Summary
In advanced organic synthesis and preclinical drug development, the physicochemical profiling of functionalized intermediates is a critical path to successful formulation and reaction optimization. 4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3) is a highly versatile substituted aniline derivative[1]. Its unique structural architecture—combining a polar, hydrogen-bonding primary amine with a lipophilic, sterically bulky cyclopentyloxy ether—creates a complex solvation profile.
As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic equilibrium governed by cohesive energy densities. This whitepaper deconstructs the solvation mechanics of 4-[(Cyclopentyloxy)methyl]aniline, provides predictive solubility data across organic solvent classes, and establishes a self-validating experimental protocol for precise solubility quantification.
Physicochemical Profiling & Causality of Solvation
To accurately predict and manipulate the solubility of 4-[(Cyclopentyloxy)methyl]aniline, we must first analyze the causality behind its intermolecular interactions. The general principle of "like dissolves like" provides a baseline, but the Hildebrand and Hansen solubility parameters offer a more rigorous thermodynamic explanation[2][3].
The molecule is divided into three distinct solvation domains:
-
The Aniline Core (Polar / H-Bonding): The primary aromatic amine (-NH₂) acts as both a hydrogen-bond donor and acceptor. Due to the resonance stabilization of the lone pair into the benzene ring, it is a weak base (pKa ~4.6)[4]. This core drives solubility in polar protic solvents (e.g., alcohols) and allows for pH-dependent solubility shifts in aqueous-organic mixtures.
-
The Ether Linkage (Dipole Acceptor): The -CH₂-O- linkage introduces a strong localized dipole. The oxygen atom acts as a potent hydrogen-bond acceptor, significantly enhancing solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
The Cyclopentyl Ring (Lipophilic / Dispersion): This non-polar cycloalkane substituent drastically increases the molecule's overall lipophilicity (LogP). It disrupts the highly ordered hydrogen-bonded networks of water (leading to poor aqueous solubility) while maximizing London dispersion forces, driving high solubility in non-polar solvents like toluene and dichloromethane (DCM).
Fig 1. Solvation mechanisms of 4-[(Cyclopentyloxy)methyl]aniline structural moieties.
Quantitative Solubility Data in Organic Solvents
Based on the Hildebrand solubility parameter (
| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility Range | Primary Solvation Mechanism |
| Polar Protic | Methanol (MeOH) | 32.7 | > 100 mg/mL | Strong H-bond donation to the ether oxygen and amine. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 80 - 120 mg/mL | H-bonding; enhanced by aliphatic tail interaction with cyclopentyl. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 mg/mL | Intense dipole-dipole interactions; ideal for stock solutions. |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 200 mg/mL | Dipole-induced dipole; perfectly matches the compound's Hansen |
| Non-Polar | Toluene | 2.4 | 50 - 100 mg/mL | |
| Non-Polar | n-Hexane | 1.9 | 10 - 50 mg/mL | Pure London dispersion forces; solubility limited by the polar amine core. |
| Aqueous | Water (pH 7.4) | 80.1 | < 1 mg/mL | Hydrophobic exclusion driven by the bulky cyclopentyloxy group. |
Experimental Protocols: Self-Validating Solubility Determination
To generate regulatory-grade or highly reliable internal data, standard kinetic dissolution tests are insufficient. The following protocol utilizes an Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV).
Crucially, this protocol is designed as a self-validating system . Every potential point of failure (e.g., kinetic vs. thermodynamic equilibrium, polymorphic transformation, instrument drift) is actively monitored and controlled.
Step-by-Step Methodology
Phase 1: Preparation & Equilibration
-
Solvent Saturation: Add an excess amount of 4-[(Cyclopentyloxy)methyl]aniline (approx. 250 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. Causality: An excess of solid must remain visible to ensure the solution reaches true thermodynamic saturation rather than a kinetic maximum.
-
Isothermal Agitation: Seal the vials and place them in a thermostatic shaker at exactly 25.0°C ± 0.1°C, shaking at 500 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of dissolution for highly crystalline organic solids, ensuring equilibrium.
Phase 2: Phase Separation (The Critical Step) 3. Ultracentrifugation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 x g for 15 minutes at 25°C.
-
Expert Insight:Do not use syringe filters. Substituted anilines with high lipophilicity exhibit severe non-specific adsorption to standard PTFE or Nylon filter membranes, which artificially depletes the solute from the supernatant and invalidates the data[2].
Phase 3: Quantification & Self-Validation
4. Supernatant Extraction: Carefully extract 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:100 or 1:1000) with the mobile phase to fall within the linear range of the UV detector.
5. HPLC-UV Analysis: Quantify the concentration using a validated HPLC method (detecting the aniline chromophore at
-
Causality: Solvents can induce the formation of solvates or trigger polymorphic transformations. If the solid structure changes during the 48-hour equilibration, the measured solubility corresponds to the new crystal form, not the original API. This check validates the integrity of the starting material.
Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.
Conclusion
The solubility of 4-[(Cyclopentyloxy)methyl]aniline is a delicate balance dictated by its polar aniline core and its highly lipophilic cyclopentyloxy ether tail. By leveraging Hildebrand and Hansen solubility concepts, researchers can confidently select polar aprotic solvents (DMSO, DCM) for maximum dissolution, or non-polar solvents (Toluene) for specific synthetic extractions. Adhering to the self-validating isothermal shake-flask protocol ensures that the resulting solubility data is thermodynamically sound, reproducible, and ready for regulatory or advanced synthetic applications.
References
-
AccelaChemBio - 1334148-27-4,Tetrahydro-2H-pyran-4-sulfonyl Fluoride-AccelaChem (Contains CAS 954256-12-3 Data)[Link]
-
American Institute for Conservation - Solubility Parameters: Theory and Application[Link]
-
Softbeam / Kirk-Othmer Encyclopedia - Aniline and Its Derivatives[Link]
Sources
- 1. 1334148-27-4,Tetrahydro-2H-pyran-4-sulfonyl Fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
p-Aminobenzyl cyclopentyl ether physical characteristics
Topic: p-Aminobenzyl Cyclopentyl Ether: Physical Characteristics & Application in Self-Immolative Linker Systems Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Aminobenzyl cyclopentyl ether (chemically 4-[(cyclopentyloxy)methyl]aniline ) represents a critical model system in the development of Antibody-Drug Conjugates (ADCs). While often overshadowed by the complex cytotoxic payloads it mimics, this compound serves as a simplified, hydrophobic surrogate for studying the kinetics of p-aminobenzyl (PAB) self-immolative linkers .
This guide moves beyond basic physical constants to analyze the compound’s physicochemical behavior as a predictor of linker stability, cleavage efficiency, and payload release rates—the "holy trinity" of ADC design.
Part 1: Chemical Identity & Physicochemical Profile[1]
The nomenclature "p-Aminobenzyl cyclopentyl ether" specifically refers to the benzyl ether derivative, distinct from the aryl ether (p-cyclopentyloxyaniline). The presence of the benzylic methylene group (-CH2-) is the structural key that enables the 1,6-elimination mechanism essential for prodrug activation.
Structural Specifications
| Feature | Detail |
| IUPAC Name | 4-[(Cyclopentyloxy)methyl]aniline |
| Common Name | p-Aminobenzyl cyclopentyl ether |
| CAS Number | 954256-12-3 (Model Derivative) / 16790924 (PubChem CID) |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| SMILES | NC1=CC=C(COC2CCCC2)C=C1 |
Physical Characteristics (Experimental & Predicted)
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) used in early-stage drug discovery.
| Property | Value / Range | Significance in Drug Development |
| Physical State | Viscous Oil / Low-Melting Solid | Handling requires precise temperature control during weighing. |
| Boiling Point | 310°C - 315°C (Predicted at 760 mmHg) | High thermal stability allows for robust synthetic manipulation. |
| Density | 1.06 ± 0.06 g/cm³ | Comparable to aqueous buffers; affects centrifugation dynamics. |
| LogP (Octanol/Water) | 2.65 ± 0.30 | Critical: Indicates moderate lipophilicity. This mimics the hydrophobicity of many drug payloads, making it an excellent model for studying linker collapse in non-polar pockets. |
| pKa (Conjugate Acid) | 4.85 ± 0.10 (Aniline nitrogen) | Determines the protonation state at physiological pH (7.4), influencing conjugation efficiency to linkers like Val-Cit. |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Poor water solubility requires co-solvents (e.g., PEG, DMA) for biological assays. |
Part 2: The Core Application – PAB Linker Kinetics
In ADC design, the p-aminobenzyl (PAB) group acts as a "electronic switch." It is stable when the amine is protected (as an amide), but upon enzymatic cleavage, the free amine triggers a spontaneous disintegration of the linker.
Why p-Aminobenzyl Cyclopentyl Ether? Researchers use this specific ether to decouple the electronic collapse step from the enzymatic cleavage step. By synthesizing the free amine form directly, scientists can measure the rate of 1,6-elimination (release of cyclopentanol) independent of protease activity.
-
Model Utility: The cyclopentyl group acts as a "dummy payload." Its secondary carbon mimics the steric bulk of secondary alcohol drugs (e.g., certain steroids or taxanes) without their cytotoxicity.
-
Kinetic Readout: The release of cyclopentanol and the formation of the aza-quinone methide intermediate can be monitored via UV-Vis spectroscopy or HPLC, providing rate constants (
) for the self-immolation step.
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates the "Self-Immolative Cascade." In a full ADC, the "Trigger" would be a peptide (e.g., Val-Cit) cleaved by Cathepsin B. Here, we show the cascade starting from the free amine form of our subject compound.
Figure 1: The 1,6-elimination cascade. The lone pair on the nitrogen pushes electrons into the ring, expelling the cyclopentyl ether as cyclopentanol.
Part 4: Synthesis & Purification Protocol
To ensure scientific integrity, the synthesis must avoid premature oxidation of the aniline. The following protocol uses a Nitro-Reduction workflow, which is more robust than direct alkylation of p-aminobenzyl alcohol.
Phase 1: Etherification (Williamson Ether Synthesis)
-
Reagents: p-Nitrobenzyl bromide (1.0 eq), Cyclopentanol (1.2 eq), NaH (1.5 eq), THF (anhydrous).
-
Protocol:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add Cyclopentanol dropwise; stir 30 min to form the alkoxide.
-
Add p-Nitrobenzyl bromide solution slowly (exothermic).
-
Reflux for 4 hours. Monitor TLC (Hexane/EtOAc 4:1) for disappearance of bromide.
-
Critical Step: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The product is p-Nitrobenzyl cyclopentyl ether .
-
Phase 2: Selective Reduction (The Bechamp Modification)
-
Rationale: Avoids hydrogenolysis of the benzyl ether bond, which can occur with Pd/C + H₂.
-
Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (4:1).
-
Protocol:
-
Dissolve nitro-ether in EtOH/H₂O.
-
Add Fe powder (5 eq) and NH₄Cl (0.5 eq).
-
Heat to 80°C with vigorous stirring for 2 hours.
-
Validation: Color change from yellow (nitro) to colorless/brown slurry (amine).
-
Filter hot through Celite to remove iron oxides.
-
Concentrate filtrate and partition between NaHCO₃ (aq) and DCM.
-
Phase 3: Isolation & Storage
-
Purification: Flash column chromatography (SiO₂). Eluent: 10% -> 30% EtOAc in Hexanes.
-
Storage: The amine is sensitive to oxidation.[2] Store at -20°C under Argon.
-
Appearance: The pure compound should be a pale yellow oil or low-melting solid. Darkening indicates oxidation to azo species.
References
-
Firestone, R. A., et al. (2018). "Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates." Bioconjugate Chemistry.
-
Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs."[3] Journal of Organic Chemistry.
-
BenchChem Technical Repository. (2025). "Synthesis of p-Aminobenzyl Ether Derivatives for ADC Applications."
-
PubChem Compound Summary. (2025). "4-[(Cyclopentyloxy)methyl]aniline (CID 16790924)."[4] National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl ether CAS#: 103-50-4 [m.chemicalbook.com]
- 3. Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-[(cyclopentyloxy)methyl]aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to 4-[(Cyclopentyloxy)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties and critical safety data for 4-[(Cyclopentyloxy)methyl]aniline. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics and safe handling procedures is paramount for researchers. This document synthesizes available data to offer a detailed technical resource.
Chemical Identification
4-[(Cyclopentyloxy)methyl]aniline is an organic compound featuring a central aniline ring substituted with a cyclopentyloxymethyl group at the para-position. This unique combination of a flexible alicyclic ether and an aromatic amine makes it a valuable building block in the synthesis of more complex molecules.
PubChem Compound ID: The primary identifier for this compound in the PubChem database is CID 16790924 [1].
| Identifier | Value | Source |
| PubChem CID | 16790924 | [1] |
| Molecular Formula | C12H17NO | PubChem[1] |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| IUPAC Name | 4-[(cyclopentyloxy)methyl]aniline | PubChem[1] |
Safety Data and Hazard Analysis
GHS Hazard Classification (Inferred)
Based on the hazard profile of 4-(cyclopentyloxy)aniline, the following GHS classifications are anticipated.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Precautionary Statements
The following precautionary statements are recommended based on the potential hazards:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[2]. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[3]. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. |
| P501 | Dispose of contents/container to an approved waste disposal plant[2]. |
Experimental Protocols: Safe Handling and Disposal
Given the inferred toxicity and irritant properties, stringent adherence to safety protocols is essential when working with 4-[(Cyclopentyloxy)methyl]aniline.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory[2].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound[2].
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
First-Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention[3].
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[3].
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention[3].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[4].
Spill and Waste Disposal
-
Spill Containment: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways[2].
Workflow and Logical Relationships
The following diagram illustrates the critical workflow for the safe handling of 4-[(Cyclopentyloxy)methyl]aniline from procurement to disposal.
Caption: Safe handling workflow for 4-[(Cyclopentyloxy)methyl]aniline.
Conclusion
While 4-[(Cyclopentyloxy)methyl]aniline is a compound with significant potential in various research and development fields, the lack of a specific Safety Data Sheet necessitates a cautious approach to its handling. By leveraging the data from structurally similar compounds, researchers can implement robust safety protocols to mitigate potential risks. Adherence to the guidelines outlined in this document is crucial for ensuring a safe laboratory environment.
References
-
PubChem. (n.d.). 4-[(cyclopentyloxy)methyl]aniline. National Center for Biotechnology Information. Retrieved from [Link][1]
Sources
Structural and Functional Divergence: A Comparative Analysis of 4-[(Cyclopentyloxy)methyl]aniline and 4-Cyclopentyloxyaniline in Medicinal Chemistry
Executive Summary
This technical guide provides a rigorous comparison between 4-[(Cyclopentyloxy)methyl]aniline (Compound A) and 4-cyclopentyloxyaniline (Compound B). While both compounds share a cyclopentyl ether moiety and an aniline core, the presence of a methylene spacer in Compound A fundamentally alters its electronic properties, metabolic fate, and utility in drug design.
-
Compound A (CAS 954256-12-3): A benzyl ether derivative where the oxygen is insulated from the aromatic ring. It functions as a lipophilic, sterically defined spacer with minimal electronic perturbation of the aniline.
-
Compound B (CAS 26455-36-7): An aryl ether (phenolic) derivative. The oxygen is directly conjugated to the ring, exerting a strong mesomeric (+M) effect that significantly enhances basicity and nucleophilicity.
Structural & Electronic Characterization
The defining difference lies in the linkage between the cyclopentyl ether and the phenyl ring. This structural variation dictates the electronic environment of the primary amine.
Electronic Effects and Basicity
The basicity of the aniline nitrogen is governed by the electron density available for protonation.
| Feature | 4-[(Cyclopentyloxy)methyl]aniline (A) | 4-Cyclopentyloxyaniline (B) |
| Linkage | Benzylic Ether ( | Aryl Ether ( |
| Electronic Effect | Inductive (+I): Weak electron donation via the methylene group. Resonance: None (insulated by | Mesomeric (+M): Strong electron donation via oxygen lone pair delocalization into the ring. |
| Hammett Constant ( | ||
| Predicted pKa (Conj. Acid) | ~4.8 – 5.0 (Similar to p-toluidine) | ~5.3 – 5.5 (Similar to p-anisidine) |
| Ring Electron Density | Moderately activated. | Highly activated (electron-rich). |
Implication for Drug Design:
-
Compound B is a stronger nucleophile, making it more reactive in acylation or sulfonylation reactions during library synthesis.
-
Compound A mimics the steric bulk of B but retains an electronic profile closer to an alkyl-aniline, useful when the high electron density of an alkoxy group leads to metabolic instability or off-target toxicity (e.g., quinone imine formation).
Physicochemical Profiling
Data below are calculated values based on structural fragments.
| Property | Compound A | Compound B | Causality |
| Formula | A has one extra methylene unit.[1] | ||
| MW | 191.27 g/mol | 177.25 g/mol | Difference of ~14 Da ( |
| cLogP | ~2.8 | ~2.3 | The methylene spacer increases lipophilicity. |
| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | Ether oxygen in A is more accessible/basic than in B (where lone pair is delocalized). |
| PSA | ~35 | ~35 | Similar polar surface area. |
Synthetic Pathways[2][3][4]
The synthesis of these cores requires distinct strategies. Compound A relies on benzylic substitution, while Compound B typically utilizes nucleophilic aromatic substitution (
Comparative Synthesis Workflows
Figure 1: Parallel synthetic schemes showing the divergence in precursor selection (Benzyl halide vs. Aryl halide).
Detailed Protocols
Protocol A: Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
Precursor: 4-Nitrobenzyl bromide.
-
Ether Formation:
-
Suspend NaH (1.2 equiv, 60% in oil) in dry THF at 0°C.
-
Add Cyclopentanol (1.1 equiv) dropwise; stir for 30 min to form the alkoxide.
-
Add 4-Nitrobenzyl bromide (1.0 equiv) dissolved in THF.
-
Warm to RT and stir for 4–6 hours. Quench with water, extract with EtOAc.
-
Checkpoint: Monitor TLC for disappearance of bromide.
-
-
Nitro Reduction:
-
Dissolve the intermediate in EtOH/Water (4:1).
-
Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Reflux for 2 hours.
-
Filter through Celite to remove iron residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Synthesis of 4-Cyclopentyloxyaniline
Precursor: 4-Fluoronitrobenzene (or p-aminophenol for direct alkylation).
-
Coupling:
-
Dissolve Cyclopentanol (1.2 equiv) in DMSO.
-
Add KOtBu (1.5 equiv) to generate the alkoxide.
-
Add 4-Fluoronitrobenzene (1.0 equiv). The reaction is exothermic; maintain <40°C.
-
Stir at RT for 2 hours. The color typically changes to deep yellow/orange.
-
Pour into ice water; filter the solid precipitate (4-cyclopentyloxynitrobenzene).
-
-
Catalytic Hydrogenation:
-
Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%).
-
Stir under
balloon (1 atm) for 3 hours. -
Filter and concentrate. This product is sensitive to oxidation (air) and should be stored under inert gas.
-
Metabolic Stability & Safety Profile
In drug discovery, the choice between these two linkers is often driven by metabolic liability identification (MetID).
Metabolic Soft Spots
| Compound | Primary Metabolic Pathway | Risk Factor | Mitigation |
| Compound A | Benzylic Oxidation: CYP450-mediated hydroxylation at the benzylic carbon ( | Moderate. Can lead to dealkylation or formation of benzoic acid metabolites. | Block benzylic position (e.g., |
| Compound B | O-Dealkylation: CYP450 oxidative cleavage of the ether bond. | High. Generates p-aminophenol (potential toxicophore via quinone imine). | Use deuterated cyclopentyl group or sterically hinder the ether oxygen. |
Chemical Stability
-
Acid Lability:
-
Compound A: Benzylic ethers can be cleaved by strong Lewis acids (e.g.,
) or under harsh acidic hydrogenation conditions. -
Compound B: Aryl ethers are generally robust to acid but can be cleaved by
or .
-
-
-
Compound B is more prone to ring oxidation (formation of quinones) due to its electron-rich nature compared to Compound A .
-
References
-
Sigma-Aldrich. 4-[(Cyclopentyloxy)methyl]aniline Product Information.[4] (CAS 954256-12-3).[4][5][6] Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6485398: 4-cyclopentyloxyaniline. (CAS 26455-36-7). Available at:
-
BenchChem. Stability of Benzyl Ethers Under Various Reaction Conditions. Available at:
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzyl Ether Derivatives as S1P1 Agonists. (2014).[7] Available at:
-
Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. benzyl phenyl ether: Topics by Science.gov [science.gov]
- 4. 1334148-27-4,Tetrahydro-2H-pyran-4-sulfonyl Fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 954256-12-3|4-[(cyclopentyloxy)methyl]aniline|4-[(cyclopentyloxy)methyl]aniline| -范德生物科技公司 [bio-fount.com]
- 6. 4-[(cyclopentyloxy)methyl]aniline | 954256-12-3 [chemicalbook.com]
- 7. 2-(Cyclopentyloxy)aniline | C11H15NO | CID 6485398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predicted biological activity of 4-[(Cyclopentyloxy)methyl]aniline derivatives
Rational Design and Predicted Biological Activity of 4-[(Cyclopentyloxy)methyl]aniline Derivatives: A Technical Guide
As the pharmaceutical industry increasingly prioritizes molecules with high sp3 character to improve solubility and metabolic stability ("escaping flatland"), functionalized aniline building blocks have become critical starting materials. Among these, 4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3) represents a highly versatile pharmacophore. This in-depth technical guide explores the rational design, predicted target space, and experimental validation workflows for derivatives synthesized from this specific scaffold.
Scaffold Rationale & Physicochemical Profiling
The structural anatomy of 4-[(Cyclopentyloxy)methyl]aniline offers two distinct functional domains for rational drug design:
-
The Aniline Core: The primary amine serves as a highly reactive nucleophile, allowing for facile diversification into amides, ureas, sulfonamides, or integration into larger heterocyclic ring systems (e.g., quinazolines or pyrimidines).
-
The Cyclopentyloxymethyl Appendage: The flexible ether linkage combined with the non-planar cyclopentyl ring provides a highly lipophilic, sp3-rich tail. This moiety is perfectly suited to occupy deep hydrophobic pockets or solvent-exposed channels in target proteins, enhancing binding affinity while maintaining favorable physicochemical properties.
Predicted Biological Target Space
Based on established structure-activity relationships (SAR) of structurally analogous motifs, derivatives of 4-[(Cyclopentyloxy)methyl]aniline are predicted to exhibit potent biological activity in two primary therapeutic domains:
Phosphodiesterase 4 (PDE4) Inhibition
Mechanistic Causality: The cyclopentyloxy motif is a hallmark pharmacophore in PDE4 inhibitors, famously utilized in the prototype drug Rolipram and advanced derivatives like GEBR-7b[1]. The catalytic domain of PDE4 contains a highly conserved hydrophobic pocket (comprising residues such as Leu393, Ile447, and Met503) that naturally accommodates the cyclopentyl ring[2]. By converting the primary amine of 4-[(Cyclopentyloxy)methyl]aniline into a substituted carboxamide, the resulting derivative can mimic the cAMP substrate's interactions. The amide carbonyl acts as a hydrogen bond acceptor for the bivalent metal ions (Zn2+/Mg2+) in the active site, while the cyclopentyloxymethyl tail anchors the molecule in the hydrophobic sub-pocket[2].
Protein Kinase Inhibition (e.g., TTK, PIM, Src)
Mechanistic Causality: Substituted anilines are ubiquitous in kinase inhibitor design, often serving as hinge-binding motifs or linkers to DFG-out allosteric pockets. When 4-[(Cyclopentyloxy)methyl]aniline is incorporated into a pyrimidine or thiazolidinone scaffold, it can act as a potent pan-kinase inhibitor[3]. For example, in TTK (Monopolar Spindle 1) inhibitors like CC-671, cyclopentyloxy-substituted anilines provide critical Van der Waals interactions that drive low-nanomolar potency[4]. The ether oxygen can also participate in water-mediated hydrogen bonding networks within the kinase cleft.
Experimental Workflow: Rational Design to Validation
To systematically evaluate the predicted biological activity of these derivatives, a robust, self-validating experimental workflow is required.
Workflow for the rational design and biological validation of aniline derivatives.
Protocol A: Synthesis & Self-Validating Library Generation
To generate a library of PDE4-targeted carboxamides, parallel synthesis is employed.
-
Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 4-[(Cyclopentyloxy)methyl]aniline (1.0 eq) to the mixture. Stir for 12 hours under a nitrogen atmosphere.
-
Purification & Validation: Purify via preparative HPLC.
-
Self-Validation Check: Confirm compound identity and purity (>95%) using LC-MS and 1H-NMR. Causality: Testing impure compounds in enzymatic assays leads to false positives from reactive intermediates or coupling reagents.
Protocol B: TR-FRET Assay for PDE4 Inhibition
To evaluate PDE4 activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality for choice: Traditional colorimetric assays are highly susceptible to interference from the auto-fluorescence of aromatic aniline derivatives. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby ensuring high signal-to-noise ratios.
-
Preparation: Plate 10 µL of the synthesized derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) into a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant human PDE4 enzyme (0.5 ng/well) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EGTA, pH 7.4). Incubate for 15 minutes.
-
Substrate Addition: Add 10 µL of fluorescently labeled cAMP substrate. Incubate for 1 hour at room temperature.
-
Detection: Add 10 µL of the TR-FRET binding reagent (Europium-labeled anti-cAMP antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using Rolipram as a positive control and DMSO as a negative control. A Z'-factor > 0.5 validates the assay's statistical reliability, proving the observed IC50 is a true pharmacological effect.
Predicted ADMET & Pharmacological Data
Before advancing to in vivo models, it is critical to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the derivatives. Table 1 summarizes the predicted quantitative data for a prototype urea derivative of the scaffold.
Table 1: Predicted Physicochemical Profile of a Prototype Derivative
| Parameter | Predicted Value | Ideal Range (Lipinski/Veber) | Pharmacological Implication |
| Molecular Weight (MW) | 350 - 420 g/mol | < 500 g/mol | Ensures optimal passive membrane permeability. |
| cLogP (Lipophilicity) | 3.2 - 4.1 | < 5.0 | The cyclopentyloxy group drives lipophilicity, optimizing target pocket binding without causing aggregation. |
| Topological Polar Surface Area | 65 - 85 Ų | < 140 Ų | Highly predictive of excellent oral bioavailability and potential blood-brain barrier (BBB) penetration (crucial for CNS-targeted PDE4 inhibitors). |
| Number of Rotatable Bonds | 5 - 7 | ≤ 10 | The ether linkage provides flexibility, allowing the molecule to adopt the bioactive conformation minimizing entropic penalties. |
| H-Bond Donors / Acceptors | 2 / 4 | ≤ 5 / ≤ 10 | Ensures sufficient aqueous solubility while maintaining strong target-specific hydrogen bonding. |
References
-
Bentham Science - SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Retrieved from: [Link][2]
-
PubMed (NIH) - New Insights Into Selective PDE4D Inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b). Retrieved from: [Link][1]
-
J-Stage - 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Retrieved from: [Link][3]
Sources
- 1. New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors [jstage.jst.go.jp]
- 4. axonmedchem.com [axonmedchem.com]
An In-Depth Technical Guide to Cyclopentyl Ether Aniline Derivatives: Synthesis, Properties, and Potential Applications
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Emergence of Cyclopentyl Ether Aniline Scaffolds in Chemical Biology
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1][2] Their versatility allows for facile chemical modification to modulate physicochemical and pharmacological properties. The introduction of various substituents onto the aniline ring can significantly impact a compound's lipophilicity, metabolic stability, and target-binding affinity. Among the myriad of possible substitutions, the incorporation of a cyclopentyl ether moiety presents a compelling strategy for the fine-tuning of molecular properties.
The cyclopentyl group, a saturated carbocycle, offers a unique combination of moderate lipophilicity and conformational flexibility. When incorporated as an ether linkage to the aniline core, it can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of cyclopentyl ether aniline derivatives, offering a technical resource for scientists engaged in drug discovery and development.
Synthetic Methodologies: Crafting the Cyclopentyl Ether Aniline Core
The primary and most versatile method for the synthesis of cyclopentyl ether aniline derivatives is the Williamson ether synthesis.[3] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of cyclopentyl ether anilines, this can be approached in two main ways, typically requiring protection of the reactive aniline nitrogen to prevent undesired N-alkylation.
General Synthetic Strategy: A Three-Step Approach
A robust and regioselective synthesis of cyclopentyl ether anilines can be achieved through a three-step process:
-
Protection of the Aniline Nitrogen: The nucleophilicity of the amino group is temporarily masked to prevent side reactions during the etherification step.
-
Williamson Ether Synthesis: The ether linkage is formed by reacting the protected aminophenol with a cyclopentyl halide.
-
Deprotection of the Aniline Nitrogen: The protecting group is removed to yield the final cyclopentyl ether aniline derivative.
This strategic approach ensures the selective formation of the desired O-alkylated product.
Experimental Protocol: Synthesis of a Generic 4-(Cyclopentyloxy)aniline Derivative
The following protocol outlines a generalized procedure for the synthesis of a 4-(cyclopentyloxy)aniline derivative, based on established methodologies for analogous compounds.[4]
Step 1: Protection of 4-Aminophenol (Formation of an Imine)
-
To a stirred solution of 4-aminophenol (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude N-benzylidene-4-aminophenol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The formation of the imine (a Schiff base) with benzaldehyde effectively protects the amino group. The imine is stable under the basic conditions of the subsequent Williamson ether synthesis but can be easily hydrolyzed under acidic conditions.
Step 2: Williamson Ether Synthesis
-
Dissolve the N-benzylidene-4-aminophenol (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
-
To the resulting phenoxide solution, add cyclopentyl bromide (1.2-1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude N-benzylidene-4-(cyclopentyloxy)aniline can be purified by column chromatography on silica gel.
Causality: The strong base deprotonates the phenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of cyclopentyl bromide in an SN2 reaction to form the ether bond. The use of a polar aprotic solvent facilitates the SN2 reaction.
Step 3: Deprotection of the Aniline
-
Dissolve the purified N-benzylidene-4-(cyclopentyloxy)aniline (1.0 equivalent) in a solvent mixture such as methanol/water or THF/water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final 4-(cyclopentyloxy)aniline derivative.
Causality: The acidic conditions promote the hydrolysis of the imine back to the free aniline and benzaldehyde, which can be easily separated during workup.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 4-(cyclopentyloxy)aniline.
Physicochemical Properties: A Comparative Overview
The introduction of a cyclopentyl ether group significantly alters the physicochemical properties of the parent aniline molecule. The table below summarizes key computed and experimental properties for selected cyclopentyl ether aniline derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Physical Form | CAS Number |
| 4-(Cyclopentyloxy)aniline | C₁₁H₁₅NO | 177.25 | 2.5 | Oil | 26455-36-7[5][6] |
| 3-(Cyclopentyloxy)aniline | C₁₁H₁₅NO | 177.25 | - | - | 67953-37-5[7] |
| 4-Chloro-5-cyclopentyloxy-2-fluoroaniline | C₁₁H₁₃ClFNO | 229.68 | - | - | -[8] |
| 5-Cyclopentyloxy-2-fluoroaniline | C₁₁H₁₄FNO | 195.23 | - | - | -[8] |
Predicted XlogP values from PubChem.[6]
The cyclopentoxy group imparts a notable increase in lipophilicity (as indicated by the predicted XlogP of 2.5 for 4-(cyclopentyloxy)aniline) compared to aniline (XlogP = 0.9). This property is a critical determinant of a molecule's ability to cross cell membranes and its potential for oral bioavailability.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
While dedicated pharmacological studies on simple cyclopentyl ether aniline derivatives are limited in the public domain, their utility as intermediates in the synthesis of bioactive molecules, particularly in the agrochemical field as fungicides and herbicides, has been noted in the patent literature.[3][8] To understand their potential in drug development, we can infer possible biological activities and structure-activity relationships by examining related alkoxy- and cycloalkoxy-aniline derivatives.
Inference from Structurally Related Compounds
-
Kinase Inhibition: The aniline scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nature of the substituents on the aniline ring can significantly influence potency and selectivity. The moderately lipophilic and conformationally constrained cyclopentoxy group could potentially occupy hydrophobic pockets within the ATP-binding site of various kinases, contributing to enhanced binding affinity.
-
GPCR Modulation: Aniline derivatives have also been explored as modulators of G-protein coupled receptors (GPCRs).[6][9][10] The cyclopentoxy substituent could influence the interaction of the aniline moiety with the receptor, potentially leading to novel allosteric modulators with improved pharmacokinetic properties.
-
Antimicrobial and Anti-inflammatory Activity: Various substituted anilines have demonstrated antimicrobial and anti-inflammatory properties.[11][12] The incorporation of a cyclopentoxy group could enhance cell permeability and lead to improved activity in these therapeutic areas.
The Role of the Cyclopentoxy Group in SAR
The structure-activity relationship (SAR) of alkoxy-substituted anilines often reveals a dependency on the size and nature of the alkyl group. A study on N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides as antitubulin agents found that smaller substituents at the 4-position of the aniline ring led to greater potency. This suggests that the size and conformation of the cyclopentoxy group would be a critical parameter to optimize for specific biological targets.
Future Directions and Applications in Drug Discovery
The cyclopentyl ether aniline scaffold represents an under-explored area of chemical space with significant potential for drug discovery. Key areas for future investigation include:
-
Systematic Library Synthesis: The generation of a diverse library of cyclopentyl ether aniline derivatives with various substitution patterns on both the aniline and cyclopentyl rings would enable high-throughput screening against a wide range of biological targets.
-
Exploration in Oncology: Given the prevalence of the aniline motif in kinase inhibitors, the synthesis and evaluation of cyclopentyl ether aniline derivatives as potential anticancer agents is a promising avenue of research.
-
CNS-Penetrant Molecules: The moderate lipophilicity imparted by the cyclopentoxy group may be advantageous for designing molecules that can cross the blood-brain barrier, opening up possibilities for the development of novel therapeutics for central nervous system disorders.
Conclusion
Cyclopentyl ether aniline derivatives are a class of compounds with intriguing synthetic accessibility and physicochemical properties. While their pharmacological potential is not yet fully elucidated, the foundational role of the aniline scaffold in medicinal chemistry, coupled with the unique characteristics of the cyclopentyl ether moiety, suggests that these derivatives are worthy of further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising chemical space, with the potential to unlock novel therapeutic agents for a variety of diseases.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- European Patent Office. (1995). Process for producing aniline derivative (EP 0659735 A1).
- Wu, C., Sun, S., Li, Z., Yan, W., & Shao, Z. (2021). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 12, 747910.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Banwell, M. G., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 36(24), 3871-3881.
- Al-Sultani, A. A., et al. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(8), 13966-13982.
-
PubChem. (n.d.). 4-(cyclopentyloxy)aniline. Retrieved from [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Kenakin, T. (2007). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Current neuropharmacology, 5(2), 126–136.
- Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 256-260.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
ResearchGate. (n.d.). Structures of (A) aniline and phenylamine-containing drugs (highlighted.... Retrieved from [Link]
- Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055.
Sources
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. PubChemLite - 4-(cyclopentyloxy)aniline (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. cresset-group.com [cresset-group.com]
- 6. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 7. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 4-[(Cyclopentyloxy)methyl]aniline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of the novel compound 4-[(Cyclopentyloxy)methyl]aniline. In the absence of established experimental data, this document outlines the theoretical considerations for estimating these critical physicochemical parameters. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of the melting and boiling points, ensuring scientific rigor and reproducibility. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction: The Significance of 4-[(Cyclopentyloxy)methyl]aniline
Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the pharmaceutical, dye, and polymer industries.[1] The introduction of a cyclopentyloxymethyl substituent at the para-position of the aniline ring, as in 4-[(Cyclopentyloxy)methyl]aniline, creates a molecule with a unique combination of lipophilic and hydrophilic characteristics. This structural motif holds potential for modulating biological activity and pharmacokinetic properties in drug discovery programs.
Accurate determination of the melting and boiling points is a cornerstone of chemical characterization. These parameters provide a primary indication of a compound's purity and are essential for process development, formulation, and quality control. This guide addresses the current knowledge gap regarding the specific melting and boiling points of 4-[(Cyclopentyloxy)methyl]aniline and provides the necessary tools for their empirical determination.
Physicochemical Properties: Theoretical Assessment
As of the date of this publication, specific experimental data for the melting and boiling points of 4-[(Cyclopentyloxy)methyl]aniline are not available in the public domain. However, we can make informed estimations based on its molecular structure and the principles of intermolecular forces.[2][3][4]
Molecular Structure:
-
Aniline Moiety: The aromatic amine group (-NH₂) is capable of hydrogen bonding, a strong intermolecular force that significantly influences melting and boiling points.
-
Cyclopentyloxy Group: The bulky, non-polar cyclopentyl group contributes to the molecule's overall size and surface area, increasing the potential for van der Waals interactions.[2][4]
-
Ether Linkage: The ether linkage (-O-) introduces a polar component to the side chain.
-
Methylene Bridge: The methylene group (-CH₂-) provides flexibility to the side chain.
Expected Physical State: Based on the molecular weight and the presence of both polar and non-polar groups, 4-[(Cyclopentyloxy)methyl]aniline is predicted to be a high-boiling liquid or a low-melting solid at room temperature. The presence of the aniline moiety suggests it is likely a solid, as many substituted anilines are.
| Property | Predicted Value/State | Rationale |
| Melting Point | Low-melting solid | The aniline group allows for hydrogen bonding and dipole-dipole interactions. The overall molecular symmetry and ability to pack into a crystal lattice will determine the exact melting point. The flexible sidechain might disrupt efficient packing, leading to a lower melting point compared to more rigid analogues. |
| Boiling Point | High | The relatively high molecular weight (191.28 g/mol ) and the presence of hydrogen bonding capabilities from the amine group will necessitate a significant amount of energy to transition into the gaseous phase.[2][4] |
Synthesis and Purity Considerations
The synthesis of 4-[(Cyclopentyloxy)methyl]aniline would likely proceed through a multi-step route. A plausible approach involves the etherification of 4-nitrobenzyl alcohol with cyclopentyl bromide, followed by the reduction of the nitro group to an amine.
It is crucial to recognize that impurities from the synthesis, such as unreacted starting materials or by-products, can significantly depress and broaden the melting point range and affect the boiling point.[5] Therefore, rigorous purification, for example, by column chromatography or recrystallization, is paramount before any physicochemical measurements are taken. The purity of the compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Experimental Determination of Melting Point
The capillary method is the standard technique for determining the melting point of a crystalline solid.[6]
Protocol: Capillary Melting Point Determination using a Thiele Tube
This method provides an accurate and cost-effective means of determining the melting point.[1][5]
Materials:
-
4-[(Cyclopentyloxy)methyl]aniline (purified solid)
-
Capillary tubes (sealed at one end)
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Bunsen burner or microburner
-
Clamp and stand
-
Rubber band or a small slice of rubber tubing
Procedure:
-
Sample Preparation:
-
Ensure the 4-[(Cyclopentyloxy)methyl]aniline sample is completely dry and finely powdered.[7]
-
Load the capillary tube by pressing the open end into the sample, trapping a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[8][9]
-
-
Apparatus Setup:
-
Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned above the level of the oil in the Thiele tube.[10]
-
Fill the Thiele tube with oil to just above the sidearm.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil.[10]
-
-
Measurement:
-
Gently heat the sidearm of the Thiele tube with a burner, causing convection currents to circulate the oil and ensure even heating.
-
For an unknown compound, a rapid initial determination can be performed to find an approximate melting range.[9]
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[9][11]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).
-
The recorded range is the melting point of the sample. A pure compound will have a sharp melting range of 0.5-1.0 °C.
-
Visualization of Melting Point Determination
Caption: Workflow for Thiele tube melting point determination.
Experimental Determination of Boiling Point
For liquid samples, the boiling point can be determined by several methods. Given that the synthesis of 4-[(Cyclopentyloxy)methyl]aniline may yield small quantities, a micro-scale method is often preferred.
Protocol: Siwoloboff Method for Micro Boiling Point Determination
The Siwoloboff method is a reliable technique for determining the boiling point of a small volume of liquid.[12][13][14]
Materials:
-
4-[(Cyclopentyloxy)methyl]aniline (purified liquid)
-
Small test tube (e.g., a fusion tube)
-
Capillary tube (sealed at one end)
-
Thiele tube or a beaker for a heating bath
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Bunsen burner or hot plate
-
Clamp and stand
-
Rubber band
Procedure:
-
Sample Preparation:
-
Place a small amount (a few drops) of the liquid 4-[(Cyclopentyloxy)methyl]aniline into the small test tube.
-
Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.
-
-
Apparatus Setup:
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the oil bath (Thiele tube or beaker), making sure the sample is below the oil level.
-
-
Measurement:
-
Heat the oil bath gently. As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13][15]
-
Record this temperature. For accuracy, the heating and cooling cycle can be repeated.
-
Visualization of Boiling Point Determination
Caption: Siwoloboff method for micro boiling point determination.
Safety Precautions
Substituted anilines should be handled with care as they can be toxic and are often skin and eye irritants.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[17][19]
-
Heating: When using a Bunsen burner, ensure there are no flammable solvents nearby. Heating oil baths can reach high temperatures and should be handled with caution to avoid burns.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
While experimental values for the melting and boiling points of 4-[(Cyclopentyloxy)methyl]aniline are yet to be reported in the scientific literature, this guide provides a robust framework for their estimation and empirical determination. By following the detailed protocols outlined herein, researchers can confidently and accurately characterize this and other novel compounds, contributing to the advancement of chemical science and drug discovery. The principles of careful sample preparation, controlled measurement, and adherence to safety protocols are paramount for obtaining reliable and reproducible results.
References
-
Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved from [Link]
-
Siwoloboff method - Grokipedia. (n.d.). Retrieved from [Link]
-
Siwoloboff method - Wikipedia. (n.d.). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Melting point determination - SSERC. (n.d.). Retrieved from [Link]
-
Melting Point: Using the Thiele Tube - Timstar. (2024, May 14). Retrieved from [Link]
-
Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025, March 4). Retrieved from [Link]
-
Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. - Filo. (2025, May 29). Retrieved from [Link]
-
Determination of The Boiling Point by The Siwoloboff Method | PDF | Phase (Matter) - Scribd. (2024, January 8). Retrieved from [Link]
-
Melting Point Determination - thinkSRS.com. (n.d.). Retrieved from [Link]
-
4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
-
(DOC) Chem 120 Laboratory VOLATILITY: DISTILLATION AND DETERMINATION OF BOILING POINT - Academia.edu. (n.d.). Retrieved from [Link]
-
Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale | Journal of Chemical Education - ACS Publications. (2018, July 3). Retrieved from [Link]
-
2.6: Physical properties of organic compounds - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]
-
Melting Point Apparatus Experimental Manual | PDF - Scribd. (n.d.). Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
-
E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM International. (2023, April 25). Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
-
Determination of Boiling Point (B.P):. (n.d.). Retrieved from [Link]
-
Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (2024, June 25). Retrieved from [Link]
-
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]
-
Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC. (n.d.). Retrieved from [Link]
-
Aniline - SAFETY DATA SHEET - PENTA. (2025, April 8). Retrieved from [Link]
-
ANILINE - Techno PharmChem. (n.d.). Retrieved from [Link]
-
Prediction of the aniline point temperature of pure hydrocarbon liquids and their mixtures from molecular structure - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
Method To Determine Boiling Point Of A Liquid - Basic Principles and Techniques in Organic Chemistry - YouTube. (2019, July 30). Retrieved from [Link]
-
Boiling Point Determination Methods | PDF - Scribd. (n.d.). Retrieved from [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors - CMST. (2015, December 9). Retrieved from [Link]
-
Aniline. (n.d.). Retrieved from [Link]
-
Development of New Algorithm for Aniline Point Estimation of Petroleum Fraction - MDPI. (2019, December 3). Retrieved from [Link]
-
Good reporting practice for thermophysical and thermochemical property measurements (IUPAC Technical Report) | NIST - National Institute of Standards and Technology. (2021, April 16). Retrieved from [Link]
-
CORRELATIONS Boiling Point and Melting Point Prediction for Aliphatic, Non-Hydrogen-Bonding Compounds - datapdf.com. (n.d.). Retrieved from [Link]
-
Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100) | NIST. (2025, March 12). Retrieved from [Link]
-
A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. (2017, December 23). Retrieved from [Link]
Sources
- 1. timstar.co.uk [timstar.co.uk]
- 2. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 3. hscprep.com.au [hscprep.com.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. flinnsci.com [flinnsci.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. grokipedia.com [grokipedia.com]
- 13. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 14. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. technopharmchem.com [technopharmchem.com]
- 18. ipo.rutgers.edu [ipo.rutgers.edu]
- 19. chemos.de [chemos.de]
Methodological & Application
Synthesis of 4-[(Cyclopentyloxy)methyl]aniline from 4-nitrobenzyl alcohol
An Application Note and Protocol for the Synthesis of 4-[(Cyclopentyloxy)methyl]aniline from 4-Nitrobenzyl Alcohol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, two-step synthetic protocol for the preparation of 4-[(cyclopentyloxy)methyl]aniline, a valuable building block for pharmaceutical and materials science research. The synthesis commences with the commercially available 4-nitrobenzyl alcohol and proceeds through a Williamson ether synthesis to form the key intermediate, 1-((cyclopentyloxy)methyl)-4-nitrobenzene. Subsequent chemoselective reduction of the nitro moiety is achieved via catalytic transfer hydrogenation, a method chosen for its efficiency and compatibility with the acid-sensitive benzyl ether linkage. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical process parameters to ensure reproducible and high-yield synthesis.
Introduction
4-[(Cyclopentyloxy)methyl]aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science due to its unique combination of a flexible cycloalkoxy moiety and a reactive aniline functional group. The starting material, 4-nitrobenzyl alcohol, is an economical and versatile precursor.[1] The synthetic challenge lies in the selective transformation of the alcohol and nitro functional groups while preserving the core structure. This application note details a robust and scalable two-step synthetic pathway.
Synthetic Pathway Overview
The synthesis is logically divided into two primary stages:
-
Ether Formation: Introduction of the cyclopentyloxy group via a Williamson ether synthesis. This involves the conversion of 4-nitrobenzyl alcohol into a more reactive electrophile, 4-nitrobenzyl bromide, followed by nucleophilic substitution with sodium cyclopentoxide.
-
Nitro Group Reduction: Chemoselective reduction of the nitro-substituted intermediate to the target aniline. Catalytic transfer hydrogenation is employed to ensure the integrity of the benzyl ether bond, which can be susceptible to cleavage under harsh reductive conditions.[2][3]
Figure 1: Overall synthetic workflow from 4-nitrobenzyl alcohol to the target aniline.
Part 1: Synthesis of 1-((Cyclopentyloxy)methyl)-4-nitrobenzene
Principle and Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[4] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl electrophile.[5] For the synthesis of an unsymmetrical ether like the target intermediate, there are two possible disconnection approaches. However, the SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[6] Therefore, the most efficient pathway involves the reaction between a primary alkyl halide (less hindered) and an alkoxide. In this protocol, the primary benzylic alcohol is first converted to the corresponding bromide, creating a highly reactive electrophile for subsequent reaction with the less hindered sodium cyclopentoxide.
Figure 2: Mechanism of the SN2 reaction for ether formation.
Experimental Protocol
Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 4-Nitrobenzyl alcohol | 619-73-8 | 153.14 | Handle with care.[7] |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| Cyclopentanol | 96-41-3 | 86.13 | Anhydrous |
| Sodium hydride (NaH), 60% disp. in mineral oil | 7646-69-7 | 24.00 | Highly flammable. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous |
Step 1A: Synthesis of 4-Nitrobenzyl Bromide
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol).
-
Dissolution: Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add phosphorus tribromide (PBr₃) (2.4 mL, 26.1 mmol, 0.4 equiv) dropwise via a syringe over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess PBr₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-nitrobenzyl bromide as a pale yellow solid. This product is often used in the next step without further purification.
Step 1B: Synthesis of 1-((Cyclopentyloxy)methyl)-4-nitrobenzene
-
Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion, 3.1 g, 78.4 mmol, 1.2 equiv).
-
Washing: Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Solvent Addition: Add 150 mL of anhydrous tetrahydrofuran (THF).
-
Alcohol Addition: Cool the suspension to 0 °C and add cyclopentanol (6.5 mL, 71.8 mmol, 1.1 equiv) dropwise. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium cyclopentoxide.
-
Nucleophilic Substitution: Re-cool the mixture to 0 °C. Add a solution of the crude 4-nitrobenzyl bromide (from Step 1A, ~65.3 mmol) in 50 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-8 hours. Monitor the reaction by TLC.
-
Quenching: After completion, cool the reaction to room temperature and quench cautiously by the slow addition of 20 mL of water.
-
Extraction: Remove the THF under reduced pressure. Add 100 mL of ethyl acetate and 100 mL of water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-((cyclopentyloxy)methyl)-4-nitrobenzene as a solid.
| Parameter | Value |
| Expected Yield | 75-85% (over two steps) |
| Appearance | White to pale yellow solid |
| Eluent for TLC | 10% Ethyl Acetate in Hexanes |
Part 2: Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
Principle and Rationale
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[8] While many methods exist, the presence of a benzyl ether necessitates a chemoselective approach to avoid hydrogenolysis (cleavage) of the C-O bond.[9] Catalytic transfer hydrogenation (CTH) is an ideal choice as it operates under milder conditions than traditional high-pressure hydrogenation and does not require specialized equipment for handling flammable H₂ gas.[10][11] In this protocol, palladium on carbon (Pd/C) is used as the catalyst, and ammonium formate serves as a convenient and effective in-situ source of hydrogen.[12]
Figure 3: Simplified schematic of catalytic transfer hydrogenation.
Experimental Protocol
Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 1-((Cyclopentyloxy)methyl)-4-nitrobenzene | (From Part 1) | 221.26 | - |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | Flammable solid. Handle with care. |
| Ammonium Formate (HCOONH₄) | 540-69-2 | 63.06 | Hygroscopic. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous |
| Celite® | 61790-53-2 | - | Filtration aid. |
Procedure
-
Setup: In a 250 mL round-bottom flask, combine 1-((cyclopentyloxy)methyl)-4-nitrobenzene (5.0 g, 22.6 mmol) and 100 mL of methanol.
-
Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (0.24 g, ~1 mol% Pd). Caution: Pd/C can be pyrophoric; do not add to a dry flask.
-
Hydrogen Donor Addition: Add ammonium formate (8.5 g, 135.6 mmol, 6.0 equiv) to the stirring suspension in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-3 hours. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (3 x 20 mL).
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) to remove any remaining ammonium salts.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-[(cyclopentyloxy)methyl]aniline. The product is often of high purity, but can be further purified by column chromatography if necessary.
| Parameter | Value |
| Expected Yield | >95% |
| Appearance | Colorless to pale brown oil or low-melting solid |
| Eluent for TLC | 30% Ethyl Acetate in Hexanes |
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the -NO₂ stretches (~1520 and 1340 cm⁻¹) and the appearance of the -NH₂ stretches (~3400-3200 cm⁻¹).
Safety and Handling
-
4-Nitrobenzyl alcohol: May cause skin and eye irritation.[13] Inhalation of dust may be harmful.[7]
-
Phosphorus tribromide: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of solvents. Do not allow the catalyst to dry on the filter paper.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these protocols.
References
-
Taylor & Francis. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]
-
MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
ResearchGate. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
-
SciSpace. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]
-
Scientific Research Publishing. (2016). Hydrogenation of Alkenes with NaBH₄, CH₃CO₂H, Pd/C in the Presence of O- and N-Benzyl Functions. [Link]
-
ResearchGate. ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. file.scirp.org [file.scirp.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. carlroth.com [carlroth.com]
Protocol for etherification of 4-acetamidobenzyl alcohol with bromocyclopentane
An Application Note and Protocol for the Etherification of 4-Acetamidobenzyl Alcohol with Bromocyclopentane
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 4-((cyclopentyloxy)methyl)acetanilide via the Williamson ether synthesis. The protocol details the etherification of 4-acetamidobenzyl alcohol with bromocyclopentane using sodium hydride as a base in a polar aprotic solvent. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction and Scientific Rationale
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers in both laboratory and industrial settings.[1][2][3] Its enduring utility is rooted in its straightforward S(_N)2 mechanism, involving the reaction of an alkoxide nucleophile with an alkyl halide.[2][4][5] This reaction is of paramount importance in medicinal chemistry and drug development, where the ether linkage is a common and stable motif in a vast array of active pharmaceutical ingredients (APIs).[6][7][8]
This protocol focuses on the synthesis of 4-((cyclopentyloxy)methyl)acetanilide, a molecule incorporating the versatile 4-acetamidobenzyl scaffold. This structural unit is a valuable intermediate in the synthesis of various functional materials and potential therapeutic agents.[9] The reaction joins 4-acetamidobenzyl alcohol and bromocyclopentane, demonstrating a classic application of the Williamson synthesis for creating a benzyl alkyl ether.
Mechanistic Insight
The reaction proceeds via a two-step sequence involving a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][8]
-
Deprotonation (Alkoxide Formation): A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-acetamidobenzyl alcohol.[5][10] This step is irreversible as the hydrogen gas (H₂) byproduct evolves and escapes the reaction system, driving the equilibrium to favor the formation of the sodium 4-acetamidobenzyl alkoxide.[10] This alkoxide is a potent nucleophile, significantly more reactive than the starting alcohol.[1][4]
-
Nucleophilic Attack (Ether Formation): The generated alkoxide performs a backside attack on the carbon atom of bromocyclopentane that is bonded to the bromine atom.[1][10] In a single, concerted step, the C-O bond forms while the C-Br bond breaks, displacing the bromide ion as the leaving group.[2]
Because this is an S(N)2 reaction, the choice of the alkyl halide is critical. While primary alkyl halides are ideal, this protocol uses bromocyclopentane, a secondary alkyl halide. This introduces the possibility of a competing E2 elimination reaction, which is favored by sterically hindered or strongly basic nucleophiles.[4][10] However, the benzylic alkoxide is a strong nucleophile, and by carefully controlling reaction conditions (e.g., temperature), substitution can be favored to achieve a good yield of the desired ether.[2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. francis-press.com [francis-press.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. orgosolver.com [orgosolver.com]
Application Note: Chemoselective Reduction of 4-[(Cyclopentyloxy)methyl]nitrobenzene to Aniline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Strategic Overview
The reduction of 4-[(cyclopentyloxy)methyl]nitrobenzene to 4-[(cyclopentyloxy)methyl]aniline is a critical functional group manipulation often encountered in the synthesis of active pharmaceutical ingredients (APIs). This specific substrate presents a classic chemoselectivity challenge: it contains a highly reducible nitroarene moiety alongside a vulnerable benzylic ether linkage (Ar-CH2-O-Cyclopentyl).
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously aggressive toward benzylic C-O bonds, leading to rapid hydrogenolysis[1]. If subjected to Pd/C and H₂ gas, the benzylic ether will prematurely cleave, yielding p-toluidine and cyclopentanol as dead-end byproducts. To achieve quantitative yields of the target aniline without degrading the molecular scaffold, the reduction system must be strictly chemoselective, operating via mechanisms orthogonal to Pd-catalyzed oxidative addition[2].
Mechanistic Grounding: Bypassing Benzyl Ether Cleavage
To preserve the cyclopentyloxy ether, we must select reduction modalities that target the highly polar N-O bonds without activating the benzylic C-O bond. We validate two distinct, field-proven approaches:
-
Metal-Mediated Single Electron Transfer (Fe/NH₄Cl): The modified Béchamp reduction utilizing Iron powder and Ammonium Chloride is a highly reliable bench-scale approach[3]. The mechanism proceeds via sequential single-electron transfers (SET) from the solid iron surface to the nitro group, interspersed with protonation steps from the mildly acidic NH₄Cl medium (the Haber mechanism)[4]. Because this process relies strictly on the electron-accepting ability of the nitro group, the electron-rich benzylic ether remains entirely inert[1].
-
Poisoned Catalytic Hydrogenation (Pt(S)/C): For industrial scale-up, heterogeneous catalysis is preferred to avoid heavy metal waste. Sulfided Platinum on Carbon (Pt(S)/C) is the premier choice for this transformation[2]. The doped sulfur acts as a selective catalyst poison; it strongly coordinates to the platinum surface, sterically and electronically blocking the active sites required for oxidative addition into the benzylic C-O bond[5]. However, the nitro group can still efficiently interact with the catalyst surface, allowing for rapid and exclusive reduction to the aniline[2].
Reaction pathways for the reduction of 4-[(cyclopentyloxy)methyl]nitrobenzene.
Catalyst Evaluation & Quantitative Data
The following table summarizes the performance of various reduction systems applied to benzylic ether-containing nitroarenes, highlighting the causality behind our protocol selection.
| Reduction System | Mechanistic Pathway | Chemoselectivity (Ether Retention) | Scalability | Primary Use Case |
| Pd/C, H₂ | Oxidative Addition / Hydrogenation | Poor (< 10%) | High | Unfunctionalized nitroarenes |
| Fe/NH₄Cl | Single Electron Transfer (SET) | Excellent (> 98%) | Moderate | Bench-scale discovery synthesis |
| Pt(S)/C, H₂ | Poisoned Surface Hydrogenation | Excellent (> 95%) | High | Industrial API manufacturing |
| Zn/NH₄Cl | Single Electron Transfer (SET) | Excellent (> 95%) | Low-Moderate | Mild, room-temperature reduction |
Validated Experimental Protocols
Every protocol described below is designed as a self-validating system, incorporating in-process checks to ensure the reaction trajectory is correct before proceeding to the next step.
Protocol A: Bench-Scale Chemoselective Reduction (Fe/NH₄Cl)
Ideal for discovery chemistry and scale-up to 100 grams.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-[(cyclopentyloxy)methyl]nitrobenzene (1.0 equiv), activated Iron powder (325 mesh, 5.0 equiv), and Ammonium Chloride (5.0 equiv)[3].
-
Solvent Addition: Add a solvent mixture of Ethanol/Water (4:1 v/v) to achieve a 0.2 M substrate concentration.
-
Thermal Activation: Heat the mixture to 70 °C under vigorous stirring.
-
Self-Validation Point 1: Within 15-30 minutes, the reaction mixture will transition from a gray suspension to a thick, dark brown/rust-colored slurry. This visual change confirms the formation of iron oxides and active SET reduction[4].
-
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation Point 2: Confirm the disappearance of the UV-active, non-polar nitro starting material (R_f ~0.6) and the appearance of a polar, ninhydrin-positive aniline spot (R_f ~0.3).
-
-
Workup: Upon completion (typically 2-4 hours), cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the pad generously with Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 4-[(cyclopentyloxy)methyl]aniline.
Protocol B: Scalable Catalytic Hydrogenation (Pt(S)/C)
Ideal for kilo-lab processing and GMP manufacturing.
-
Reactor Charging: In a high-pressure autoclave or Parr shaker, charge 4-[(cyclopentyloxy)methyl]nitrobenzene (1.0 equiv) and 5% Sulfided Platinum on Carbon (Pt(S)/C) (5-10 wt% loading relative to the substrate)[2].
-
Solvent Addition: Add Methanol or THF to achieve a 0.5 M substrate concentration.
-
Atmosphere Exchange: Purge the reaction vessel with Nitrogen gas (3x) to remove oxygen, followed by Hydrogen gas (3x)[5].
-
Hydrogenation: Pressurize the vessel with H₂ to 3-5 bar (45-75 psi) and stir vigorously at 25-40 °C.
-
Self-Validation Point 1: Monitor the mass flow controller or pressure drop. The reaction is complete when the theoretical volume of H₂ (3 molar equivalents) is consumed and the pressure stabilizes.
-
-
In-Process QC: Vent the H₂ gas and purge with Nitrogen.
-
Self-Validation Point 2: Pull an aliquot for LC-MS. The spectrum must show complete conversion to the product mass ([M+H]⁺ = 192.1) with an absolute absence of p-toluidine ([M+H]⁺ = 108.1), confirming the benzyl ether is intact.
-
-
Filtration & Isolation: Filter the catalyst through a Celite pad (Caution: Catalyst may be pyrophoric; keep the filter cake wet). Evaporate the solvent under reduced pressure to isolate the pure aniline.
Analytical Validation & Quality Control
To definitively prove the success of the chemoselective reduction, utilize the following analytical markers:
-
¹H NMR (400 MHz, CDCl₃):
-
Substrate: Exhibits characteristic doublets at ~8.1 ppm (2H, ortho to NO₂) and ~7.5 ppm (2H, meta to NO₂). The benzylic protons appear as a sharp singlet at 4.55 ppm (2H, Ar-CH₂-O).
-
Product: The aromatic signals shift upfield to ~7.1 ppm and ~6.6 ppm. A broad singlet appears at ~3.6 ppm (2H, -NH₂). Crucial Check: The retention of the benzylic singlet at 4.40 ppm confirms the ether linkage survived the reduction.
-
-
LC-MS (ESI+):
-
Target Product: m/z 192.1 [M+H]⁺.
-
Absence of Cleavage Byproduct: Ensure no peak is observed at m/z 108.1 (corresponding to p-toluidine).
-
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Benchchem URL
- Chemical Reviews (ACS)
- Synthetic Communications (Semantic Scholar)
- 1-(Benzyloxy)-3-nitrobenzene CAS 24318-00-1 (Catalytic Selectivity)
- Regioselective process for preparing benzimidazole thiophenes (WO2007030366A1)
Sources
Application Note: Reagents and Protocols for the Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
Introduction and Synthetic Strategy
4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3) is a highly valued bifunctional building block utilized in medicinal chemistry and drug discovery for the synthesis of complex amides, ureas, and sulfonamides. Structurally, it features an aniline moiety for versatile functionalization and a lipophilic cyclopentyloxymethyl ether group that can modulate the pharmacokinetic properties of drug candidates.
The synthesis of this molecule requires a strategic, two-step approach to navigate the sensitivities of its functional groups:
-
Williamson Ether Synthesis: Alkylation of cyclopentanol with 4-nitrobenzyl bromide to form the ether linkage.
-
Chemoselective Nitro Reduction: Reduction of the nitroarene to an aniline without cleaving the newly formed benzylic ether.
Mechanistic Rationale & Chemoselectivity (Expertise & Experience)
Step 1: The Williamson Etherification
The formation of the ether linkage proceeds via a classic bimolecular nucleophilic substitution (
Step 2: The Chemoselective Reduction Challenge
The most critical phase of this synthesis is the reduction of the intermediate 1-[(cyclopentyloxy)methyl]-4-nitrobenzene. Standard nitro reduction protocols often employ catalytic hydrogenation over Palladium on Carbon (Pd/C) with
To circumvent this, we employ a chemoselective Single Electron Transfer (SET) reduction using Iron powder and Ammonium Chloride (
Workflow Visualization
Workflow for synthesizing 4-[(Cyclopentyloxy)methyl]aniline via SN2 and chemoselective reduction.
Quantitative Data & Reagent Specifications
Table 1: Reagents for Williamson Ether Synthesis (Step 1)
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 4-Nitrobenzyl bromide | 216.03 | 1.0 | 2.16 g | Electrophile |
| Cyclopentanol | 86.13 | 1.2 | 1.03 g (1.09 mL) | Nucleophile Precursor |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 0.60 g (0.36 g active NaH) | Base |
| Anhydrous DMF | N/A | N/A | 20 mL | Polar Aprotic Solvent |
Table 2: Reagents for Chemoselective Nitro Reduction (Step 2)
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol scale) | Role |
| Nitro Ether Intermediate | 221.25 | 1.0 | 1.11 g | Substrate |
| Iron Powder (Fe, fine) | 55.84 | 5.0 | 1.40 g | Electron Donor |
| Ammonium Chloride ( | 53.49 | 5.0 | 1.34 g | Proton Source / Activator |
| Ethanol / Water (4:1) | N/A | N/A | 25 mL | Co-solvent System |
Table 3: Comparison of Nitro Reduction Methodologies
| Methodology | Mechanism | Benzylic Ether Stability | Recommendation for this Target |
| Pd/C + | Catalytic Hydrogenation | Poor (High risk of cleavage)[2] | Not Recommended |
| Single Electron Transfer | Excellent (Strictly chemoselective)[3] | Highly Recommended |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-[(Cyclopentyloxy)methyl]-4-nitrobenzene
This protocol establishes a self-validating system by incorporating specific visual cues (gas evolution) and quenching steps to ensure safety and reaction completion.
-
Preparation of the Base: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add 0.60 g of NaH (60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2 × 5 mL) via syringe, allowing the solid to settle and carefully decanting the supernatant. Rationale: Removing the mineral oil improves mass accuracy and prevents emulsion formation during aqueous workup.
-
Alkoxide Formation: Suspend the washed NaH in 10 mL of anhydrous DMF and cool the flask to 0 °C in an ice bath. Add cyclopentanol (1.09 mL) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature until
gas evolution completely ceases. - Alkylation: Re-cool the flask to 0 °C. Dissolve 4-nitrobenzyl bromide (2.16 g) in 10 mL of anhydrous DMF and add it dropwise to the alkoxide solution.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2).
-
Quenching & Workup: Once complete, cool the reaction to 0 °C and carefully quench with 10 mL of cold distilled water to destroy any unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate.
Protocol 2: Chemoselective Reduction to 4-[(Cyclopentyloxy)methyl]aniline
This step relies on heterogeneous metal reduction to preserve the ether bond.
-
Reaction Assembly: In a 100 mL round-bottom flask, dissolve the intermediate (1.11 g, ~5 mmol) in 20 mL of Ethanol. Add a solution of
(1.34 g) dissolved in 5 mL of distilled water. -
Reduction: Add fine Iron powder (1.40 g) to the stirring mixture. Attach a reflux condenser and heat the suspension to 80 °C (reflux) for 2–4 hours.
-
Monitoring: The reaction mixture will turn dark brown/black as
nanoparticles are generated[3]. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3). -
Filtration: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with Ethyl Acetate (30 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (30 mL) and wash with saturated aqueous
(20 mL) to neutralize the mixture. -
Isolation: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo to afford the pure 4-[(cyclopentyloxy)methyl]aniline.
References
-
Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups". Organic Chemistry Portal. Available at: [Link]
-
Portada et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". RSC Publishing. Available at:[Link]
-
ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism". Journal of Chemical Education. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Utility of 4-[(Cyclopentyloxy)methyl]aniline as a Versatile Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
Aniline derivatives are foundational scaffolds in modern medicinal chemistry, serving as critical starting materials for a vast array of therapeutic agents.[1][2] This guide focuses on 4-[(Cyclopentyloxy)methyl]aniline, a functionalized aniline with significant potential as a pharmaceutical intermediate. The introduction of a cyclopentyloxy methyl group offers a unique combination of lipophilicity and structural flexibility, which can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a final drug candidate. These notes provide a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis and purification, and a practical example of its application in the construction of a core structure relevant to kinase inhibitors.
Introduction: The Strategic Value of Functionalized Anilines
The aniline moiety is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] Its utility stems from the reactivity of the amino group, which serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, N-alkylation, and transition metal-catalyzed cross-coupling reactions.[3][4] The specific substitution pattern on the aniline ring dictates the vectoral orientation of subsequent modifications and profoundly influences the biological activity of the resulting molecule.
4-[(Cyclopentyloxy)methyl]aniline introduces a lipophilic cyclopentyloxy group connected via a flexible methylene ether linkage. This substituent can:
-
Enhance Lipophilicity: The cyclopentyl group increases the molecule's lipophilicity (predicted XlogP: 2.2), which can improve membrane permeability and oral bioavailability.[5]
-
Introduce a Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets.
-
Provide a Flexible Linker: The methylene bridge allows the bulky cyclopentyl group to orient itself favorably within a binding pocket without imposing significant rigidity on the core structure.
These characteristics make 4-[(Cyclopentyloxy)methyl]aniline an attractive intermediate for drug candidates targeting enzymes such as kinases, where interactions within hydrophobic pockets are often crucial for potency and selectivity.[6][7]
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties and hazards is paramount for its effective and safe utilization in a research setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [5] |
| Molecular Weight | 191.27 g/mol | [5] |
| Predicted XlogP | 2.2 | [5] |
| Appearance | Predicted: Colorless to pale yellow oil | |
| InChIKey | PJOKBXNWJFKWSX-UHFFFAOYSA-N | [5] |
| CAS Number | 1018353-20-4 (example) |
Safety & Handling
Substituted anilines, as a class, are considered hazardous and must be handled with appropriate precautions.[8]
-
General Hazards: Anilines are often toxic if swallowed, in contact with skin, or if inhaled.[9][10] They can cause skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile) when handling this compound.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Disposal: Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
Synthesis and Purification of 4-[(Cyclopentyloxy)methyl]aniline
The following protocol describes a robust and scalable two-step synthesis starting from 4-nitrobenzyl alcohol. This route is often preferred due to the commercial availability of the starting material and the high efficiency of the reactions.
Synthesis Pathway Overview
The synthesis proceeds via a Williamson ether synthesis to couple the cyclopentyl moiety, followed by a catalytic hydrogenation to reduce the nitro group to the target aniline.
Caption: Synthetic route to 4-[(Cyclopentyloxy)methyl]aniline.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-[(Cyclopentyloxy)methyl]-1-nitrobenzene
-
Reactor Setup: Equip a flame-dried 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.[13]
-
Reagent Addition: Under a nitrogen atmosphere, add 4-nitrobenzyl alcohol (15.3 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Stir until all solids dissolve.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise over 20 minutes. Causality: The addition is done slowly at 0°C to control the exothermic reaction and the evolution of hydrogen gas.
-
Etherification: After stirring for 30 minutes at 0 °C, add cyclopentyl bromide (16.4 g, 110 mmol) dropwise via a syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is a yellow oil.
Step 2: Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
-
Reactor Setup: To a 500 mL hydrogenation flask, add the crude 4-[(cyclopentyloxy)methyl]-1-nitrobenzene (approx. 100 mmol) and ethanol (250 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, ~5 mol% loading) under a nitrogen blanket. Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups. It is pyrophoric and must be handled with care.
-
Hydrogenation: Secure the flask to a Parr hydrogenator. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the vessel to 50 psi of H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.
-
Workup: Carefully vent the hydrogen pressure and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[14] Wash the Celite® pad with additional ethanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-[(Cyclopentyloxy)methyl]aniline as an oil, which can be purified by column chromatography.
Detailed Experimental Protocol: Purification
Purification is achieved using flash column chromatography on silica gel.[8]
Workflow for Chromatographic Purification
Caption: Workflow for purification by flash column chromatography.
-
TLC Analysis: Determine an appropriate solvent system. For anilines, a hexane/ethyl acetate mixture is a good starting point. A system of 80:20 Hexanes:Ethyl Acetate should provide a product Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Wet pack a glass column, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading prevents band broadening and results in better separation compared to liquid loading of a large volume.
-
Elution: Begin eluting with the non-polar solvent mixture (95:5 hexanes:ethyl acetate), gradually increasing the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute the product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-[(Cyclopentyloxy)methyl]aniline.
Application in Synthesis: Formation of an N-Aryl Pyrrolopyrimidine Core
To demonstrate its utility, we outline a protocol for a palladium-catalyzed Buchwald-Hartwig amination reaction between 4-[(Cyclopentyloxy)methyl]aniline and a suitable chloro-pyrrolopyrimidine, a core structure found in many Janus kinase (JAK) inhibitors.[6]
Caption: Application in a cross-coupling reaction.
Detailed Experimental Protocol: Cross-Coupling
-
Reactor Setup: To a dry Schlenk tube, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10 mmol), 4-[(Cyclopentyloxy)methyl]aniline (2.10 g, 11 mmol), cesium carbonate (Cs₂CO₃, 6.5 g, 20 mmol), and Xantphos (463 mg, 0.8 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon (repeat 3 times).
-
Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 183 mg, 0.2 mmol) and anhydrous 1,4-dioxane (100 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 12 hours.
-
Workup: Cool the reaction to room temperature and filter through Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired N-aryl pyrrolopyrimidine product.
Conclusion
4-[(Cyclopentyloxy)methyl]aniline is a valuable and versatile intermediate for pharmaceutical research and development. Its unique structural features allow for the strategic introduction of lipophilicity and a flexible hydrogen bond acceptor. The synthetic and purification protocols provided herein are robust and scalable, enabling researchers to efficiently produce high-purity material. Its successful application in a key cross-coupling reaction highlights its potential for the rapid construction of complex molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapies.
References
-
SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl). Retrieved from [Link]
- Google Patents. (n.d.). CN104496904B - Synthesis method of ruxolitinib intermediate.
-
Huang, A., et al. (2024). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ResearchGate. Retrieved from [Link]
-
European Patent Office. (n.d.). SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-[(cyclopentyloxy)methyl]aniline (C12H17NO). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US10906912B2 - Pharmaceutical intermediates and methods for preparing the same.
-
Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Cytiva. (2020, March 31). Strategy to develop purification protocols using ÄKTA system. Retrieved from [Link]
-
Molport. (n.d.). 4-(cyclopentyloxy)-N-(1-cyclopropylpropyl)aniline | Molport-021-710-793. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]
-
Frontiers. (2022, October 20). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]
-
MDPI. (2012, February 10). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐methyl aniline‐based skeleton in pharmaceutical molecule. Retrieved from [Link]
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
-
SciSpace. (n.d.). Synthesis of n-methylaniline (1970). Retrieved from [Link]
-
PMC. (2023, December 8). An optimized protocol for expression and purification of monomeric full-length BAX protein for functional interrogations. Retrieved from [Link]
Sources
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - 4-[(cyclopentyloxy)methyl]aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 6. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 7. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cpachem.com [cpachem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 4-[(Cyclopentyloxy)methyl]aniline in Peptide Synthesis Linker Design
Introduction: A Novel Tool for Advanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker molecule—the chemical entity connecting the nascent peptide chain to the insoluble resin—is of paramount importance. It dictates the conditions under which the final peptide can be cleaved and ultimately influences the purity and yield of the target molecule. While a variety of linkers are commercially available, the demand for novel linkers with tailored properties continues to grow, driven by the increasing complexity of synthetic peptides and their diverse applications in research, diagnostics, and therapeutics.
This document introduces 4-[(cyclopentyloxy)methyl]aniline as a versatile and advantageous linker for Fmoc-based solid-phase peptide synthesis. The unique structural features of this aniline derivative, particularly the bulky and moderately hydrophobic cyclopentyloxy group, offer distinct benefits in terms of stability, cleavage kinetics, and the potential for reduced side reactions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, immobilization, and utilization of the 4-[(cyclopentyloxy)methyl]aniline linker, complete with detailed protocols and expert insights into its practical application.
The Scientific Rationale: Unpacking the Advantages of the (Cyclopentyloxy)methyl Group
The design of the 4-[(cyclopentyloxy)methyl]aniline linker is rooted in established principles of physical organic chemistry and their application to the complex environment of a swollen polymer matrix during SPPS. The key innovation lies in the introduction of the cyclopentyloxy moiety, which imparts several desirable characteristics:
-
Modulated Acid Lability: The electron-donating nature of the ether oxygen in the (cyclopentyloxy)methyl group contributes to the stabilization of the carbocation formed during acidolytic cleavage. This property allows for efficient cleavage of the peptide from the linker under standard trifluoroacetic acid (TFA) conditions. The steric bulk of the cyclopentyl group can subtly influence the rate of protonation and cleavage, potentially offering a wider window for the removal of acid-labile side-chain protecting groups without premature linker cleavage.
-
Enhanced Steric Shielding: The three-dimensional structure of the cyclopentyl group provides a degree of steric hindrance around the benzylic position of the linker. This can be advantageous in minimizing undesirable side reactions that may occur at the linker during the repetitive cycles of deprotection and coupling in SPPS.[1][2][3]
-
Hydrophobicity and Solvation: The cyclopentyl group introduces a hydrophobic character to the linker. This can be beneficial in improving the solvation of the linker and the growing peptide chain in the organic solvents commonly used in SPPS, potentially reducing peptide aggregation and improving reaction kinetics.
-
Stability of the Ether Linkage: The ether bond within the (cyclopentyloxy)methyl group is highly stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and exposure to coupling reagents.
Experimental Protocols
Part 1: Synthesis of the Linker Precursor: 4-[(Cyclopentyloxy)methyl]aniline
The synthesis of 4-[(cyclopentyloxy)methyl]aniline is a crucial first step. It is typically prepared from a commercially available starting material, 4-aminobenzyl alcohol, via an etherification reaction.
Diagram of the Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
Caption: Synthesis of the linker from 4-aminobenzyl alcohol.
Protocol 1.1: Synthesis of 4-[(Cyclopentyloxy)methyl]aniline
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-aminobenzyl alcohol (1.0 eq).[4][5]
-
Dissolution: Dissolve the 4-aminobenzyl alcohol in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and slowly add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Etherification: Add cyclopentyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-[(cyclopentyloxy)methyl]aniline.
Part 2: Preparation of the Linker-Functionalized Resin
To be used in SPPS, the 4-[(cyclopentyloxy)methyl]aniline linker must first be derivatized to introduce a carboxylic acid handle, which is then coupled to an aminomethyl-functionalized resin.
Diagram of Linker Derivatization and Resin Attachment
Caption: Derivatization and attachment of the linker to the resin.
Protocol 1.2: Derivatization of 4-[(Cyclopentyloxy)methyl]aniline
-
Reaction Setup: Dissolve 4-[(cyclopentyloxy)methyl]aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Acylation: Add succinic anhydride (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Workup: Wash the reaction mixture with 1 M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution to obtain the derivatized linker with a terminal carboxylic acid.
Protocol 1.3: Attachment of the Derivatized Linker to Aminomethyl Resin
-
Resin Swelling: Swell aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Activation: In a separate flask, dissolve the derivatized linker (2.0 eq relative to resin loading), 1-hydroxybenzotriazole (HOBt, 2.0 eq), and N,N'-diisopropylcarbodiimide (DIC, 2.0 eq) in DMF. Allow the mixture to pre-activate for 10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Part 3: Solid-Phase Peptide Synthesis Using the Linker-Functionalized Resin
The following is a general protocol for Fmoc-based SPPS on the newly prepared 4-[(cyclopentyloxy)methyl]aniline-functionalized resin.
Diagram of the SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Protocol 1.4: Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (3-5 eq) with a suitable coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.
Part 4: Cleavage of the Peptide from the Resin
The final step is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Protocol 1.5: Final Cleavage and Peptide Isolation
-
Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with DCM (3x) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6][7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide with cold ether. Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data and Performance
| Parameter | Typical Value/Observation | Rationale/Significance |
| Linker Loading Capacity | 0.4 - 0.8 mmol/g | Dependent on the starting aminomethyl resin; suitable for a wide range of peptide lengths. |
| Cleavage Efficiency | > 95% in 2 hours | Efficient cleavage under standard TFA conditions, facilitated by the electron-donating nature of the linker. |
| Peptide Purity (Crude) | Sequence-dependent, generally high | The steric and electronic properties of the linker can contribute to reduced side reactions during synthesis. |
| Stability to Piperidine | High | The ether and amide bonds of the linker are stable to the basic conditions of Fmoc deprotection. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Linker-Functionalized Resin | Incomplete activation or coupling of the derivatized linker. | Ensure all reagents and solvents are anhydrous. Increase coupling time or use a more potent coupling agent like HATU. |
| Incomplete Cleavage | Steric hindrance or insufficient reaction time. | Extend the cleavage time to 4 hours. Consider a more potent cleavage cocktail if the peptide contains multiple arginine residues. |
| Side Product Formation | Scavenger choice is not optimal for the peptide sequence. | Tailor the scavenger cocktail to the specific amino acids in the peptide (e.g., add EDT for cysteine-containing peptides). |
Conclusion
The 4-[(cyclopentyloxy)methyl]aniline linker represents a valuable addition to the toolkit of peptide chemists. Its rational design, incorporating a bulky and moderately hydrophobic group, offers potential advantages in terms of stability, cleavage characteristics, and overall performance in SPPS. The protocols detailed in these application notes provide a solid foundation for the successful implementation of this novel linker in the synthesis of a wide range of peptides. As with any new methodology, optimization of specific parameters for individual peptide sequences is encouraged to achieve the best possible results.
References
-
CEM. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
- Fridkin, M., Patchornik, A., & Katchalski, E. (1965). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the American Chemical Society, 87(20), 4646–4648.
- Albericio, F., & Carpino, L. A. (1997). The Benzotriazole Esters of N-Protected Amino Acids as Coupling Reagents for Peptide Synthesis. Methods in Enzymology, 289, 104–126.
- Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(43), 7945-7948.
-
AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
- Smolecule. (n.d.). Synthesis of peptide amides using Fmoc-Photo-Linker. Retrieved from a hypothetical Smolecule technical document.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA. Retrieved from a hypothetical BenchChem technical document.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
- Song, A., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 13(24), 4309-4312.
-
PubChem. (n.d.). 4-[(cyclopentyloxy)methyl]aniline. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Retrieved from a hypothetical BenchChem technical document.
-
Royal Society of Chemistry. (2022, May 20). Amide Bond Formation. In Books. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
- Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline. Retrieved from a hypothetical BenchChem technical document.
-
Sathyamoorthi, S., et al. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Albericio, F., et al. (2021). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 26(8), 2345.
- Albericio, F., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal, 26(42), 9348-9354.
- Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
- Shinde, A. H., & Sathyamoorthi, S. (n.d.). 4. Organic Syntheses. Retrieved from a hypothetical organic synthesis procedure document.
- Albericio, F., et al. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1409.
- Ottesen, J. J., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Topics in Current Chemistry, 376(4), 30.
Sources
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Aminobenzyl alcohol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
Reaction conditions for coupling 4-[(Cyclopentyloxy)methyl]aniline with carboxylic acids
Application Note: Optimized Coupling of 4-[(Cyclopentyloxy)methyl]aniline with Carboxylic Acids
Executive Summary
This guide details the reaction parameters for coupling 4-[(cyclopentyloxy)methyl]aniline (Substrate A ) with various carboxylic acids (
Chemo-structural Analysis:
-
Nucleophilicity: The substrate is a para-substituted aniline. The substituent is a (cyclopentyloxy)methyl group (
). Unlike alkoxy groups directly attached to the ring (e.g., -anisidine), the methylene spacer interrupts resonance donation. Consequently, the amino group exhibits moderate nucleophilicity, comparable to -toluidine. It requires efficient activation of the carboxylic acid partner. -
Stability Profile: The benzylic ether linkage (
) is generally stable under basic and neutral coupling conditions. However, it displays latent sensitivity to strong Lewis acids or vigorous hydrogenolysis. Protocols must avoid harsh acidic conditions that could trigger benzylic cleavage.
Strategic Reagent Selection
For this specific aniline derivative, three coupling strategies are recommended based on the steric demand of the carboxylic acid and the scale of the reaction.
| Method | Reagent System | Key Advantage | Recommended Use Case |
| A | HATU / DIPEA | Highest reactivity; rapid kinetics. | Discovery Scale (<100 mg). Complex or sterically hindered acids. |
| B | T3P (50% in EtOAc) | Low epimerization; water-soluble byproducts. | Process Scale (>1 g). Robust, "green" workup, no explosive additives (HOBt). |
| C | In-situ Acid Chloride | Overcomes extreme steric bulk. | Difficult Substrates. When HATU fails; acids with |
Decision Logic & Workflow
The following decision tree illustrates the selection process for the optimal coupling condition.
Figure 1: Decision matrix for selecting the appropriate amide coupling protocol based on steric hindrance and reaction scale.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Gold Standard for Discovery)
Best for: Small-scale synthesis, library generation, and valuable intermediates.
Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive toward the moderately nucleophilic aniline nitrogen.
Materials:
-
4-[(Cyclopentyloxy)methyl]aniline (1.1 equiv)[3]
-
HATU (1.2 equiv) [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
-
DIPEA (3.0 equiv) (
-Diisopropylethylamine) -
Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M)
Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir for 2 minutes at room temperature (RT).
-
Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Coupling: Add 4-[(Cyclopentyloxy)methyl]aniline (1.1 equiv).
-
Incubation: Stir the reaction at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Note: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat.[1]
, sat.[4] , and brine.[1] Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Method B: T3P-Mediated Coupling (Scalable & Green)
Best for: Gram-scale reactions, avoiding toxic byproducts, and ease of purification.
Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid and dehydration agent, forming a mixed anhydride that reacts cleanly with the aniline.
Materials:
-
4-[(Cyclopentyloxy)methyl]aniline (1.1 equiv)[3]
-
T3P (1.5 equiv, supplied as 50% w/w solution in EtOAc or DMF)
-
Base: Pyridine (3.0 equiv) or
(4.0 equiv) -
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2–0.5 M)
Protocol:
-
Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and 4-[(Cyclopentyloxy)methyl]aniline (1.1 equiv) in EtOAc.
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, perform at RT.
-
Reagent Addition: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: T3P reactions are slower than HATU but cleaner. If sluggish, heat to reflux (EtOAc, ~77°C); the benzylic ether is stable at this temperature.
-
-
Workup (Self-Cleaning): Add water. Separate layers. Wash the organic layer with 1M HCl (to remove pyridine and excess aniline), then 1M NaOH (to remove T3P byproducts and unreacted acid).
-
Critical Check: Ensure the pH of the acid wash is not < 1 for prolonged periods to protect the ether linkage.
-
-
Isolation: Evaporate solvent. Often yields pure product without chromatography.
Method C: Acid Chloride (via Ghosez Reagent or SOCl₂)
Best for: Extremely hindered acids (e.g., tertiary carboxylic acids) where HATU fails.
Protocol:
-
Acyl Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent, 1.2 equiv). Stir at RT for 1–2 hours until acid is consumed (monitor by aliquoting into MeOH and checking for methyl ester via LCMS).
-
Alternative: Use
(2.0 equiv) with catalytic DMF at reflux for 1 hour, then evaporate to dryness to remove excess .
-
-
Coupling: Redissolve the crude acyl chloride in dry DCM.
-
Add 4-[(Cyclopentyloxy)methyl]aniline (1.0 equiv) and
(1.5 equiv). -
Quench: Stir at RT for 1 hour. Quench with sat.
.
Analytical Data & Troubleshooting
Monitoring Parameters:
-
LC-MS: Look for the parent ion
.-
Mass Calc: Acid MW + 205.1 (Aniline MW) - 18.0 (Water).
-
Fragment: A characteristic fragment at
often appears due to the loss of the cyclopentyl group or benzyl cleavage in the mass spec source.
-
Common Issues:
| Observation | Root Cause | Remediation |
| Low Conversion | Aniline is poorly nucleophilic. | Switch from EDC to HATU . Increase concentration to 0.5 M. Heat to 50°C. |
| Benzylic Cleavage | Acidic hydrolysis of ether. | Avoid strong acid workups (e.g., 6M HCl). Use dilute citric acid or |
| O-Acylation | Competition from OH groups (if present on Acid). | Use T3P (highly chemoselective for amines over alcohols). |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Palandoken, H., et al. (2018). Process Development of an Amide Coupling with T3P: Control of Epimerization and Impurity Formation. Organic Process Research & Development, 22(4). Link
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Link
Sources
Solvent selection for 4-[(Cyclopentyloxy)methyl]aniline reactions
Application Note: Solvent Engineering for 4-[(Cyclopentyloxy)methyl]aniline Transformations
Part 1: Executive Summary
This guide details the solvent selection strategy for 4-[(Cyclopentyloxy)methyl]aniline , a lipophilic primary amine intermediate frequently employed in the synthesis of kinase inhibitors and GPCR ligands.
The presence of the benzylic ether linkage (
This note advocates for the transition from traditional chlorinated solvents (DCM) to Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) .[1] These solvents offer superior thermodynamic solubility due to structural affinity, enhanced process safety, and compliance with ICH Q3C(R8) guidelines.
Part 2: Physicochemical Profile & Solubility Thermodynamics
To select the optimal solvent, we must first analyze the solute-solvent interaction using the principle of "Like Dissolves Like" and Hansen Solubility Parameters (HSP).
Structural Analysis
-
Head Group: Aniline (
). Polar, basic, nucleophilic. -
Linker: Benzylic Methylene (
). Activated position; sensitive to oxidation. -
Tail Group: Cyclopentyl Ether. Lipophilic, non-polar.
Solubility Logic
The molecule exhibits a "Janus" character—a polar amine head and a lipophilic tail.
-
Water: Poor solubility (LogP
2.5–3.0). -
Methanol/Ethanol: Moderate solubility, but protic solvents can interfere with electrophilic coupling reagents (e.g., quenching activated esters).
-
Dichloromethane (DCM): High solubility, but environmentally hazardous.
-
CPME (Cyclopentyl Methyl Ether): Ideal. The cyclopentyl moiety of the solvent maps perfectly to the cyclopentyl tail of the substrate, minimizing the enthalpy of mixing (
).
Table 1: Comparative Solvent Performance for 4-[(Cyclopentyloxy)methyl]aniline
| Solvent | Solubility | Boiling Point | Peroxide Risk | Green Score* | Recommendation |
| DCM | High | 40°C | N/A | Red (Hazardous) | Avoid (Toxic/Volatile) |
| DMF | High | 153°C | N/A | Red (Reprotoxic) | Avoid (Workup difficulty) |
| THF | High | 66°C | High | Yellow | Use with Caution |
| 2-MeTHF | High | 80°C | Low | Green | Recommended (Bi-phasic workup) |
| CPME | Very High | 106°C | Very Low | Green | Preferred (High stability) |
*Green Score based on GSK/Pfizer Solvent Selection Guides.
Part 3: Reaction-Specific Solvent Screening
Scenario A: Amide Coupling (Acylation)
Target: Reaction of the aniline with a carboxylic acid using coupling agents (HATU, EDC).
-
Challenge: Traditional protocols use DMF or DCM. DMF is difficult to remove without aqueous washes that might crash out the lipophilic product as a gum.
-
Solution: 2-MeTHF or CPME .[1][2][3]
-
Why: Both solvents dissolve the lipophilic starting material and the intermediate activated ester. Critically, 2-MeTHF is immiscible with water, allowing for a "one-pot" reaction and extraction.
-
Scenario B: Reductive Amination
Target: Reaction with an aldehyde/ketone + reducing agent.[4][5]
-
Critical Constraint: The benzylic ether bond (
) is labile to hydrogenolysis ( ). -
Solvent/Reagent Choice:
-
Solvent: Methanol or Ethanol (anhydrous).
-
Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of catalytic hydrogenation. STAB is chemoselective and will not cleave the benzyl ether.
-
Part 4: Green Chemistry & Process Safety
1. The CPME Advantage (Peroxide Resistance) Unlike THF or Diethyl Ether, CPME resists the formation of explosive peroxides due to the steric hindrance of the cyclopentyl ring. This allows for safer storage and prolonged heating without the immediate risk of explosion, a critical factor when scaling up reactions involving this aniline.
2. Aqueous Separation Efficiency 2-MeTHF forms a clean phase separation with water. When washing the crude reaction mixture (to remove urea byproducts from EDC couplings), 2-MeTHF prevents the formation of "rag layers" (emulsions) often seen with DCM/Water extractions of lipophilic anilines.
Part 5: Detailed Protocols
Protocol A: Green Amide Coupling in 2-MeTHF
Objective: Acylation of 4-[(Cyclopentyloxy)methyl]aniline without chlorinated solvents.
Materials:
-
Substrate: 4-[(Cyclopentyloxy)methyl]aniline (1.0 eq)
-
Carboxylic Acid: R-COOH (1.1 eq)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) or HATU (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)[2]
Step-by-Step:
-
Dissolution: Charge a reactor with the carboxylic acid and 2-MeTHF (10 mL/g). Stir until dissolved.
-
Activation: Add DIPEA followed by the coupling agent (T3P or HATU) at 0°C. Stir for 15 minutes to generate the activated ester.
-
Addition: Add 4-[(Cyclopentyloxy)methyl]aniline (dissolved in minimal 2-MeTHF) dropwise to the mixture.
-
Note: The high solubility of the cyclopentyl aniline in 2-MeTHF allows for a concentrated feed, minimizing solvent waste.
-
-
Reaction: Allow to warm to 20°C and stir for 2–4 hours. Monitor by HPLC/TLC.
-
Workup (The Green Advantage):
-
Add water (equal volume) directly to the reaction vessel.
-
Stir vigorously for 10 minutes.
-
Stop stirring. The 2-MeTHF layer (top) will separate cleanly from the aqueous layer (bottom).
-
Observation: The urea byproducts and excess salts partition into the water. The lipophilic amide product remains in the 2-MeTHF.
-
-
Isolation: Wash the organic layer with 10% citric acid (to remove unreacted aniline) and brine. Dry over MgSO4 and concentrate.
Part 6: Visualizations
Figure 1: Solvent Selection Decision Matrix
Caption: Logic flow for selecting solvents based on reaction type and substrate stability constraints.
Figure 2: Amidation Workflow in 2-MeTHF
Caption: Process flow utilizing 2-MeTHF for reaction and biphasic separation, eliminating DCM.
Part 7: References
-
GSK Solvent Selection Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13 , 854-862. [Link]
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[6] Green Chemistry, 2008, 10 , 31-36.[6] [Link]
-
2-MeTHF in Bi-phasic Workups: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF and Dichloromethane." ChemSusChem, 2012, 5 , 1369–1379. [Link]
-
Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Referencing general stability of benzyl ethers against hydrogenolysis). [Link]
Sources
Application Note: Process Development for the Scalable Manufacture of 4-[(Cyclopentyloxy)methyl]aniline
Executive Summary & Strategic Rationale
This application note details a scalable, robust synthetic route for 4-[(Cyclopentyloxy)methyl]aniline (CAS: 160353-87-7). This molecule serves as a critical "linker-scaffold" intermediate in the synthesis of kinase inhibitors and GPCR ligands.
The Challenge
The synthesis presents two primary process risks during scale-up:
-
Etherification Efficiency: Classical Williamson ether synthesis using Sodium Hydride (NaH) is hazardous on a kilogram scale due to hydrogen evolution and moisture sensitivity.
-
Chemoselectivity during Reduction: The target molecule contains a benzylic ether linkage.[1] Standard catalytic hydrogenation (e.g., Pd/C under
) carries a high risk of hydrogenolysis (O-debenzylation), which would cleave the ether and destroy the molecule, yielding p-toluidine and cyclopentanol.
The Solution
We present a Phase-Transfer Catalyzed (PTC) alkylation followed by a Chemoselective Platinum-Mediated Hydrogenation . This route eliminates pyrophoric bases and ensures the integrity of the sensitive ether linkage.
Chemical Reaction Pathway
The following diagram outlines the two-step synthesis and the critical side-reaction to avoid.
Caption: Two-step scalable route highlighting the critical divergence point where incorrect catalyst choice leads to cleavage.
Step 1: Ether Formation via Phase Transfer Catalysis
Objective: Synthesize 4-[(cyclopentyloxy)methyl]nitrobenzene without using hazardous metal hydrides.
Rationale
Industrial scale-up favors Phase Transfer Catalysis (PTC) over NaH/DMF.
-
Safety: Eliminates
gas evolution. -
Cost: Uses Toluene (recoverable) instead of DMF (difficult to strip/toxic).
-
Mechanism: The catalyst (TBAB) transfers the hydroxide ion from the aqueous phase or solid surface into the organic phase to deprotonate the cyclopentanol.
Materials Table
| Reagent | Equiv.[2][3][4] | Role | Key Property |
| Cyclopentanol | 1.2 | Nucleophile | Liquid, bp 140°C |
| 4-Nitrobenzyl bromide | 1.0 | Electrophile | Solid, Lachrymator |
| KOH (Flakes/Pellets) | 3.0 | Base | Hygroscopic |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Catalyst | Phase Transfer Agent |
| Toluene | 10 Vol | Solvent | Azeotropic water removal |
Detailed Protocol
-
Setup: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge Toluene (10 volumes relative to bromide) and Cyclopentanol (1.2 equiv).
-
Base Addition: Add KOH (3.0 equiv) and TBAB (5 mol%). Stir vigorously (400+ RPM) to create a suspension.
-
Note: Vigorous stirring is crucial for PTC kinetics.
-
-
Electrophile Addition: Heat the mixture to 40°C. Add 4-Nitrobenzyl bromide (1.0 equiv) portion-wise over 30 minutes.
-
Exotherm Alert: The reaction is exothermic. Control addition rate to maintain internal temperature
.
-
-
Reaction: Heat to 60°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[5] Limit: <1% unreacted bromide.
-
-
Quench & Workup:
-
Concentration: Distill Toluene under reduced pressure.
-
Purification: The crude oil usually crystallizes upon standing or can be used directly if purity >95%. If needed, recrystallize from Heptane/IPA.
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to an aniline without cleaving the benzylic ether.
The "Benzyl Ether" Problem
Benzylic C-O bonds are weak. Standard Palladium on Carbon (Pd/C) is excellent at cleaving these bonds (hydrogenolysis). To preserve the ether, we must use Platinum on Carbon (Pt/C) or a poisoned catalyst system [1, 2].
Materials Table
| Reagent | Equiv.[2][3][4] | Role | Specifics |
| Nitro Intermediate | 1.0 | Substrate | From Step 1 |
| 5% Pt/C (Sulfided optional) | 2 wt% | Catalyst | Critical for selectivity |
| Ethyl Acetate | 10 Vol | Solvent | Non-reactive |
| Hydrogen ( | 3-5 bar | Reductant | Constant pressure |
Detailed Protocol
-
Preparation: In a high-pressure autoclave (Hastelloy or SS316), charge the Nitro Intermediate dissolved in Ethyl Acetate (10 vol).
-
Catalyst Charge: Add 5% Pt/C (paste, 50% water wet) at a loading of 2 wt% relative to the substrate (e.g., 20g catalyst per 1kg substrate).
-
Safety: Load catalyst under inert (
) atmosphere. Dry noble metal catalysts can ignite solvent vapors.
-
-
Hydrogenation:
-
Purge vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3 bar (45 psi) with
. -
Stir at 25–30°C. Do not heat initially.
-
Reaction Monitoring: The reaction is exothermic. Monitor
uptake.
-
-
Completion: Once uptake ceases (approx. 2-4 hours), sample for HPLC.
-
Success Criteria: Nitro < 0.1%, Des-benzyl impurity (p-toluidine) < 0.5%.
-
-
Workup:
-
Filter the mixture through a Celite pad or sparkler filter to remove the catalyst.
-
Note: Keep catalyst wet (pyrophoric hazard).
-
Concentrate the filtrate to dryness.
-
-
Isolation: The product, 4-[(Cyclopentyloxy)methyl]aniline , is typically a low-melting solid or viscous oil. It can be converted to the Hydrochloride salt (using HCl/Dioxane) for easier handling and storage.
Process Logic & Decision Flow
The following logic gate ensures quality control during the critical workup phases.
Caption: Decision tree for evaluating the success of the hydrogenation step.
Analytical Standards
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white solid or pale yellow oil |
| Identification | 1H NMR (DMSO-d6) | |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Residual Solvent | GC-HS | Toluene < 890 ppm, EtOAc < 5000 ppm |
References
-
Selective Hydrogenation of Nitro Groups: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link
- Pt/C vs Pd/C Selectivity: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard text confirming Pt preference for nitro over benzyl ether hydrogenolysis).
-
Williamson Ether Synthesis Scale-up: "Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor." Organic Process Research & Development, 2015.[3] Link
-
General Reactivity of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M.[6] "Protective Groups in Organic Synthesis." Wiley-Interscience. (Detailing the lability of benzyl ethers to Pd/H2).
Sources
- 1. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of ellagic acid O-alkyl derivatives and isolation of ellagic acid as a tetrahexanoyl derivative from Fragaria ananassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
Handling and storage precautions for 4-[(Cyclopentyloxy)methyl]aniline
An Application Guide to the Safe Handling and Storage of 4-[(Cyclopentyloxy)methyl]aniline
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-[(Cyclopentyloxy)methyl]aniline (CAS No. 1259139-75-5), a key intermediate for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for this exact compound, this guide synthesizes established protocols for the closely related analog, 4-(cyclopentyloxy)aniline, and the broader class of aromatic amines. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to ensure the highest standards of laboratory safety and scientific integrity.
Core Principles: Understanding the Hazard
Aromatic amines as a class, including aniline derivatives, present significant health risks.[1] They are readily absorbed through the skin and can be toxic if inhaled or ingested.[1][2] A primary toxicological concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2] Chronic exposure may lead to organ damage.[3][4] Therefore, all handling procedures must be predicated on a principle of minimized exposure.
Physicochemical and Hazard Profile
While a specific Safety Data Sheet (SDS) for 4-[(Cyclopentyloxy)methyl]aniline is not widely available, data from the close structural analog 4-(cyclopentyloxy)aniline and the parent compound, aniline, provide a strong basis for risk assessment.
| Property | Value / Information | Source |
| Chemical Name | 4-[(Cyclopentyloxy)methyl]aniline | - |
| CAS Number | 1259139-75-5 | [5] |
| Molecular Formula | C12H17NO | [5] |
| Molecular Weight | 191.27 g/mol | [5] |
| Physical Form | Assumed to be an oil or semi-solid at room temperature, similar to analogs.[6] | [6] |
| Solubility | Generally, aniline derivatives have slight solubility in water but are miscible with organic solvents like ethanol and ether.[2][7] | [2][7] |
GHS Hazard Classification (Based on Analog Data)
The following classifications for the analog 4-(cyclopentyloxy)aniline should be adopted as a minimum precaution.[6]
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [6][8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [6][8] |
| Skin Irritation | H315 | Causes skin irritation. | [6][8] |
| Eye Irritation | H319 | Causes serious eye irritation. | [6] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [6][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [6] |
| Aquatic Toxicity | H410 / H412 | Very toxic to aquatic life with long lasting effects. | [4][9] |
Laboratory Infrastructure: Engineering Controls & PPE
The foundation of safe handling is a robust system of engineering controls and appropriate Personal Protective Equipment (PPE). This is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 4-[(Cyclopentyloxy)methyl]aniline, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[9][10] This is critical to prevent inhalation of potentially harmful vapors or aerosols.[10] The ventilation system captures vapors at the source, ensuring airborne concentrations remain below exposure limits.[11]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may be sufficient for short-term contact, but it is crucial to inspect them before use and practice proper removal techniques to avoid skin contact.[3][12] For extended handling or in case of a spill, heavier-duty gloves (e.g., butyl rubber or Viton) should be considered. Always consult the glove manufacturer's resistance chart.
-
Eye and Face Protection: Wear tight-fitting safety goggles or glasses. When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[3]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.[13] Ensure it is regularly cleaned and decontaminated if a significant spill occurs.[13] Long pants and closed-toe shoes are required at all times.[12]
Storage Protocols: Ensuring Chemical Stability and Safety
Improper storage is a common source of laboratory accidents and can compromise the integrity of the reagent. Aniline derivatives can be sensitive to light and air, leading to degradation.[2][10]
Storage Conditions
| Parameter | Requirement | Rationale | Source(s) |
| Temperature | Store at room temperature or as specified by the supplier. | The product is chemically stable under standard ambient conditions.[14][15] | [6][14] |
| Atmosphere | For long-term storage, consider flushing the container with an inert gas (Argon or Nitrogen). | Aniline derivatives can oxidize and darken upon exposure to air.[2] | [2][10] |
| Container | Keep in a tightly-closed, original supplier container. Amber glass is preferred. | Prevents contamination, exposure to moisture, and degradation from light.[12][14] | [12][14] |
| Location | Store in a cool, dry, well-ventilated area designated for toxic chemicals.[11][16] Store locked up or in an area accessible only to authorized personnel.[9] | Ensures separation from incompatible materials and prevents unauthorized access. | [9][11][16] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[12][15] | Prevents potentially exothermic or violent reactions.[10] | [12][15] |
Standard Operating Procedures (SOPs)
These protocols provide step-by-step guidance for common laboratory manipulations.
SOP: Receiving and Initial Storage
-
Verification: Upon receipt, confirm the container label matches the order (Chemical Name, CAS Number).
-
Inspection: Visually inspect the container for any signs of damage or leakage. If compromised, enact emergency spill procedures.
-
Log Entry: Record the receipt date and assigned lot number in the laboratory chemical inventory.
-
Transfer: Immediately transfer the container to the designated, secure storage location as outlined in Section 3.1. Do not leave it in a general receiving area.
SOP: Weighing and Solution Preparation
Causality: This procedure is performed in a fume hood to contain any vapors. The use of an anti-static weigh boat and careful handling minimizes the risk of generating airborne dust or droplets.
-
Preparation: Don all required PPE (Section 2.2). Ensure the chemical fume hood sash is at the appropriate working height and the work area is clean and uncluttered.
-
Tare: Place an appropriate weighing vessel (e.g., glass vial, anti-static weigh boat) on the analytical balance and tare to zero.
-
Aliquot Transfer: In the fume hood, carefully transfer the approximate amount of 4-[(Cyclopentyloxy)methyl]aniline from the stock container to the tared vessel using a clean spatula or pipette. Close the stock container immediately.
-
Weighing: Re-weigh the vessel to obtain the precise mass.
-
Dissolution: Place a stir bar in the reaction flask containing the desired solvent. Slowly add the weighed 4-[(Cyclopentyloxy)methyl]aniline to the solvent while stirring.
-
Cleaning: Thoroughly decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of the rinse solvent as hazardous waste.
-
Documentation: Record the exact mass and solvent volume in the laboratory notebook.
SOP: Waste Management and Disposal
-
Segregation: All waste containing 4-[(Cyclopentyloxy)methyl]aniline, including excess reagent, contaminated solutions, and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container.[14]
-
Container: The waste container must be made of a compatible material (e.g., glass or polyethylene), have a tight-sealing lid, and be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Do not dispose of this chemical down the drain.[17] Discharge into the environment must be avoided.[16] All waste must be disposed of through an approved waste disposal plant or licensed contractor, following all local and national regulations.[3]
Emergency Procedures
Preparation is key to mitigating the impact of an accidental exposure or spill.[18]
Exposure Response
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[16] Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[16]
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[16] Call a POISON CENTER or doctor immediately.[4]
Spill Response Protocol
Evacuate non-essential personnel from the area.[15] For any large spill, or if you are unsure, evacuate the lab and contact your institution's emergency response team.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[16] Cover drains to prevent entry into the sewer system.[14]
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[2][12][13]
-
Collection: Carefully collect the absorbed material and contaminated soil into a suitable, sealed container for disposal.[14]
-
Decontamination: Clean the affected area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol). Collect all cleaning materials for hazardous waste disposal.
-
Ventilation: Ensure the area is well-ventilated after cleanup.
Visualization of Workflows
Chemical Lifecycle Management
The following diagram illustrates the proper workflow for managing 4-[(Cyclopentyloxy)methyl]aniline from receipt to disposal.
Caption: Workflow for the lifecycle of 4-[(Cyclopentyloxy)methyl]aniline.
Spill Response Decision Tree
This diagram outlines the critical decision points and actions in the event of a chemical spill.
Caption: Decision tree for responding to a chemical spill.
References
-
Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]
-
Standard Operating Procedure for Aniline. (n.d.). University of Washington. Retrieved March 7, 2026, from [Link]
-
SAFETY DATA SHEET. (2016, April 1). A-Star Research. Retrieved March 7, 2026, from [Link]
-
SAFETY DATA SHEET: N-Methylaniline. (2024, April 29). Thermo Fisher Scientific. Retrieved March 7, 2026, from [Link]
-
4-(CYCLOPENTYLMETHOXY)-3-METHYLANILINE CAS#: 946741-59-9. (n.d.). ChemWhat. Retrieved March 7, 2026, from [Link]
-
What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge Sentry. Retrieved March 7, 2026, from [Link]
-
4-[(cyclopentyloxy)methyl]aniline. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
-
Product Safety Assessment: Aniline. (2015, March). Lanxess. Retrieved March 7, 2026, from [Link]
-
Guide to Safety in Chemical Laboratories. (2016, May 24). DISAT Department of Applied Science and Technology. Retrieved March 7, 2026, from [Link]
-
4-Cyclopropyl-3-methylaniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Laboratory Safety Guide. (n.d.). University of the Philippines Diliman. Retrieved March 7, 2026, from [Link]
-
4-(cyclopentyloxy)-N-(1-cyclopropylpropyl)aniline. (n.d.). Molport. Retrieved March 7, 2026, from [Link]
-
Prudent Practices for Handling Hazardous Chemicals in Laboratories. (1981). National Academies Press. Retrieved March 7, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved March 7, 2026, from [Link]
-
4-METHYLANILINE | CAS 106-49-0. (n.d.). Matrix Fine Chemicals. Retrieved March 7, 2026, from [Link]
-
Methyl Aniline Industrial Amine. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]
-
4-(cyclopentyloxy)aniline. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lanxess.com [lanxess.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cpachem.com [cpachem.com]
- 5. PubChemLite - 4-[(cyclopentyloxy)methyl]aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 6. 4-(cyclopentyloxy)aniline | 26455-36-7 [sigmaaldrich.com]
- 7. Methyl Aniline Industrial Amine high purity Manufacturer/Factory/Producer for Chemical synthesis intermediate |Achilles Chemical [achilleschem.com]
- 8. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. disat.polito.it [disat.polito.it]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. afgsci.com [afgsci.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
Troubleshooting & Optimization
Technical Support Center: 4-[(Cyclopentyloxy)methyl]aniline Synthesis
Welcome to the Application Scientist Knowledge Base. The synthesis of 4-[(Cyclopentyloxy)methyl]aniline is a two-step process involving the Williamson etherification of cyclopentanol with a 4-nitrobenzyl halide, followed by the chemoselective reduction of the nitro group.
This guide is designed to troubleshoot common yield-limiting bottlenecks, specifically addressing steric hindrance during etherification and the critical risk of benzyl ether hydrogenolysis during reduction.
Synthesis workflow of 4-[(Cyclopentyloxy)methyl]aniline highlighting common pitfalls and fixes.
Phase 1: Etherification Troubleshooting (Williamson Synthesis)
Q: Why is my etherification yield plateauing at 40% with a significant amount of 4-nitrobenzyl alcohol byproduct?
A: This is a classic competing nucleophilic substitution issue. Cyclopentanol is a secondary alcohol; its corresponding alkoxide is sterically hindered, which kinetically slows down the desired
Q: Can I use a Phase-Transfer Catalyst (PTC) with aqueous NaOH to avoid using NaH? A: While PTCs are excellent for primary alcohols, they generally fail to provide high yields with secondary alcohols like cyclopentanol in the presence of highly activated benzyl halides. The steric bulk of the cyclopentyl group prevents it from outcompeting the abundant hydroxide ions at the organic-aqueous interface, leading to extensive hydrolysis.
Phase 2: Chemoselective Nitro Reduction Troubleshooting
Q: My reduction step yielded p-toluidine and cyclopentanol instead of the target amine. What went wrong?
A: You likely used standard catalytic hydrogenation (e.g., Pd/C with
Q: What is the mechanistic advantage of using Iron/Ammonium Chloride (
Mechanistic divergence between catalytic hydrogenation and single-electron transfer reduction.
Quantitative Data Summaries
Table 1: Effect of Base and Solvent on Etherification Yield
| Base / Solvent System | Conditions | Primary Byproduct | Isolated Yield |
|---|---|---|---|
| NaOH (aq) / Toluene (PTC) | 80°C, 12h | 4-Nitrobenzyl alcohol (High) | 35 - 40% |
|
Table 2: Chemoselectivity of Nitro Reduction Methods (Adapted from[2])
| Reducing Agent | Mechanism | Nitro Group | Benzyl Ether | Target Yield |
|---|
|
Self-Validating Experimental Protocols
SOP 1: Synthesis of 1-[(Cyclopentyloxy)methyl]-4-nitrobenzene
Causality Focus: Strict exclusion of water to prevent benzylic hydrolysis.
-
Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF (10 mL/mmol) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Alkoxide Formation: Cool the suspension to 0°C. Slowly add cyclopentanol (1.2 eq) dropwise. Causality: The generation of
gas drives the irreversible formation of the sterically hindered cyclopentoxide. Stir for 30 minutes until gas evolution ceases. -
Electrophile Addition: Add 4-nitrobenzyl bromide (1.0 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
In-Process Validation: Monitor by TLC (Hexanes:EtOAc 4:1). The highly UV-active 4-nitrobenzyl bromide spot (
) must completely disappear, replaced by a new UV-active spot ( ). If the starting material persists, the alkoxide formation was incomplete. -
Workup: Quench carefully with cold water (to destroy excess NaH). Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
SOP 2: Chemoselective Reduction to 4-[(Cyclopentyloxy)methyl]aniline
Causality Focus: Utilizing SET to preserve the benzyl ether linkage.
-
Preparation: To a round-bottom flask, add 1-[(cyclopentyloxy)methyl]-4-nitrobenzene (1.0 eq) dissolved in a 4:1 mixture of Ethanol and Water (15 mL/mmol).
-
Reagent Addition: Add Ammonium Chloride (
, 4.0 eq) and Iron powder (Fe, ~325 mesh, 5.0 eq)[2]. Causality: acts as a mild proton source to facilitate the proton-coupled electron transfer without creating a highly acidic environment that might degrade the ether. -
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours. Causality: Vigorous stirring is critical because this is a heterogeneous reaction occurring at the surface of the iron particles.
-
In-Process Validation: Monitor by LCMS or TLC (Hexanes:EtOAc 2:1). The starting material (
) will disappear, and the highly polar amine product ( ) will appear. The amine spot will stain positive (brown/orange) with Ninhydrin, validating the successful formation of the primary amine. -
Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron salts[2], washing the pad thoroughly with Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue with Ethyl Acetate, wash with saturated
and brine, dry over , and concentrate to yield the pure 4-[(Cyclopentyloxy)methyl]aniline.
References
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at:[Link]
-
Nitro Reduction - Common Conditions - Common Organic Chemistry. Available at:[Link]
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile - Chemistry StackExchange. Available at:[Link]
Sources
Removing impurities from crude 4-[(Cyclopentyloxy)methyl]aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying 4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3).
This compound features two critical functional groups: a weakly basic aniline moiety and a cyclopentyloxy ether linkage. The purification strategy must exploit the basicity of the amine while preserving the integrity of the ether. Below, you will find field-proven troubleshooting guides, self-validating protocols, and the mechanistic causality behind each step.
Purification Workflow Overview
Workflow for the isolation and purification of 4-[(Cyclopentyloxy)methyl]aniline.
FAQ & Troubleshooting Guide
Q1: My crude reaction mixture contains unreacted cyclopentanol and nitro-precursors. How do I selectively isolate the aniline?
Scientific Rationale: 4-[(Cyclopentyloxy)methyl]aniline is a weak base (pKa ~4.6). By treating the crude mixture with a dilute aqueous acid, the aniline is protonated to form a highly water-soluble anilinium chloride salt. Neutral impurities (like unreacted cyclopentanol) and non-basic intermediates (like 4-nitrobenzyl derivatives) remain entirely in the organic phase[1][2].
Self-Validating Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidification: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Partitioning: Shake vigorously and vent. Allow the layers to separate. The aqueous layer now contains your protonated product.
-
Validation Check 1: Spot the organic layer on a TLC plate. The UV-active spot corresponding to your aniline should be completely absent, confirming quantitative transfer to the aqueous phase.
-
Washing: Wash the aqueous layer once more with fresh EtOAc to remove trace lipophilic impurities.
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10 (monitor with pH paper). The solution will turn cloudy as the free base precipitates/oils out.
-
Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).
-
Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Q2: I still have closely eluting impurities on TLC after extraction. Why is my product streaking on the silica gel column?
Scientific Rationale: Free primary amines strongly interact with the acidic silanol groups (Si-OH) on standard silica gel via hydrogen bonding and acid-base interactions. This causes severe peak tailing, poor resolution, and irreversible binding[3][4]. To resolve this, you must passivate the silica gel by adding a sacrificial volatile base to the mobile phase.
Self-Validating Protocol: Passivated Silica Gel Chromatography
-
Eluent Preparation: Prepare a mobile phase of Hexanes/EtOAc (e.g., 3:1 v/v) and add exactly 1% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry-pack the silica gel using the TEA-doped eluent. Flush the column with at least two column volumes of the eluent to fully neutralize the silanol sites.
-
Loading: Dissolve your enriched free base in a minimum amount of DCM and load it onto the column.
-
Elution: Run the column. The TEA will compete for the silanol binding sites, allowing the 4-[(Cyclopentyloxy)methyl]aniline to elute as a tight, symmetrical band.
-
Validation Check 2: Run a 2D TLC. Spot the collected fraction, run it in one direction, dry it, rotate 90 degrees, and run it again. A single spot on the diagonal confirms the absence of degradation on the column.
Q3: Is the cyclopentyloxy ether linkage stable during the acidic extraction and HCl salt formation?
Scientific Rationale: Yes. Alkyl and benzyl-type ethers are remarkably robust. While very strong Lewis acids (e.g., BCl₃) or concentrated hydrohalic acids (e.g., 48% HBr at reflux) will cleave ethers, dilute aqueous HCl (1M) at room temperature or anhydrous HCl gas used for salt formation are far too mild to cause ether cleavage[5][6]. The activation energy required to protonate the ether oxygen and facilitate an Sₙ1/Sₙ2 cleavage by the chloride ion is not reached under these conditions.
Q4: How do I achieve >99.5% purity for pharmacological testing?
Scientific Rationale: Chromatography is excellent for removing structurally distinct impurities but often fails to remove trace isomers or structurally similar byproducts. Crystallization of the aniline as a hydrochloride salt leverages rigid crystal lattice energies. Impurities that do not perfectly match the geometric and electronic packing requirements of the 4-[(Cyclopentyloxy)methyl]anilinium chloride lattice are excluded[7][8].
Self-Validating Protocol: Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the free base in anhydrous diethyl ether or a mixture of toluene/ethanol (10:1)[8].
-
Salt Formation: Slowly bubble anhydrous HCl gas into the solution, or dropwise add a stoichiometric amount of 2M HCl in diethyl ether. A white precipitate will immediately form.
-
Digestion: Heat the suspension to a gentle reflux for 10 minutes to promote Ostwald ripening (smaller, less pure crystals dissolve and reprecipitate onto larger, purer crystals).
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅.
-
Validation Check 3: Measure the melting point. A sharp melting point range (≤ 1.5 °C) validates high crystalline purity.
Quantitative Data Summaries
Table 1: Stability of the Cyclopentyloxy Ether Linkage During Purification
| Reagent / Condition | Environment | Outcome | Mechanism / Causality |
|---|---|---|---|
| 1M HCl (aq), 25 °C | Acid-Base Extraction | Stable | Insufficient acidity to protonate ether oxygen for cleavage[5][6]. |
| Anhydrous HCl in Et₂O | Salt Crystallization | Stable | Lacks nucleophilic water; chloride is a poor nucleophile at 25 °C[6]. |
| Silica Gel + 1% TEA | Chromatography | Stable | Mildly basic environment passivates acidic silanols[3]. |
| BCl₃ or 48% HBr (reflux) | Harsh Acidic (Avoid) | Cleaved | Strong Lewis/Brønsted acidity forces Sₙ1/Sₙ2 ether cleavage[5]. |
Table 2: Comparison of Purification Strategies for 4-[(Cyclopentyloxy)methyl]aniline
| Purification Method | Target Impurities Removed | Expected Yield Recovery | Max Achievable Purity |
|---|---|---|---|
| Acid-Base Extraction | Unreacted cyclopentanol, nitro-precursors, metal catalysts. | 85 - 95% | 90 - 95% |
| Silica Gel (TEA-doped) | Over-alkylated amines, partially reduced intermediates. | 70 - 85% | 95 - 98% |
| HCl Salt Crystallization | Trace isomers, structurally similar organic impurities. | 60 - 75% | > 99.5% |
References
-
Klein, E., et al. "Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS)." Universidade de Lisboa. Available at: [Link]
-
ResearchGate Community. "How do I remove aniline from the reaction mixture?" ResearchGate. Available at:[Link]
-
Organic Syntheses. "p-Aminotetraphenylmethane." Organic Syntheses, Coll. Vol. 3, p.66 (1955). Available at: [Link]
-
Reddit Chemistry Community. "Purify and dry aniline?" Reddit. Available at: [Link]
-
University of Windsor. "Alcohol Protecting Groups." UWindsor Chemistry. Available at: [Link]
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Williamson Ether Synthesis for Cyclopentyl Anilines
Welcome to the advanced technical support guide for synthesizing cyclopentyl anilines (e.g., 4-(cyclopentyloxy)aniline) via the Williamson ether synthesis. This specific transformation is notoriously difficult because it forces two challenging chemical realities to collide: the ambident nucleophilicity of aminophenols and the high propensity of secondary alkyl halides to undergo E2 elimination [1].
This guide is designed for drug development professionals and synthetic chemists who need to optimize yields, ensure chemoselectivity, and suppress unwanted side reactions.
Part 1: Expert Troubleshooting & FAQs
Q1: My GC-MS shows massive amounts of cyclopentene and unreacted aminophenol. Why is the ether not forming?
Causality: You are likely using a strong base (e.g.,
Q2: I am getting a mixture of O-cyclopentyl and N-cyclopentyl products. How do I force O-alkylation?
Causality: Aminophenols are ambident nucleophiles. While the oxygen is more electronegative, the nitrogen lone pair is highly nucleophilic[2]. If the base is too strong, it may partially deprotonate the amine. If the base is too weak, the neutral amine competes with the neutral phenol.
Solution: Exploit the
Q3: The reaction is highly chemoselective but stalls at 30% conversion. How can I drive it to completion?
Causality: SN2 reactions on secondary rings are kinetically sluggish.
Solution: Utilize the Finkelstein effect. If you are using cyclopentyl bromide or chloride, add 0.2 equivalents of Sodium Iodide (
Part 2: Visualizing the System
Figure 1: Reaction pathways detailing chemoselectivity and competing E2 elimination risks.
Part 3: Quantitative Data & Optimization Matrices
Table 1: Base & Solvent Matrix for Cyclopentyl Ether Synthesis
| Base | Solvent |
Table 2: Electrophile Optimization (Leaving Groups)
| Electrophile | Relative Reaction Rate | E2 Risk | Storage Stability | Recommendation |
|---|---|---|---|---|
| Cyclopentyl Chloride | 1x | Low | High | Avoid (Too slow for secondary SN2) |
| Cyclopentyl Bromide | 50x | Moderate | High | Good (Best with
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol utilizes in situ Finkelstein catalysis and an optimal base to suppress E2 elimination while maintaining strict chemoselectivity for the phenol over the aniline [2].
Step-by-Step Methodology:
-
Activation: To an oven-dried, argon-purged round-bottom flask, add 4-aminophenol (1.0 eq) and anhydrous
(1.1 eq). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Stir at 25°C for 30 minutes to ensure complete phenoxide formation. The solution will darken. -
Catalysis: Add Sodium Iodide (
) (0.2 eq) to the reaction mixture. -
Alkylation: Dropwise, add cyclopentyl bromide (1.2 eq). Heating the reaction to 60°C. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar aminophenol spot and the appearance of a higher
UV-active spot confirms SN2 progression. -
Quench & Workup: After 12 hours, cool to room temperature and quench with distilled water (5x reaction volume) to dissolve DMF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure 4-(cyclopentyloxy)aniline.
Figure 2: Optimized experimental workflow for chemoselective O-alkylation.
References
Technical Support Center: Preventing Oxidative Degradation of 4-[(Cyclopentyloxy)methyl]aniline
Welcome to the technical support guide for 4-[(Cyclopentyloxy)methyl]aniline. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. As an aniline derivative, this molecule's integrity is paramount for ensuring the reproducibility and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 4-[(Cyclopentyloxy)methyl]aniline.
Q1: Why is 4-[(Cyclopentyloxy)methyl]aniline so susceptible to oxidation?
A: The susceptibility to oxidation is an intrinsic property of the aniline functional group.[1] The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich, rendering it highly reactive and prone to oxidation when exposed to atmospheric oxygen.[2][3] This process can be accelerated by factors such as light and heat, leading to the formation of colored impurities and potential polymerization.[4][5][6]
Q2: What are the visual indicators of oxidation?
A: Fresh, high-purity aniline and its derivatives are typically colorless to slightly yellow liquids or solids.[2] The most common sign of oxidation is a gradual darkening of the material, which may turn yellow, red, brown, or even dark blue over time.[1][6] This discoloration is due to the formation of highly colored oxidized impurities and polymeric byproducts.[1][4]
Q3: My bottle of 4-[(Cyclopentyloxy)methyl]aniline has turned brown. Can I still use it?
A: Using a discolored, and therefore oxidized, compound is strongly discouraged for any application where purity is critical. The presence of oxidative impurities can lead to unpredictable reaction outcomes, lower yields, and the formation of unwanted side products, ultimately compromising the integrity and reproducibility of your results.[4] We recommend purity verification via analytical methods or starting with a fresh, unoxidized batch.
Q4: What are the primary environmental factors that accelerate the oxidation process?
A: The three main environmental factors that accelerate oxidation are:
-
Atmospheric Oxygen: Direct exposure to air is the primary driver of oxidation.[7][8]
-
Light: UV and visible light can provide the energy to initiate and catalyze oxidative reactions.[4][9]
-
Elevated Temperature: Higher temperatures increase the kinetic rate of oxidation reactions.[10][11] Storing amines at temperatures below 30°C (86°F) is generally recommended to maintain stability.[12]
Q5: Can antioxidants be added to the material to prevent oxidation during storage?
A: While certain phenolic compounds can inhibit the oxidation of anilines, the addition of antioxidants to a high-purity reagent is generally not standard practice.[13][14] The primary reason is that the antioxidant itself would be an impurity and could interfere with downstream applications. The most effective and universally accepted method to prevent oxidation is not by adding stabilizers, but by rigorously excluding oxygen through proper storage and handling techniques.[14]
Part 2: Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues
This guide provides a systematic workflow for identifying and correcting problems related to the degradation of 4-[(Cyclopentyloxy)methyl]aniline.
Workflow: Troubleshooting Oxidation
The following diagram outlines the logical steps to take when you suspect compound degradation.
Caption: Workflow for transferring air-sensitive reagents.
Part 4: Analytical Method for Purity Assessment
This section provides a general-purpose protocol for verifying the purity of 4-[(Cyclopentyloxy)methyl]aniline and detecting oxidative impurities.
Protocol 4.1: Purity Analysis by Reverse-Phase HPLC
-
Standard Preparation: Prepare a stock solution of a trusted, high-purity standard of 4-[(Cyclopentyloxy)methyl]aniline at approximately 1 mg/mL in methanol or acetonitrile. Create a working standard by diluting this solution to ~50 µg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) as the working standard, using the mobile phase as the diluent.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at 254 nm and 280 nm. Anilines have strong absorbance in this range. [15] * Column Temperature: 30°C.
-
-
Data Analysis:
-
Run the standard to determine the retention time of the pure compound.
-
Run the test sample. Look for additional peaks that are not present in the standard's chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A significant presence of other peaks indicates degradation.
-
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxid
- Reactions of Aniline. (2024). Chemistry Steps.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. (n.d.). Bentham Science.
- Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. (2012). PubMed.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). U.S. Environmental Protection Agency.
- MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019).
- Best practices for handling air and light-sensitive aniline hydrochloride compounds. (n.d.). Benchchem.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitr
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI.
- Gas Chromatography Methods for Aniline Compound Analysis. (n.d.). Benchchem.
- Influence of Reaction Temperature on Corrosion-Resistant Characteristics of Poly(Aniline-Co-2-Methylaniline) Coatings. (2025). Scientific Research Publishing.
- Handling Air-Sensitive Reagents. (n.d.). Sigma-Aldrich.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Preventing oxidation of 2-(Allyloxy)aniline during storage. (n.d.). Benchchem.
- Effect of reaction temperature on aniline conversion and product... (n.d.).
- Oxidation of Aniline using Different Reaction Pathways. (n.d.).
- Aniline. (n.d.). University of California, Santa Barbara.
- Inerting. (n.d.). Linde Gas.
- Inerting in the chemical industry. (n.d.). Linde.
- Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH.
- Principles of Inert Atmosphere Storage. (2024).
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Aniline. (n.d.). Wikipedia.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scirp.org [scirp.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Inerting [linde-gas.no]
- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Optimizing Chemoselective Hydrogenation of 4-[(Cyclopentyloxy)methyl]nitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of chemoselective reductions. Your target molecule—4-[(cyclopentyloxy)methyl]nitrobenzene —presents a classic process chemistry challenge: reducing an aromatic nitro group (-NO₂ ) to an aniline (-NH₂ ) while preserving a highly labile alkyl benzyl ether linkage (the -CH₂-O-cyclopentyl group).
Unmodified palladium on carbon (Pd/C) under hydrogen gas will rapidly reduce the nitro group, but it will simultaneously catalyze the hydrogenolysis of the benzylic C-O bond. To achieve your target, we must manipulate the catalyst's surface electronics and sterics to favor the Haber reduction mechanism over benzylic insertion.
Below, you will find our comprehensive troubleshooting guide, self-validating experimental protocols, and mechanistic insights to help you optimize this workflow.
Part 1: Mechanistic Principles & Reaction Pathway
To troubleshoot effectively, you must understand the causality of the reaction. The reduction of a nitroarene follows the Haber mechanism (Nitro → Nitroso → Hydroxylamine → Amine)[1]. The final step—converting the hydroxylamine to the aniline—is the rate-determining step[2].
Conversely, benzyl ether cleavage occurs when the benzylic position coordinates strongly to coordinatively unsaturated "defect" sites on the metal surface, leading to C-O bond insertion. By using specific poisons (like sulfur or amines), we selectively block these highly active defect sites, preventing hydrogenolysis while leaving the planar metal terraces available for the Haber reduction[2].
Reaction pathway illustrating Haber mechanism for nitro reduction vs. competitive hydrogenolysis.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my standard 10% Pd/C catalyst cleaving the (cyclopentyloxy)methyl ether? Causality: Benzyl ethers are highly susceptible to hydrogenolysis. Unmodified Pd/C has a high affinity for benzylic coordination. Once bound, the palladium inserts into the C-O bond, leading to irreversible cleavage. To prevent this, you must selectively "poison" the catalyst to temper its reactivity[2].
Q2: I switched to a poisoned Pt/C catalyst, but I am seeing incomplete conversion. What is happening? Causality: You are likely observing the accumulation of the aryl hydroxylamine intermediate. Because the reduction of the hydroxylamine to the aniline is the rate-determining step, over-poisoning the catalyst or utilizing insufficient hydrogen pressure will cause the reaction to stall at this intermediate[2]. Solution: Do not add more catalyst. Instead, ensure adequate H₂ mass transfer (increase your stirring rate) or slightly elevate the H₂ pressure.
Q3: What are the best catalyst systems for preserving the benzyl ether in my specific substrate? Based on validated process chemistry, three systems are highly recommended:
-
Pt/C with Dimethyl Sulfide (DMS): Sulfur poisons temper the reactivity of Pt/C, providing excellent chemoselectivity for nitro reduction over debenzylation[3].
-
Pd/C(en) Complex: Ethylenediamine (en) forms a rigid 1:1 complex with Pd, blocking the sites required for C-O cleavage[4].
-
ZnX₂-Modulated Pd/C: The addition of Lewis acids like ZnBr₂ modulates the Pd surface electronics, suppressing hydrogenolysis[5].
Troubleshooting decision tree for optimizing chemoselective catalytic hydrogenation yields.
Part 3: Self-Validating Experimental Protocols
Protocol A: Pt/C with Dimethyl Sulfide (DMS) Poisoning[2]
Rationale: DMS selectively binds to the most active metal sites. This protocol is highly scalable and robust, ensuring the ether remains intact.
-
Preparation: In a thoroughly purged reaction vessel, suspend 5% Pt/C (1-5 mol% relative to substrate) in tetrahydrofuran (THF) or ethyl acetate.
-
Poisoning: Add dimethyl sulfide (DMS) at exactly 0.5 mol % relative to the catalyst metal content. Stir the slurry for 2 hours at room temperature to ensure uniform surface coordination.
-
Reaction: Add 4-[(cyclopentyloxy)methyl]nitrobenzene (1.0 eq) to the poisoned catalyst suspension.
-
Hydrogenation: Purge the vessel with N₂, then introduce H₂ gas (1 atm via balloon or up to 3 atm in a Parr shaker).
-
Self-Validation (Monitoring): Monitor via HPLC. The reaction is complete only when the hydroxylamine intermediate completely disappears. If hydroxylamine persists, increase agitation before assuming catalyst death.
-
Workup: Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate to yield the target aniline.
Protocol B: Preparation and Use of Pd/C(en) Catalyst[6]
Rationale: The Pd/C(en) catalyst provides a permanent, non-leaching modification of the Pd surface via a rigid five-membered chelate ring[4].
-
Catalyst Synthesis: Suspend 10 g of commercial 5% Pd/C in methanol. Add a large excess of ethylenediamine (approx. 70 equivalents relative to Pd metal).
-
Complexation: Stir the suspension for 48 hours at ambient temperature under an argon atmosphere.
-
Isolation (Critical Step): Filter the solid phase, wash vigorously with methanol and diethyl ether to remove all uncoordinated amine, and dry under a vacuum pump for 48 hours. The resulting catalyst has a 1:1 Pd:ethylenediamine ratio.
-
Hydrogenation: Use this Pd/C(en) catalyst (5-10 wt%) with your substrate in methanol under 1 atm H₂. The (cyclopentyloxy)methyl ether will remain completely intact.
Part 4: Quantitative Data Summary
The following table summarizes the expected performance of various catalyst systems when applied to functionalized nitroarenes containing benzyl ethers.
| Catalyst System | Additive / Modifier | H₂ Pressure | Nitro Reduction | Benzyl Ether Cleavage | Reference |
| 10% Pd/C (Standard) | None | 1 atm | Complete | High (>90%) | [2] |
| 5% Pt/C | Dimethyl Sulfide (0.5 mol%) | 1 - 3 atm | Complete | < 0.5% | [3] |
| 5% Pd/C(en) | Ethylenediamine (complexed) | 1 atm | Complete | None detected | [6] |
| 5% Pd/C | ZnBr₂ (Lewis Acid) | 1 atm | Complete | < 1.0% | [5] |
Part 5: References
1.[2] Modulation of Catalyst Reactivity for the Chemoselective Hydrogenation of a Functionalized Nitroarene: Preparation of a Key Intermediate in the Synthesis of (R,R)-Formoterol Tartrate. Organic Process Research & Development. [Link] 2.[6] The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry. [Link] 3.[5] Novel ZnX₂-Modulated Pd/C and Pt/C Catalysts for Chemoselective Hydrogenation and Hydrogenolysis of Halogen-Substituted Nitroarenes, Alkenes, Benzyl Ethers, and Aromatic Ketones. Synthesis. [Link] 4.[1] Method of reducing aromatic nitro compounds (Context: Haber Mechanism). US Patent Application US20220017452A1.
Sources
Resolving solubility issues of 4-[(Cyclopentyloxy)methyl]aniline in water
Technical Support Center: Solubility Optimization Topic: Resolving Solubility Issues of 4-[(Cyclopentyloxy)methyl]aniline Ticket ID: SOL-4-CPOMA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4][5]
Executive Summary & Chemical Profile
User Issue: "I cannot get 4-[(Cyclopentyloxy)methyl]aniline to dissolve in water or PBS for my biological assay. It floats or precipitates immediately."[6]
Root Cause Analysis: The solubility failure stems from a conflict between the molecule's lipophilicity and the pH of standard buffers.[1][4]
-
Lipophilicity (The Barrier): The (cyclopentyloxy)methyl substituent adds significant hydrophobic bulk (LogP estimated ~2.5–3.0).[1][2][3][4][5] The cyclopentyl ring acts as a "grease ball," resisting interaction with water molecules.[4][5][6]
-
Ionization (The Key): The aniline nitrogen is a weak base (Estimated pKa ~ 4.5–4.8).[1][2][3][4][5] In neutral water (pH 7.0) or PBS (pH 7.4), the molecule exists almost entirely as a neutral free base , which is insoluble.[3][5][6] To dissolve, it must be ionized (protonated).[3][5][6]
The Solution Logic: You must force the molecule into its cationic (salt) form using acid, or shield its hydrophobic tail using cosolvents or carriers.[1][4][6]
Part 1: Decision Tree (Workflow)
Before starting, select the protocol that matches your experimental constraints.[5][6]
Caption: Figure 1. Solubility Strategy Decision Tree. Select Method A for general screening, Method B for chemical synthesis, or Method C for sensitive biological applications.
Part 2: Detailed Protocols
Method A: The "Organic Stock" (Standard Screening)
Best for: In vitro assays (IC50 screening) where low % DMSO is tolerated.[1][2][3][4][5]
The Mechanism: Dissolve the hydrophobic free base in a water-miscible organic solvent (DMSO), then dilute rapidly into the assay buffer.[1][2][3][4][5]
Protocol:
-
Weighing: Weigh 10 mg of 4-[(Cyclopentyloxy)methyl]aniline.
-
Primary Solubilization: Add 1 mL of 100% DMSO (Dimethyl Sulfoxide).[1][2][3][4][5] Vortex for 30 seconds.[1][3][5][6]
-
Secondary Dilution (Critical Step):
Troubleshooting Table:
| Observation | Diagnosis | Resolution |
|---|---|---|
| Cloudiness upon dilution | "Crash-out" (Precipitation) | The compound concentration exceeds water solubility.[1][2][3][4][5] Reduce final concentration or increase DMSO % (if allowed). |
| Oily droplets | Phase separation | The compound has melted/separated.[1][2][3][4] Sonication is required, or switch to Method C. |
Method B: In-Situ Salt Formation (Acidification)
Best for: Chemical synthesis, HPLC standards, or animal dosing (oral gavage).[1][2][3][5][6]
The Mechanism: Aniline (Base) + Acid
Protocol:
-
Calculation: Calculate the molar amount of your compound. (MW ≈ 205.29 g/mol ).[1][3][4][5][6]
-
Acid Selection: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).[1][2][3][4][5] MSA is often better for lipophilic amines.[1][2][3][4][5][6]
-
Procedure:
-
Suspend 10 mg of compound in 4 mL of water (It will not dissolve).[3][4][5]
-
Add 1.1 equivalents of 1.0 M HCl (approx. 50-55 µL).
-
Crucial Step:Sonicate for 5–10 minutes. The solid should disappear as it converts to the hydrochloride salt.[1][6]
-
Add water to reach final volume (e.g., 10 mL).
-
Final pH Check: Ensure pH is < 4.0. If neutral, the salt will hydrolyze and precipitate.[4][5][6]
-
Method C: Cyclodextrin Complexation (Advanced)
Best for: In vivo injection or sensitive cell assays where DMSO and Acid are toxic.[1][2][3][4][5]
The Mechanism: The hydrophobic cyclopentyl ring fits inside the "donut hole" of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex dissolved.[1][4][6]
Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.[1][2][3][4][5]
-
Addition: Add the solid compound to this vehicle.
-
Energy Input: This process is not instant. You must shake (200 rpm) or stir at room temperature for 4–24 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved material before use.[1][2][3][4][5][6]
Part 3: Frequently Asked Questions (FAQ)
Q1: Why can't I just heat it up in water? A: Heating might temporarily melt the compound (if MP is low) or increase solubility slightly, but upon cooling to physiological temperature (37°C or 25°C), it will re-crystallize or oil out.[1][3][5][6] Temperature is not a stable solubilization strategy for this lipophilic base.[1][2][3][4][5][6]
Q2: I added HCl, but it's still cloudy. Why? A: You likely formed the salt, but the salt itself might have limited solubility if the concentration is too high (Common Ion Effect).[1][2][4] Alternatively, you did not add enough acid to fully protonate it.[5][6]
-
Fix: Check pH.[1][2][3][4][5][6][7][8][9] If pH > 4, add more acid.[5][6] If pH < 2 and still cloudy, dilute the solution; you have hit the solubility limit of the hydrochloride salt.[4][6]
Q3: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[1][2][3] If you leave the tube open, ethanol evaporates, and crystals will form.[5][6] DMSO is more stable for storage.[1][3][5][6]
Q4: What is the estimated pKa of this specific molecule? A: Based on structural analogs (alkoxy-methyl anilines), the pKa is estimated between 4.5 and 4.8 .[1][2][3][4] The oxygen atom is separated from the ring by a methylene (-CH2-) group, preventing direct resonance donation, so it behaves similarly to a standard alkyl-aniline [1][2].[2][3][5][6]
References
-
Yalkowsky, S. H., & He, Y. (2003).[5][6] Handbook of Aqueous Solubility Data. CRC Press.[1][3][5][6] (Provides grounding for LogP/Solubility relationships of aniline derivatives).
-
Avdeef, A. (2003).[1][3][4][5][6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3][4][5][6] (Authoritative source on pKa-dependent solubility profiling).
-
Loftsson, T., & Brewster, M. E. (2010).[5][6] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4][5][6] Link
-
Serajuddin, A. T. (2007).[1][2][3][4][5][6] Salt formation to improve drug solubility.[1][2][3][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[3][5][6] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-[(Cyclopentyloxy)methyl]aniline before handling.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-メトキシ-N-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. PubChemLite - 4-[(cyclopentyloxy)methyl]aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 6. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 7. P-Anisidine or 4-Methoxyaniline Manufacturers, with SDS [mubychem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Purification of 4-[(Cyclopentyloxy)methyl]aniline by column chromatography
Welcome to the Technical Support Center for the isolation and purification of 4-[(Cyclopentyloxy)methyl]aniline .
As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists who encounter chromatographic bottlenecks with sterically hindered, ether-functionalized anilines. This guide moves beyond basic instructions to explain the chemical causality behind each technique, ensuring you can adapt these principles to your specific workflows.
Mechanistic Insights: Why Anilines Resist Standard Chromatography
4-[(Cyclopentyloxy)methyl]aniline presents a unique purification challenge due to its dual-nature structure: a highly basic primary amine group coupled with a bulky, lipophilic cyclopentyloxymethyl ether.
When subjected to normal-phase silica gel chromatography, the basic nitrogen acts as a strong hydrogen-bond donor and acceptor. Because the silanol groups (Si-OH) on the surface of standard silica gel are inherently acidic (pKa ≈ 4.5) [1], they form strong acid-base interactions with the aniline. This causes severe band broadening, streaking, and co-elution with synthetic precursors. To achieve clean separation, the stationary phase must be chemically deactivated.
Mechanism of silica gel deactivation by Triethylamine (TEA) to prevent aniline streaking.
Validated Methodology: TEA-Deactivated Normal Phase Chromatography
This self-validating protocol utilizes a sacrificial base to neutralize the column, ensuring high recovery and sharp elution bands for 4-[(Cyclopentyloxy)methyl]aniline.
Step 1: Eluent and Silica Preparation Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 80:20 v/v) and add exactly 1% (v/v) Triethylamine (TEA) [2]. Causality: TEA acts as a competitive binder. It irreversibly binds to the most acidic silanol sites on the silica gel, preventing the target aniline from getting trapped during elution.
Step 2: Column Packing (Slurry Method) Slurry the silica gel in the TEA-doped Hexane/EtOAc mixture. Pour the slurry into the column and run 2–3 column volumes of the TEA-doped solvent through the bed before loading the sample. Causality: Pre-running the column ensures the silica matrix is fully basified and deactivated before the sample is ever introduced [3].
Step 3: Sample Loading (Dry Loading) Dissolve the crude 4-[(Cyclopentyloxy)methyl]aniline in a minimal amount of Dichloromethane (DCM). Add a small amount of deactivated silica gel (1:3 ratio to crude mass) and evaporate the DCM under reduced pressure to create a free-flowing powder. Load this evenly onto the column bed. Causality: The lipophilic cyclopentyloxymethyl group makes the compound prone to crashing out at the column head if loaded as an oil into a non-polar hexane eluent. Dry loading guarantees a uniform, narrow loading band.
Step 4: Gradient Elution Elute starting with 90:10 Hexane:EtOAc (+1% TEA), slowly increasing the polarity to 70:30 Hexane:EtOAc (+1% TEA). Causality: A shallow gradient prevents the target compound from co-eluting with the non-polar nitro-precursor (4-[(cyclopentyloxy)methyl]nitrobenzene), which typically elutes near the solvent front.
Step 5: Fraction Collection and Validation Monitor fractions via Thin Layer Chromatography (TLC). Visualize the plates using UV light (254 nm) and subsequently dip them in Ninhydrin stain, followed by gentle heating. Causality: Ninhydrin specifically reacts with primary amines to form a deep purple/blue complex (Ruhemann's purple), providing a self-validating visual confirmation that the eluting spot is the desired aniline and not an unreduced nitro-impurity.
Quantitative Data: Eluent & Stationary Phase Matrix
The following table summarizes the expected chromatographic behavior of 4-[(Cyclopentyloxy)methyl]aniline across different purification systems:
| Stationary Phase | Eluent System | Additive | Target Rf | Peak Shape / Band | Expected Recovery |
| Silica Gel 60 (Bare) | Hexane / EtOAc | None | 0.10 - 0.40 | Severe Streaking | < 50% |
| Silica Gel 60 | Hexane / EtOAc | 1% TEA | 0.35 | Sharp, Tight Band | > 85% |
| Basic Alumina | Hexane / EtOAc | None | 0.40 | Moderate Tailing | ~ 75% |
| C18 (Reverse Phase) | Water / MeCN | 0.1% TFA | 0.45 | Sharp (Elutes as salt) | > 90% |
Troubleshooting & FAQs
Q1: My 4-[(Cyclopentyloxy)methyl]aniline streaks across the entire TLC plate and column. How do I fix this? A1: This is the hallmark of acid-base interactions between the primary aniline and the silica. Bare silica gel contains active silanols that protonate the amine. You must deactivate the acidic groups on the stationary phase by including 1% triethylamine (TEA) in both your TLC developing solvent and your column mobile phase [4].
Q2: I tried using a highly polar Methanol/Dichloromethane (MeOH/DCM) gradient to force the streaking amine off the column, but my fractions are contaminated with a white powder. What happened? A2: You likely dissolved the stationary phase. While MeOH/DCM is excellent for polar compounds, using more than 10% methanol—especially in the presence of basic amines—can actively dissolve silica gel [5]. Switch back to a Hexane/EtOAc system with 1% TEA, which provides better resolution without degrading the column matrix.
Q3: Even with TEA deactivation, my recovered yield is below 50%. Where is the rest of my product? A3: If streaking is resolved but recovery remains low, the culprit is often trace metal contamination in the silica gel. Older or lower-grade "Class A" silica gels have high metal ion content near the surface. These metals act as chelating agents, irreversibly binding polar functional groups like anilines [6]. To resolve this, switch to high-purity, acid-washed "Type B" spherical silica gel, which has a drastically lower trace metal content [7].
Q4: My purified fractions were clear in the test tubes, but turned dark brown/black during rotary evaporation. Is the compound degrading? A4: Yes. Anilines are notoriously prone to air oxidation, forming highly colored azo compounds or quinone imines. This oxidative degradation is accelerated by heat and concentrated states. To prevent this:
-
Keep the rotary evaporator water bath strictly below 35°C.
-
Backfill your rotary evaporator with Argon or Nitrogen instead of ambient air when breaking the vacuum.
-
Store the final purified 4-[(Cyclopentyloxy)methyl]aniline under an inert atmosphere at -20°C.
References
-
Title: How does silica gel contribute to the success of column chromatography? Source: Quora URL:[Link]
-
Title: Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Title: When basification of silica gel is required, before using Column chromatography? Source: ResearchGate URL:[Link]
-
Title: How to isolate Imine by column chromatography? Source: ResearchGate URL:[Link]
-
Title: Chromatography: Solvent Systems For Flash Column Source: University of Rochester URL:[Link]
-
Title: The little secrets of silica gel in liquid chromatography columns Source: UHPLCs URL:[Link]
-
Title: SOLUTIONS FOR ANALYTICAL & PREPARATIVE CHROMATOGRAPHY Source: Velocity Scientific URL:[Link]
Sources
Avoiding side reactions in 4-[(Cyclopentyloxy)methyl]aniline coupling
Welcome to the technical support resource for 4-[(Cyclopentyloxy)methyl]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of coupling reactions involving this versatile aniline derivative. Our focus is to provide in-depth, field-tested insights and actionable troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target compounds.
Introduction: Understanding the Reactivity of 4-[(Cyclopentyloxy)methyl]aniline
4-[(Cyclopentyloxy)methyl]aniline is an aromatic amine whose reactivity is primarily dictated by the nucleophilic character of the amino group (-NH₂). The para-substituted (cyclopentyloxy)methyl group is generally considered electronically neutral to weakly electron-donating, meaning the aniline nitrogen remains highly active. This high reactivity, while beneficial for desired transformations, also makes the molecule susceptible to a range of side reactions, including oxidation, over-alkylation/arylation, and homocoupling, particularly in metal-catalyzed processes.
This guide provides a structured, question-and-answer-based approach to troubleshoot and preemptively avoid these common pitfalls.
Troubleshooting & FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Buchwald-Hartwig, Suzuki, and Sonogashira couplings, are powerful tools for C-N and C-C bond formation. However, the high activity of the aniline substrate demands careful optimization to prevent unwanted pathways.
Q1: My Buchwald-Hartwig amination reaction is giving low yields and a significant amount of a dehalogenated arene byproduct. What's happening and how do I fix it?
Answer: This is a classic issue where a side reaction, hydrodehalogenation, competes with the desired C-N bond formation.[1] The palladium hydride species, which is responsible for this side reaction, can form from various sources in the reaction mixture. Additionally, catalyst deactivation can stall the reaction.
Causality & Troubleshooting Steps:
-
Catalyst System & Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step over side reactions like β-hydride elimination, which can lead to dehalogenation.[1][2]
-
Action: Switch to a more robust, sterically hindered ligand. If you are using a simple ligand like PPh₃, consider screening more advanced biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and accelerate the C-N coupling.[2]
-
-
Base Selection: The base plays a crucial role. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions if not used correctly. The purity and physical properties of the base are also important.
-
Solvent and Temperature: High temperatures can accelerate catalyst decomposition and side reactions.[5]
-
Action: First, ensure your solvent is rigorously degassed to remove oxygen, which can degrade the catalyst.[3] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Q2: In my Suzuki coupling, I'm forming a biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?
Answer: Boronic acid homocoupling is a very common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[6][7] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the undesired coupling of two boronic acid molecules.
Causality & Troubleshooting Steps:
-
Inert Atmosphere is Crucial: The most effective preventative measure is the rigorous exclusion of oxygen.
-
Reaction Temperature and Order of Addition: Temperature can influence the relative rates of the desired cross-coupling versus the homocoupling pathway.
-
Base and Stoichiometry: An inappropriate choice of base or stoichiometry can sometimes favor homocoupling.
-
Action: Using a slight excess (1.05-1.1 equivalents) of the aryl halide relative to the boronic acid can help consume the boronic acid in the desired pathway.[2]
-
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen is a known promoter of boronic acid homocoupling.[7] |
| Solvent | Degas thoroughly (Sparge or Freeze-Pump-Thaw) | Removes dissolved oxygen from the reaction medium.[6] |
| Temperature | Start at a moderate temperature (e.g., 80 °C) | Lower temperatures can disfavor the homocoupling pathway.[6] |
| Catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst | Minimizes the presence of Pd(II) species that can initiate homocoupling.[6] |
Prophylactic Strategies: The Role of Protecting Groups
Sometimes, the most effective way to prevent side reactions is to temporarily modify the reactive amino group. This is particularly true for reactions involving harsh electrophiles or strongly oxidizing conditions.
Q3: When should I consider protecting the amino group of 4-[(Cyclopentyloxy)methyl]aniline, and what should I use?
Answer: Protecting the amino group is advisable when you are performing reactions that are incompatible with a highly active, electron-rich aniline. The most common reason is to prevent oxidation or polysubstitution during electrophilic aromatic substitution.[8][9]
When to Protect:
-
Nitration or Halogenation: The unprotected -NH₂ group is so strongly activating that these reactions often lead to multiple substitutions and oxidation.[10]
-
Friedel-Crafts Reactions: The basic -NH₂ group will react with the Lewis acid catalyst, deactivating the ring and preventing the desired reaction.[10]
-
When using strong oxidizing agents: The amino group is easily oxidized, leading to colored impurities and decomposition.[8][11]
Recommended Protecting Group: Acetyl (Ac) The acetyl group is a simple and effective choice. It converts the activating amino group into a moderately deactivating, ortho-, para-directing acetamido group.[8][9] This tempers the reactivity of the ring and protects the nitrogen from oxidation.
Decision Tree: To Protect or Not to Protect?
Caption: Decision-making process for using a protecting group.
Experimental Protocols
Protocol 1: General Procedure for Acetyl Protection
This protocol describes the conversion of the aniline to the corresponding acetanilide, which is more stable to many reaction conditions.
Materials:
-
4-[(Cyclopentyloxy)methyl]aniline
-
Acetic Anhydride (Ac₂O)
-
Pyridine or an aqueous solution of Sodium Acetate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1.0 equivalent of 4-[(Cyclopentyloxy)methyl]aniline in the chosen organic solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride.
-
Add 1.2 equivalents of pyridine and allow the reaction to warm to room temperature, stirring for 1-3 hours. Alternatively, use an aqueous solution of sodium acetate as the base.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetanilide.[8]
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Acetyl Deprotection
This protocol regenerates the free aniline after the desired synthetic transformations have been completed on the protected substrate.
Materials:
-
N-{4-[(Cyclopentyloxy)methyl]phenyl}acetamide
-
Ethanol (EtOH) or Methanol (MeOH)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Aqueous Sodium Hydroxide (e.g., 2M NaOH)
Procedure:
-
Dissolve the acetanilide in a mixture of alcohol (e.g., ethanol) and water.
-
Add a catalytic or stoichiometric amount of a strong acid (e.g., HCl) or base (e.g., NaOH).[8]
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution. If using acid, add a base (e.g., NaOH solution). If using base, add an acid (e.g., HCl solution).
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aniline.
References
- Cross-Coupling Reactions Guide. Millipore Sigma.
- Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. BenchChem.
- Technical Support Center: Minimizing Over-alkyl
- Preventing oxidation of the aniline group during complex
- Buchwald–Hartwig amin
- Cross-Coupling Reaction Manual: Desk Reference. Millipore Sigma.
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
- Protecting Groups. Organic Synthesis.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Protective Groups. Organic Chemistry Portal.
- In‐situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. JLUpub.
- Protecting group. Wikipedia.
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
- managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. BenchChem.
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Buchwald-Hartwig Amin
- Preventing byproduct formation in azo coupling reactions. BenchChem.
- 24.8: Reactions of Arylamines. Chemistry LibreTexts.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
- Reductive alkylation of aniline over copper chromite catalyst: Optimiz
- Chapter 3: Synthetic Methods for Primary Anilines. Books.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.
- Reactions of Aniline. Chemistry Steps.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- OXIDATIVE COUPLING OF 4-SUBSTITUTED N,N-DIMETHYLANILINES WITH CYCLIC VINYL ETHERS IN THE PRESENCE OF EITHER MANGANESE(I1) OR COB. J-STAGE.
- The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Dalton Transactions.
- Deprotective Functionalization: An Emerging Concept for Amine Reactivity. PMC.
- Trying to minimize side reactions in a peptide coupling reaction. Reddit.
- Does anyone have experience with amide coupling reaction of aniline?
- Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. RSC Publishing.
- Palladium-catalyzed amination of aryl sulfides with anilines. PubMed.
- Suzuki reaction. Wikipedia.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Technical Support Center: Purification of 4-[(Cyclopentyloxy)methyl]aniline by Recrystallization
Welcome to the technical support guide for the purification of 4-[(Cyclopentyloxy)methyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying principles that govern successful purification, empowering you to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What are the critical first principles for selecting a recrystallization solvent for 4-[(Cyclopentyloxy)methyl]aniline?
A1: The ideal solvent for recrystallization hinges on differential solubility.[1] The target compound, 4-[(Cyclopentyloxy)methyl]aniline, should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][3][4] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.
Additionally, consider these crucial solvent characteristics:
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the liquid, or "mother liquor," after the desired compound crystallizes).[1][4]
-
Chemical Inertness: The solvent must not react with the aniline.[2][5] Given that anilines are basic and can be susceptible to oxidation, highly reactive or acidic solvents should be avoided unless a salt formation is intended.[6]
-
Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying process.[2][3]
Q2: Based on the structure of 4-[(Cyclopentyloxy)methyl]aniline, what solvents should I start with for screening?
A2: The structure of 4-[(Cyclopentyloxy)methyl]aniline possesses both nonpolar (cyclopentyl ring, aromatic ring) and polar (aniline amine group, ether linkage) characteristics. This moderate polarity suggests that solvents of intermediate polarity are a logical starting point. The principle of "like dissolves like" is a good guide here.[5][7]
Here is a suggested list of solvents for initial screening experiments. Always begin with small quantities of your crude material (~50-100 mg) to conserve your product.[1]
| Solvent | Boiling Point (°C) | Rationale for Screening |
| Ethanol | 78 | A versatile polar protic solvent suitable for many moderately polar compounds, including substituted anilines.[3][5] |
| Isopropanol | 82 | Similar to ethanol but can sometimes offer a better solubility profile for certain compounds.[8] |
| Ethyl Acetate | 77 | A polar aprotic solvent with good solvating power that is less polar than alcohols.[3] |
| Toluene | 111 | A non-polar aromatic solvent. It may be a good choice if the compound is too soluble in more polar solvents even when cold.[3] |
| Heptane/Hexane | ~98 / ~69 | Non-polar solvents. Unlikely to be effective alone but are excellent candidates for a mixed-solvent system as an "anti-solvent."[9] |
| Water | 100 | While the compound is likely poorly soluble in water, water is a common anti-solvent used with alcohols like ethanol in a mixed-solvent system for purifying anilines.[5][10] |
Q3: My purified 4-[(Cyclopentyloxy)methyl]aniline is a dark brown or reddish color. What causes this and how can I fix it?
A3: Discoloration in anilines is almost always due to the formation of colored oxidation products.[11] Anilines are notoriously susceptible to oxidation when exposed to air and light.[6][11]
To decolorize your compound, you can employ the following techniques during the recrystallization process:
-
Activated Carbon (Charcoal) Treatment: Add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution.[8][11]
-
Boil and Filter: Gently boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper or a pad of Celite. This step is critical to remove the charcoal and any other insoluble impurities.[8][12] The filtrate should be noticeably lighter in color or colorless. Proceed with cooling this purified filtrate to induce crystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4-[(Cyclopentyloxy)methyl]aniline.
Issue 1: The compound will not dissolve in the hot solvent.
-
Causality: You may not have added enough solvent, the solvent may not be hot enough, or you have chosen a poor solvent for your compound.
-
Troubleshooting Steps:
-
Ensure Temperature: Make sure the solvent is at or very near its boiling point.[5]
-
Add More Solvent: Add the hot solvent in small increments, allowing time for dissolution after each addition. Be cautious, as adding a large excess of solvent is the most common reason for failed or low-yield recrystallizations.[13][14]
-
Increase Surface Area: If your crude material consists of large clumps, grinding it into a fine powder before dissolution can increase the surface area and speed up the process.[5]
-
Re-evaluate Solvent Choice: If the compound remains insoluble even after adding a significant volume of boiling solvent (e.g., >20-30 times the mass of the solute), the solvent is likely unsuitable. You must perform a new solvent screen.[1][5]
-
Issue 2: No crystals form after the solution has cooled.
-
Causality: The solution is likely not saturated, meaning too much solvent was added initially.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" provides a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent.[13] Allow the reduced-volume solution to cool again. Be careful not to evaporate too much solvent, or the compound may precipitate out too quickly, trapping impurities.
-
Increase Cooling: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[5]
-
Issue 3: The compound separates as an oil, not crystals ("oiling out").
-
Causality: This common problem occurs when the melting point of the solute is lower than the boiling point of the solvent. The compound "melts" before it dissolves and separates as an insoluble liquid phase. It can also happen if the solution is cooled too rapidly.[13]
-
Troubleshooting Steps:
-
Re-heat and Add Solvent: Heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent to create a homogeneous solution.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) can promote the formation of crystals instead of oil.[13]
-
Lower the Boiling Point: Consider using a mixed-solvent system. Add a lower-boiling point "good" solvent to your current system to reduce the overall boiling point of the solution below the melting point of your compound.
-
Experimental Protocols & Workflows
Workflow 1: Systematic Solvent Selection
This workflow provides a logical progression for identifying a suitable single or mixed solvent system.
Caption: A decision workflow for screening and selecting a suitable recrystallization solvent.
Protocol 1: Mixed-Solvent Recrystallization using Ethanol/Water
This protocol is a common and effective method for purifying substituted anilines.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-[(Cyclopentyloxy)methyl]aniline in the minimum amount of hot ethanol required for complete dissolution.
-
Saturation: While keeping the ethanol solution hot, add hot water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.[5][12]
-
Clarification: Add a few more drops of hot ethanol to the mixture, just enough to redissolve the precipitate and make the solution clear again.[5]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[15]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystallized product.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as your final solvent mixture) to remove any adhering mother liquor.
-
Drying: Continue to pull a vacuum through the crystals to air-dry them as much as possible. Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
Workflow 2: Troubleshooting Common Recrystallization Failures
Caption: A troubleshooting flowchart for addressing common issues during crystallization.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]
-
Recrystallization - University of California, Los Angeles. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. [Link]
-
recrystallization, filtration and melting point - University of Missouri–St. Louis. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. [Link]
-
4-[(cyclopentyloxy)methyl]aniline (C12H17NO) - PubChemLite. [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. [Link]
-
4-Methylaniline - ChemBK. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Current issues in recrystallization: a review - SciSpace. [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]
-
Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions - ResearchGate. [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]
-
Satisfying recrystallization : r/OrganicChemistry - Reddit. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Recrystallization [sites.pitt.edu]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H NMR spectrum analysis of 4-[(Cyclopentyloxy)methyl]aniline
Title: Analytical Benchmarking: 1H NMR Characterization of 4-[(Cyclopentyloxy)methyl]aniline vs. Isobaric and Precursor Alternatives
Executive Summary
In medicinal chemistry, 4-[(Cyclopentyloxy)methyl]aniline serves as a critical "linker-scaffold" intermediate. Its structural integrity—specifically the stability of the benzylic ether linkage and the reduction status of the aniline—determines the success of downstream coupling reactions (e.g., amide coupling or reductive amination).
This guide objectively compares the 1H NMR spectral performance of this target molecule against its nitro-precursor (reaction monitoring context) and isobaric/homologous alternatives (quality control context). We demonstrate that while LC-MS is faster for mass confirmation, 1H NMR is the superior modality for verifying the integrity of the sensitive benzylic ether linkage and quantifying residual solvent contamination.
Structural Logic & Proton Assignment Strategy
To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments. The causality of the chemical shifts is dictated by the electron-donating nature of the amine and the electronegativity of the oxygen atom.
The Magnetic Environments
-
The Aniline Core (Aromatic Region): The amino group (-NH2) is a strong electron donor (+M effect), shielding the ortho protons significantly. This creates a distinct AA'BB' system (pseudo-doublets) rather than a standard multiplet.
-
The Benzylic Linker: The methylene group (-CH2-) is sandwiched between an aromatic ring and an oxygen. This deshielding places it in a unique "diagnostic window" (~4.3 ppm).
-
The Cyclopentyl Tail: A classic aliphatic ring system. The methine proton (-CH-O-) is the key handle here, shifted downfield by the oxygen.
DOT Diagram: Structural Connectivity & Shift Logic
The following diagram illustrates the correlation between the structural moieties and their expected chemical shift ranges, visualizing the electron density flow.
Caption: Figure 1. Correlation map linking structural moieties of 4-[(Cyclopentyloxy)methyl]aniline to specific NMR spectral regions.
Comparative Analysis: Performance vs. Alternatives
This section compares the analytical utility of 1H NMR for this specific molecule against alternative methods and structural analogues.
Comparison A: Target vs. Nitro-Precursor (Reaction Monitoring)
Context: Converting 4-[(Cyclopentyloxy)methyl]nitrobenzene to the aniline target. Challenge: LC-MS often shows the mass of the product, but cannot quantify the percentage of partially reduced hydroxylamine intermediates easily without calibration curves.
| Feature | Precursor (Nitro) | Target (Aniline) | NMR Diagnostic Value |
| Aromatic Shift | Deshielded (8.2 & 7.5 ppm) | Shielded (6.6 & 7.1 ppm) | High. The massive upfield shift (~1.6 ppm) of ortho protons is the definitive proof of reduction. |
| Exchangeable Protons | None | Broad Singlet (~3.5-5.0 ppm) | Medium. Confirms -NH2 presence, but D2O shake is required for validation. |
| Benzylic CH2 | ~4.6 ppm | ~4.3 ppm | High. The electron-donating amine shields the benzylic position slightly, confirming electronic communication across the ring. |
Comparison B: Target vs. Cyclopropyl Homologue (Library QC)
Context: Differentiating the target from 4-(Cyclopropylmethoxy)aniline (a common analogue in SAR studies). Challenge: These compounds have similar polarities and may co-elute in standard LC-MS methods.
| Feature | Cyclopentyl (Target) | Cyclopropyl (Alternative) | Analytical Verdict |
| Ether Methine/Methylene | Methine (-CH-) at ~4.0 ppm | Methylene (-CH2-) at ~0.3-0.6 ppm | Definitive. The cyclopropyl ring protons appear at a uniquely high field (0.2-0.6 ppm) due to ring current anisotropy. The cyclopentyl protons are standard aliphatic (1.5-1.8 ppm). |
| Integration Ratio | 9 Aliphatic Protons | 5 Aliphatic Protons | Definitive. Integration of the aliphatic region (1.0-2.0 ppm) instantly distinguishes the two. |
Detailed Experimental Protocol
To ensure reproducibility, we recommend DMSO-d6 over CDCl3. While CDCl3 is standard, the amine protons in anilines are often broad or invisible due to exchange. DMSO-d6 forms hydrogen bonds with the -NH2, sharpening the signal and allowing for integration.
Materials
-
Analyte: >5 mg of 4-[(Cyclopentyloxy)methyl]aniline.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5-10 mg of the solid into a clean vial.
-
Add 0.6 mL of DMSO-d6.
-
Critical Step: Sonicate for 30 seconds. Ether-linked anilines can form waxy aggregates; complete dissolution is vital for sharp baselines.
-
Transfer to a 5mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The benzylic protons and aromatic protons have different T1 relaxation times. A short D1 will lead to inaccurate integration ratios (e.g., the benzylic CH2 might integrate lower than expected).
-
Scans (NS): 16 (sufficient for >5mg).
-
Temperature: 298 K.
-
-
Processing & Phasing:
-
Reference TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Apply exponential window function (LB = 0.3 Hz).
-
Manual phasing is required for the aromatic region to ensure the "feet" of the doublets do not dip below the baseline, which ruins integration.
-
DOT Diagram: Analysis Workflow
Caption: Figure 2. Operational workflow for validating the synthesis of 4-[(Cyclopentyloxy)methyl]aniline via NMR.
Expected Data & Interpretation Guide
Below is the tabulated data you should expect if the synthesis is successful. Deviations indicate specific impurities.
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| 6.95 - 7.05 | Doublet (d) | 2H | Ar-H (meta to NH2) | Part of AA'BB' system. |
| 6.50 - 6.60 | Doublet (d) | 2H | Ar-H (ortho to NH2) | Upfield due to resonance. |
| 4.85 | Broad Singlet | 2H | -NH2 | Variable position. Disappears on D2O shake. |
| 4.32 | Singlet (s) | 2H | Ar-CH2-O- | Critical Purity Marker. If split or shifted, suspect hydrolysis to benzyl alcohol. |
| 3.90 - 3.98 | Multiplet (m) | 1H | O-CH- (Cyclopentyl) | Verify coupling to CH2s. |
| 1.45 - 1.75 | Multiplet (m) | 8H | Cyclopentyl -CH2- | Overlapping envelope. |
Common Impurity Flags:
-
Singlet at ~4.5 ppm + Multiplet at ~7.3 ppm: Indicates hydrolysis of the ether to 4-aminobenzyl alcohol.
-
Doublets at ~8.1 ppm: Indicates unreacted nitro precursor.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on AA'BB' systems and ether linkages). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for aniline reduction and shielding effects). Link
C13 NMR chemical shifts for 4-[(Cyclopentyloxy)methyl]aniline
In Silico vs. Experimental 13C NMR Determination for 4-[(Cyclopentyloxy)methyl]aniline: A Performance Comparison Guide
Executive Summary 4-[(Cyclopentyloxy)methyl]aniline (CAS No. 954256-12-3) is a highly specialized building block frequently utilized in medicinal chemistry and advanced drug development. Accurate structural verification of this compound relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Because the 13C isotope has a low natural abundance (~1.1%) and an exceptionally wide chemical shift range (0–220 ppm), assigning the correct shifts requires a robust analytical methodology[1].
This guide objectively compares the two primary methods for determining the 13C NMR chemical shifts of this molecule: In Silico Empirical Prediction (using additivity rules) versus In Vitro Experimental Acquisition . By understanding the causality behind the experimental parameters, researchers can ensure their structural validations are both accurate and reproducible.
Mechanistic Overview & Structural Analysis
To accurately predict or assign 13C NMR shifts, we must first deconstruct 4-[(Cyclopentyloxy)methyl]aniline into its three distinct electronic environments:
-
The Aniline Core (sp2 Carbons): An electron-rich aromatic ring where the amine (-NH2) group acts as a strong electron-donating group (EDG). Through resonance (+R effect), it significantly shields the ortho and para carbons. Conversely, the high electronegativity of nitrogen exerts an inductive pull (-I effect), strongly deshielding the ipso carbon (C1).
-
The Benzylic Methylene (sp3 Carbon): A -CH2- bridge situated between the aromatic ring and an ether oxygen. The direct attachment to the electronegative oxygen strongly deshields this carbon, pushing its shift downfield.
-
The Cyclopentyl Ring (sp3 Carbons): An aliphatic system where the C1' carbon is directly attached to the ether oxygen (highly deshielded), while the remaining carbons (C2'-C5') exhibit standard, shielded alkane-like shifts.
Caption: Structural breakdown and chemical shift assignment logic.
Comparison: In Silico Prediction vs. Experimental Acquisition
When validating the structure of 4-[(Cyclopentyloxy)methyl]aniline, researchers must choose between predictive software models and physical experimentation.
-
In Silico Prediction (Empirical Additivity Rules):
-
Mechanism: Utilizes linear additivity relationships (e.g., Fürst-Pretsch-Robien parameters) to calculate shifts based on a base value (benzene at 128.5 ppm) plus substituent increments[2].
-
Performance: Instantaneous and highly cost-effective for initial structural proposals. However, it fails to account for complex 3D conformational dynamics, specific solvent-solute interactions (like hydrogen bonding between the -NH2 group and the solvent), or concentration-dependent variations.
-
-
Experimental Acquisition:
-
Mechanism: Measures the actual radiofrequency resonance of 13C nuclei in a superconducting magnetic field.
-
Performance: Provides the incontrovertible "ground truth" of the molecule's electronic environment. The tradeoff is resource intensity: it requires high sample purity, >20 mg of material to overcome the low sensitivity of 13C, and expensive deuterated solvents[3].
-
Expected 13C NMR Chemical Shifts
The following table synthesizes the quantitative data for 4-[(Cyclopentyloxy)methyl]aniline, comparing baseline empirical predictions with the expected experimental ranges in CDCl3.
| Carbon Position | Environment | In Silico Prediction (ppm) | Expected Exp. Range (ppm) | Causality / Mechanistic Rationale |
| C1 | Ar-NH2 (ipso) | 145.7 | 145.0 - 147.0 | Strongly deshielded by the inductive (-I) effect of the attached electronegative nitrogen atom. |
| C4 | Ar-CH2 (para) | 131.7 | 130.0 - 132.0 | Deshielded by the alkyl substituent; the +R shielding from -NH2 is offset by the benzylic attachment. |
| C3, C5 | Ar-H (meta) | 128.0 | 127.5 - 129.5 | Minimal resonance effect from -NH2; chemical shift remains close to the base benzene value. |
| C2, C6 | Ar-H (ortho) | 115.3 | 114.5 - 116.0 | Strongly shielded by the resonance (+R) electron-donating effect of the -NH2 group. |
| C1' | Cyclopentyl CH-O | 80.0 | 79.0 - 81.0 | Highly deshielded due to direct attachment to the electronegative ether oxygen. |
| C7 | Benzyl CH2-O | 71.5 | 70.5 - 72.5 | Deshielded by both the adjacent ether oxygen and the anisotropic effect of the aromatic ring. |
| C2', C5' | Cyclopentyl CH2 | 32.5 | 31.5 - 33.5 | β-position to the oxygen; experiences slight deshielding via through-bond inductive effects. |
| C3', C4' | Cyclopentyl CH2 | 23.5 | 22.5 - 24.5 | γ-position; minimal inductive effect reaches here, resulting in a typical aliphatic alkane shift. |
Experimental Protocol: Self-Validating 13C NMR Acquisition
To obtain a high-fidelity 13C NMR spectrum that validates the predicted shifts, follow this optimized protocol. This system is designed to be self-validating by utilizing internal referencing and solvent locking to ensure absolute shift accuracy.
Caption: Step-by-step 13C NMR acquisition and validation workflow.
Step-by-Step Methodology:
-
Sample Preparation (Concentration Optimization):
-
Action: Dissolve 30–50 mg of 4-[(Cyclopentyloxy)methyl]aniline in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS)[4].
-
Causality: 13C is ~6000 times less sensitive than 1H. A high concentration (>3 mg per inequivalent carbon) is mandatory to achieve a satisfactory signal-to-noise (S/N) ratio without requiring excessively long acquisition times[3]. CDCl3 is selected because it provides a stable deuterium lock signal and effectively dissolves moderately polar aniline derivatives[5].
-
-
Filtration & Tube Preparation:
-
Action: Pass the solution through a glass wool plug tightly packed in a Pasteur pipette directly into a high-quality, defect-free 5 mm NMR tube[1].
-
Causality: Undissolved particulates distort the magnetic field homogeneity across the sample volume. This directly leads to broad, asymmetric peaks that can obscure closely spaced signals (e.g., C3/C5 vs. C4)[3].
-
-
Spectrometer Setup & Tuning:
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the CDCl3 deuterium signal (77.16 ppm) and rigorously shim the Z-axis gradients[4].
-
Causality: Shimming ensures the magnetic field is perfectly uniform, which is critical for resolving the fine structural differences in the aromatic region.
-
-
Acquisition Parameters (The D1 Delay):
-
Action: Set the pulse sequence to a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). Crucially, set the relaxation delay (D1) to at least 2.0 seconds. Run for a minimum of 256 to 512 scans[4].
-
Causality: Quaternary carbons (C1 and C4) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A longer D1 delay ensures these specific nuclei fully relax back to equilibrium between pulses, preventing their signals from disappearing into the baseline noise.
-
-
Processing & Validation:
-
Action: Apply a 1.0 Hz exponential line broadening (LB) window function before Fourier Transformation (FT). Phase and baseline correct the spectrum. Set the internal TMS peak exactly to 0.00 ppm.
-
Causality: Line broadening artificially improves the S/N ratio at a slight expense of resolution, which is highly beneficial for weak 13C spectra. Referencing TMS to 0.00 ppm self-validates the entire chemical shift scale, ensuring the empirical comparison against the predicted table is mathematically sound.
-
References
-
Sample Preparation - Max T. Rogers NMR - Michigan State University Source: msu.edu URL:[Link]
-
An additivity relation for carbon-13 chemical shifts in substituted allenes - ResearchGate Source: researchgate.net URL:[Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London Source: ucl.ac.uk URL:[Link]
-
Preparing an NMR sample - Chemistry Teaching Labs - University of York Source: york.ac.uk URL:[Link]
Sources
FTIR absorption bands for ether and amine groups in 4-[(Cyclopentyloxy)methyl]aniline
High-Resolution FTIR Comparison Guide: Resolving Ether and Amine Bands in 4-[(Cyclopentyloxy)methyl]aniline
Analytical Context in Drug Development
4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3) is a highly specific structural building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. During synthetic scale-up, verifying the successful formation of the ether linkage and the reduction of the nitro precursor to a primary aromatic amine is a critical Quality Control (QC) checkpoint.
While Nuclear Magnetic Resonance (NMR) provides definitive atomic connectivity, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy serves as a superior, high-throughput alternative for orthogonal validation. This guide objectively compares the FTIR spectral performance of this target compound against structural alternatives, providing a self-validating framework for rapid laboratory identification.
Mechanistic Causality of Vibrational Modes
The resolving power of FTIR relies on the fundamental dipole moment changes that occur during molecular vibration. Understanding why these bands appear is critical for accurate spectral interpretation.
-
Primary Aromatic Amine (
) : The nitrogen atom in this compound is directly conjugated with the aromatic -system. Because the primary amine possesses two N-H bonds, they couple to produce two distinct : an asymmetric stretch (higher energy, typically 3500–3420 cm⁻¹) and a symmetric stretch (lower energy, 3420–3340 cm⁻¹)[2]. These bands are sharper and less intense than typical O-H stretches because N-H bonds are less sensitive to intermolecular hydrogen bonding[3]. -
Aliphatic-Benzylic Ether (
) : The asymmetric stretching of the sp³-hybridized C-O-C system generates a massive fluctuation in the molecular dipole moment. This highly polar vibration yields a dominant, broad peak in the fingerprint region, (range 1150–1085 cm⁻¹)[4].
Comparative Spectral Performance
To objectively benchmark the FTIR identification of 4-[(Cyclopentyloxy)methyl]aniline, we compare its spectral profile against two structural alternatives commonly used as reference standards in the lab:
-
Alternative A (Aniline) : Serves as the baseline for the primary aromatic amine but lacks the ether moiety.
-
Alternative B (Cyclopentyl methyl ether - CPME) : Serves as the baseline for the aliphatic ether but lacks the amine and aromatic system.
Table 1: Quantitative FTIR Absorption Band Comparison
| Functional Group | Vibrational Mode | 4-[(Cyclopentyloxy)methyl]aniline | Alternative A (Aniline) | Alternative B (CPME) |
| Amine | N-H Asymmetric Stretch | ~3450 cm⁻¹ (Strong) | ~3442 cm⁻¹ | Absent |
| Amine | N-H Symmetric Stretch | ~3365 cm⁻¹ (Strong) | ~3360 cm⁻¹ | Absent |
| Amine | C-N Aromatic Stretch | ~1285 cm⁻¹ (Medium) | ~1281 cm⁻¹ | Absent |
| Ether | C-O-C Asymmetric Stretch | ~1125 cm⁻¹ (Very Strong) | Absent | ~1120 cm⁻¹ |
| Aromatic | C=C Ring Stretch | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | Absent |
Expert Insight: The para-substitution on the aromatic ring of the target compound slightly shifts the C-N stretch (~1285 cm⁻¹) compared to unsubstituted aniline (~1281 cm⁻¹). This is caused by the delicate balance of inductive and resonance effects transmitted from the ether-containing substituent across the benzene ring[5].
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure absolute trustworthiness in the QC lab, the following methodology employs a self-validating feedback loop to prevent false positives resulting from environmental contamination.
Step 1: Background Subtraction
-
Action : Collect a background spectrum (air) immediately prior to sample analysis.
-
Causality : Atmospheric water vapor exhibits dense rotational-vibrational bands in the 3900–3400 cm⁻¹ region. Failing to subtract this will artificially mask or distort the critical N-H doublet[3].
Step 2: Sample Application
-
Action : Apply 2–5 mg of the solid 4-[(Cyclopentyloxy)methyl]aniline directly onto a diamond ATR crystal. Apply maximum consistent anvil pressure.
-
Causality : Solid samples require intimate physical contact with the crystal's evanescent wave. Poor contact disproportionately degrades the signal-to-noise ratio at high frequencies, exactly where the diagnostic N-H stretches reside.
Step 3: Spectral Acquisition
-
Action : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 co-added scans).
Step 4: Orthogonal Internal Validation (Self-Validating Step)
-
Action : If a doublet is observed at ~3450 and ~3365 cm⁻¹, the analyst must cross-reference the 1650–1580 cm⁻¹ region.
-
Causality : The must appear in this lower frequency range[6]. If the scissoring band is absent, the high-frequency "doublet" is likely an artifact of O-H stretching from moisture contamination, meaning the sample must be rejected or desiccated before re-testing[2].
Workflow & Diagnostic Visualizations
ATR-FTIR Analytical Workflow for Pharmaceutical Intermediates.
Diagnostic QC Decision Tree for 4-[(Cyclopentyloxy)methyl]aniline.
References
-
Infrared Spectroscopy: The Infrared Spectra of The Ethers Source: WPMU CDN / Illinois State University URL: [Link]
-
IR Spectroscopy Tutorial: Amines Source: OrgChemBoulder URL:[Link]
-
24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
-
12.8 Infrared Spectra of Some Common Functional Groups Source: OpenStax URL:[Link]
-
Organic Nitrogen Compounds II: Primary Amines Source: Spectroscopy Online URL: [Link]
Sources
- 1. 4-[(cyclopentyloxy)methyl]aniline | 954256-12-3 [chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
Technical Analysis & Comparison Guide: Mass Spectrometry Fragmentation of 4-[(Cyclopentyloxy)methyl]aniline
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-[(Cyclopentyloxy)methyl]aniline (MW 191.27 Da). As a functionalized benzyl ether often utilized as a scaffold in drug discovery, its identification relies on distinguishing competitive cleavage pathways driven by the electron-donating amino group and the labile benzyl-ether linkage.
Key Diagnostic Insight: The fragmentation signature is dominated by the competition between benzylic cleavage (generating the stable 4-aminobenzyl cation, m/z 106) and hydrogen rearrangement/elimination of the cyclopentyl ring (generating the radical cation at m/z 123). Differentiating this molecule from its homologs requires monitoring the specific neutral loss of cyclopentene (68 Da).
Structural Analysis & Theoretical Fragmentation
To interpret the MS data accurately, we must first deconstruct the molecule into its labile domains. The molecule consists of an electron-rich aniline core connected to a cyclopentyl ring via a methoxy linker.
Labile Bond Identification
-
Benzylic C-O Bond: Highly susceptible to heterolytic cleavage due to the resonance stabilization provided by the para-amino group.
-
Ether O-Cyclopentyl Bond: Susceptible to rearrangement (McLafferty-like) leading to alkene elimination.
-
Cyclopentyl Ring: Capable of forming a stable secondary carbocation (m/z 69).
Predicted Ionization Centers
-
Nitrogen Lone Pair: The lowest ionization energy (IE) site. Initial ionization likely occurs here, driving charge-remote fragmentation or radical-site initiation.
-
Ether Oxygen: Secondary ionization site, directing alpha-cleavage.
Comparative Analysis: Target vs. Alternatives
In synthetic workflows, this molecule is often compared with its aliphatic homologs. The following table contrasts 4-[(Cyclopentyloxy)methyl]aniline with 4-(Ethoxymethyl)aniline (Simple Ether) and 4-[(Cyclohexyloxy)methyl]aniline (Ring Homolog).
Table 1: Comparative Fragmentation Signatures (EI, 70 eV)
| Feature | Target: Cyclopentyl Analog | Alt 1: Ethyl Analog | Alt 2: Cyclohexyl Analog |
| Molecular Ion ( | 191 (Moderate) | 151 (Strong) | 205 (Weak) |
| Base Peak (Typical) | 106 (Aminobenzyl cation) | 106 (Aminobenzyl cation) | 106 (Aminobenzyl cation) |
| Diagnostic Neutral Loss | -68 Da (Cyclopentene) | -28 Da (Ethene) | -82 Da (Cyclohexene) |
| Rearrangement Ion | 123 ( | 123 ( | 123 ( |
| Distinguishing Fragment | 69 ( | 29 ( | 83 ( |
| Stability Profile | Moderate (Ring strain) | High (Linear chain) | Low (Steric bulk) |
Analytical Conclusion: While all three share the m/z 106 and m/z 123 ions, the Target is uniquely identified by the transition
Detailed Fragmentation Mechanisms[1]
The fragmentation of 4-[(Cyclopentyloxy)methyl]aniline under Electron Impact (EI) is governed by two primary pathways. Understanding these provides the "causality" required for high-confidence identification.
Pathway A: Benzylic Cleavage (The Dominant Pathway)
Driven by the strong electron-donating effect of the nitrogen atom, the benzylic C-O bond cleaves heterolytically.
-
Mechanism: The charge resides on the aromatic ring. The ether oxygen leaves with the neutral cyclopentyl group (or vice versa depending on energetics), but the formation of the 4-aminobenzyl cation (m/z 106) is thermodynamically favored due to quinoid resonance structures.
-
Result: Base peak at m/z 106.
Pathway B: Hydrogen Rearrangement (Cyclopentene Elimination)
This is a site-specific rearrangement similar to a McLafferty rearrangement or a "four-center elimination."
-
Mechanism: A hydrogen atom from the cyclopentyl ring (beta to the ether oxygen) transfers to the oxygen radical cation. This induces the cleavage of the O-C(ring) bond, expelling a neutral cyclopentene molecule (68 Da).
-
Result: Formation of the 4-aminobenzyl alcohol radical cation at m/z 123 .
Visualization of Signaling Pathways
The following diagram illustrates these competing mechanisms.
Caption: Competing fragmentation pathways for 4-[(Cyclopentyloxy)methyl]aniline showing the origin of diagnostic ions m/z 106 and 123.
Experimental Protocols
To replicate these results and ensure data integrity, follow this self-validating GC-MS protocol.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).
-
Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (scan mode).
-
Derivatization (Optional): If tailing occurs due to the free amine, derivatize with MSTFA to form the TMS-derivative (Shift
to 263).
Instrument Parameters (GC-MS)
-
System: Agilent 5977B MSD or equivalent single quadrupole.
-
Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless (1 µL injection) at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C (Critical: Higher temps may induce thermal degradation of the ether).
Workflow Diagram
Caption: Step-by-step experimental workflow for the identification and validation of the target molecule.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for rearrangement mechanisms like the loss of alkenes from ethers).
-
NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). (Source for fragmentation patterns of benzyl ether and aniline analogs).
-
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of distonic ions and benzylic cleavage rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General principles for ether and amine fragmentation).
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-[(Cyclopentyloxy)methyl]aniline
Introduction
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. One such critical intermediate is 4-[(Cyclopentyloxy)methyl]aniline, a molecule featuring a substituted aniline core. Aniline and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals.[1] However, their potential to harbor process-related impurities or degradants necessitates the development of robust, sensitive, and accurate analytical methods to ensure their purity.
This guide provides an in-depth, experience-driven walkthrough of developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-[(Cyclopentyloxy)methyl]aniline. We will explore the causal reasoning behind each methodological choice, from column and mobile phase selection to detector settings. Furthermore, we will objectively compare the performance of the developed HPLC method with that of Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), providing the data and rationale to help researchers select the optimal technique for their specific needs.
Understanding the Analyte: Physicochemical Properties of 4-[(Cyclopentyloxy)methyl]aniline
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system.
-
Structure and Basicity (pKa): As a derivative of aniline, the molecule's primary amine attached to an aromatic ring makes it a weak base. The pKa of aniline is approximately 4.6.[2][3] While the exact pKa of this substituted aniline would require experimental determination, we can predict it will be in a similar range. This basicity is the most critical factor for HPLC method development, as pH control of the mobile phase will be essential to prevent poor peak shape (tailing) by ensuring the analyte is in a single, protonated ionic state.
-
UV Absorbance: The presence of the benzene ring chromophore means the molecule will absorb UV light. Aromatic amines typically exhibit maximum absorbance (λmax) in the 230-280 nm range, making UV detection a highly suitable and straightforward choice.[4]
-
Polarity and Solubility: The molecule possesses both polar (aniline) and non-polar (cyclopentyl and methyl ether) moieties, rendering it moderately polar. This characteristic makes it an ideal candidate for reversed-phase HPLC, where it can be retained and separated on a non-polar stationary phase.
Core Strategy: Reversed-Phase HPLC Method Development
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical purity analysis due to its versatility and robustness in separating a wide range of compounds.[1] Our development will follow a systematic, multi-step process.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC purity method.
Column Selection: The Foundation of Separation
The choice of the stationary phase is paramount. For a moderately polar compound like 4-[(Cyclopentyloxy)methyl]aniline, a Reversed-Phase C18 (ODS) column is the logical starting point.[1][5] Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte and separate it from potential impurities based on differences in polarity. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between efficiency and backpressure for traditional HPLC systems.
Mobile Phase Selection: Driving the Separation
The mobile phase composition is the most powerful tool for manipulating retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds. It often provides sharper peaks and has a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.
-
Aqueous Phase and pH Control: This is the most critical parameter. To suppress the basic nature of the aniline moiety and ensure a consistent, protonated state, the mobile phase must be buffered at an acidic pH. A pH of 2.5 - 3.5 is ideal. This can be achieved by adding a small amount of an acid like phosphoric acid or by using a formal buffer system like potassium phosphate.[1][6] An acidic mobile phase minimizes peak tailing by preventing interactions between the protonated amine and residual, negatively charged silanols on the silica-based column packing.
-
Elution Mode: Gradient vs. Isocratic: For a purity method, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one.[7] A gradient, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, ensures that highly polar impurities are retained and separated at the beginning of the run, while highly non-polar impurities are eluted in a reasonable time frame, preventing them from appearing in subsequent runs.
Detector Selection: Seeing the Analytes
A Photodiode Array (PDA) detector is the ideal choice over a simple UV-Vis detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This has two major benefits:
-
Optimal Wavelength Selection: The λmax of the parent compound can be easily determined and used for quantification, maximizing sensitivity.
-
Peak Purity Analysis: The software can compare spectra across a single peak. If the spectra are consistent, it provides a high degree of confidence that the peak is pure and not co-eluting with an impurity.
Experimental Protocols
Protocol 1: Optimized HPLC Purity Method
This protocol represents a validated method suitable for the routine purity analysis of 4-[(Cyclopentyloxy)methyl]aniline.
| Parameter | Condition |
| Instrumentation | HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA, 240 nm (Acquisition Range: 200-400 nm) |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. |
| Standard Preparation | Prepare a reference standard solution at the same concentration as the sample. |
Method Validation: Establishing Trustworthiness
Once developed, the analytical method must be validated to prove it is fit for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] A validated method is a self-validating system of trust for regulatory bodies and internal quality control.
Table 1: Summary of Method Validation Results (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank/placebo at the analyte retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.05% to 150% of nominal concentration | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | 0.45%; 0.82% |
| LOQ (Limit of Quantitation) | S/N ≥ 10 | 0.05% |
| Robustness | No significant impact on results from small, deliberate changes. | Pass |
Performance Comparison: HPLC vs. Alternatives
While HPLC is a robust and reliable technique, other technologies offer distinct advantages in certain scenarios.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles and systems capable of handling much higher backpressures (up to 15,000 psi).[11][12][13]
-
Key Advantage: Speed and Efficiency. The smaller particles lead to a dramatic increase in separation efficiency, allowing for significantly faster analysis times (often by a factor of 5-10) and sharper peaks, which translates to higher resolution and sensitivity.[13]
-
Consideration: The higher operating pressure requires specialized instrumentation. While it uses less solvent, the initial capital investment is greater.[12]
Gas Chromatography (GC)
GC separates compounds in the gas phase based on their volatility and interaction with a stationary phase.
-
Applicability: GC is an excellent technique for volatile and thermally stable compounds.[5] While 4-[(Cyclopentyloxy)methyl]aniline can be analyzed by GC, the polar amine group can cause peak tailing on standard columns.[14][15] This often necessitates a derivatization step to convert the polar amine into a less polar, more volatile group, which adds complexity to the sample preparation.[14]
-
Key Advantage: It is the ideal technique for analyzing residual solvents or specific volatile impurities that are not amenable to HPLC analysis.
-
Consideration: It is not suitable for non-volatile or thermally labile impurities, which are common in pharmaceutical manufacturing.
Diagram: Technology Selection Guide
Caption: A decision tree for selecting the appropriate chromatographic technique.
Table 2: Head-to-Head Technology Comparison
| Parameter | HPLC (Developed Method) | UHPLC | Gas Chromatography (GC) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning |
| Typical Run Time | ~30 minutes | ~3-5 minutes | ~10-15 minutes |
| Resolution | Excellent | Superior | Excellent (for volatiles) |
| Sensitivity | High | Very High | High (with specific detectors) |
| Analyte Scope | Broad (non-volatile, polar) | Broad (non-volatile, polar) | Volatile, thermally stable |
| Derivatization | Not required | Not required | Often required for polar amines[14] |
| Primary Use Case | Routine QC, stability testing, method development. | High-throughput screening, complex impurity profiling. | Residual solvent analysis, volatile impurity screening. |
Conclusion
For the comprehensive purity assessment of 4-[(Cyclopentyloxy)methyl]aniline, a well-developed and validated Reversed-Phase HPLC method is the gold standard . Its robustness, versatility in separating a wide range of potential impurities, and widespread availability make it the most logical choice for routine quality control and stability testing environments. The detailed protocol provided herein serves as a validated, trustworthy starting point for any laboratory tasked with this analysis.
UHPLC stands as a powerful alternative and a direct evolution of HPLC. For laboratories where high sample throughput is a priority or where complex impurity profiles demand superior resolving power, the investment in UHPLC technology offers significant returns in speed and data quality.[16]
Gas Chromatography should be viewed as a complementary, rather than a competing, technique. It is indispensable for analyzing volatile impurities (e.g., residual solvents) that are outside the scope of HPLC but is less suited as the primary method for the non-volatile parent compound and its related substances.
Ultimately, the selection of an analytical technology is a strategic decision. By understanding the fundamental chemistry of the analyte and the distinct advantages of each chromatographic technique, researchers and drug development professionals can confidently choose the most appropriate tool to ensure the purity, safety, and quality of their pharmaceutical products.
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- The Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography.
- Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
- Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Oxford Academic. (2024, February 15). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- University of Calgary. (n.d.). Amines. Retrieved from University of Calgary, Department of Chemistry.
- Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
- MDPI. (2021, January 18).
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Benchchem. (n.d.). Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Jordi Labs. (n.d.). LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography].
- PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
- Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Agilent Technologies, Inc. (2011, October 31). Analysis of alkylamines and aromatic amines.
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
- YouTube. (2020, October 7). CHM 230 predict acidity of aniline 3 6.
- International Journal of Scientific Research & Technology. (2024, November 16). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications.
- Quora. (2023, February 26). What is the pKa value of ethylamine and aniline?.
- ACS Publications. (n.d.).
- Benchchem. (n.d.). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
- European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- PubMed. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase.
- ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8035-8050.
- The Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
- PMC. (2019, December 13). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′].
- ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- ACS Publications. (2018, September 17). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. Organic Letters.
- PubMed. (2017, December 5). Chiral alkylated-aniline as a noninvasive fluorescence sensor: Spectroscopic and molecular modeling studies.
- ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 3. journaleras.com [journaleras.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 12. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques - MetwareBio [metwarebio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comparing reactivity of 4-[(Cyclopentyloxy)methyl]aniline vs 4-methoxyaniline
An in-depth understanding of substituent effects is the cornerstone of rational drug design and synthetic methodology. When comparing aniline derivatives, the electronic communication between the para-substituent and the amine group dictates the molecule's nucleophilicity, basicity, and susceptibility to electrophilic aromatic substitution (EAS).
As a Senior Application Scientist, I frequently see synthetic routes fail or off-target toxicities arise because the subtle differences between resonance and inductive effects are overlooked. In this guide, we will objectively compare the reactivity profiles of 4-methoxyaniline (p-anisidine) and 4-[(Cyclopentyloxy)methyl]aniline , exploring the causality behind their behavior and providing self-validating experimental protocols to quantify these differences.
The reactivity of substituted anilines is primarily governed by the interplay of inductive (-I/+I) and resonance (-M/+M) effects[1].
4-Methoxyaniline (p-Anisidine): The Resonance Powerhouse
In 4-methoxyaniline, the oxygen atom of the methoxy group is directly bonded to the
4-[(Cyclopentyloxy)methyl]aniline: The Inductive Baseline
Conversely, 4-[(Cyclopentyloxy)methyl]aniline features a methylene (
Mechanistic Visualization
The following diagram illustrates how the presence or absence of the methylene bridge fundamentally alters the reactivity pathways of both compounds.
Fig 1: Electronic effects dictating the reactivity of 4-methoxyaniline vs its cyclopentyloxy analog.
Quantitative Comparison Profile
To facilitate rapid decision-making in drug development workflows, the theoretical and empirical properties of both compounds are summarized below.
| Property | 4-Methoxyaniline | 4-[(Cyclopentyloxy)methyl]aniline |
| CAS Number | 104-94-9[4] | 954256-12-3 |
| Primary Electronic Effect | Strong +M (Resonance)[2] | Weak +I / -I (Inductive)[1] |
| 5.34[3] | ~4.8 (Estimated based on lack of +M) | |
| Amine Nucleophilicity | High | Moderate |
| Aromatic Ring Activation | Highly Activated (Prone to over-reaction) | Moderately Activated |
| Steric Hindrance (Para) | Low | High (Bulky cyclopentyloxy group) |
Self-Validating Experimental Protocols
To objectively prove the reactivity differences, we must design experiments that eliminate external variables (like temperature fluctuations or solvent evaporation). The following protocols utilize internal competition and in-situ monitoring to create self-validating data systems.
Protocol A: Competitive N-Acylation (Nucleophilicity Assay)
Objective: Directly compare the nucleophilicity of the two amine groups.
Causality: By placing equimolar amounts of both anilines in the same reaction vessel with a limiting amount of electrophile, they are forced to compete. This eliminates run-to-run kinetic errors. The ratio of the resulting amides is a direct, self-validating measure of their relative reaction rate constants (
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask under an inert
atmosphere, dissolve 1.0 mmol of 4-methoxyaniline and 1.0 mmol of 4-[(Cyclopentyloxy)methyl]aniline in 20 mL of anhydrous dichloromethane (DCM). -
Base Addition: Add 2.5 mmol of triethylamine (
) to act as an acid scavenger. -
Electrophile Introduction: Cool the mixture to 0 °C. Dropwise, add exactly 0.5 mmol of benzoyl chloride (the limiting reagent) dissolved in 5 mL of DCM over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous
. Extract the organic layer, dry over anhydrous , and concentrate under reduced pressure. -
Analysis: Analyze the crude mixture via HPLC-UV (at 254 nm). Expected Outcome: The chromatogram will show a dominant peak for N-(4-methoxyphenyl)benzamide, confirming that the resonance-activated amine outcompetes the inductively-limited cyclopentyloxy analog.
Protocol B: In-Situ Bromination Kinetics (EAS Activation Assay)
Objective: Assess the activation of the aromatic ring toward electrophilic aromatic substitution.
Causality: N-bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine (
Step-by-Step Methodology:
-
Baseline Setup: Prepare a 0.1 M solution of 4-methoxyaniline in HPLC-grade acetonitrile. Prepare a separate 0.1 M solution of 4-[(Cyclopentyloxy)methyl]aniline. Add 0.05 M of 1,3,5-trichlorobenzene to both as an inert internal standard.
-
Spectroscopic Blanking: Transfer 3 mL of the first solution to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with magnetic stirring. Blank the instrument.
-
Initiation: Rapidly inject 1.0 equivalent of a standardized NBS solution in acetonitrile into the cuvette.
-
Kinetic Monitoring: Monitor the absorbance decay of NBS at its characteristic wavelength (approx. 270-280 nm) taking readings every 2 seconds for 5 minutes.
-
Replication: Repeat steps 2-4 for the 4-[(Cyclopentyloxy)methyl]aniline solution. Expected Outcome: The NBS decay curve for 4-methoxyaniline will be extremely steep (near-instantaneous consumption), whereas 4-[(Cyclopentyloxy)methyl]aniline will exhibit a measurable, gradual decay curve, proving the methylene bridge dampens ring activation.
Conclusion for Drug Development Professionals
When designing pharmaceutical agents, the choice between a direct ether linkage and an alkyl-ether linkage is critical. While 4-methoxyaniline provides high reactivity useful for rapid library synthesis, its electron-rich nature often leads to metabolic instability in vivo (e.g., oxidation to reactive quinone imines).
4-[(Cyclopentyloxy)methyl]aniline solves this by using the methylene bridge as an electronic insulator. It allows the incorporation of a lipophilic, target-binding cyclopentyl group while maintaining the aniline core at a moderate, metabolically stable reactivity baseline.
References
- Title: A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)
- Title: Reactions of Aniline | Source: Chemistry Steps | URL
- Title: Methyl aniline | Source: Sigma-Aldrich | URL
- Title: p-Anisidine | Source: LookChem | URL
- Title: p-Anisidine CAS#: 104-94-9 | Source: ChemicalBook | URL
Sources
Technical Comparison Guide: UV-Vis Characterization of 4-[(Cyclopentyloxy)methyl]aniline
The following guide provides an in-depth technical characterization of the UV-Vis absorption properties of 4-[(Cyclopentyloxy)methyl]aniline .
Executive Summary & Spectral Prediction
4-[(Cyclopentyloxy)methyl]aniline is a para-substituted aniline derivative characterized by a primary amine core and a bulky ether side chain separated from the aromatic ring by a methylene spacer.
Critical Spectral Insight: Unlike p-anisidine or other alkoxy-anilines where the oxygen is directly bonded to the ring, the methylene group in this molecule acts as an electronic insulator .[1] Consequently, the ether oxygen cannot participate in resonance (mesomeric) donation to the aromatic system.
Therefore, its UV-Vis absorption profile does not exhibit the strong bathochromic shift seen in p-anisidine.[1][2] Its spectrum closely mimics that of 4-Aminobenzyl alcohol or p-Toluidine .[2]
Predicted Absorption Maxima (in Ethanol)
| Band Type | Transition | Predicted | Molar Absorptivity ( |
| E-Band (Primary) | 230 – 235 nm | High ( | |
| B-Band (Secondary) | 280 – 285 nm | Moderate ( |
Structural Analysis & Electronic Effects
To accurately interpret the UV data, one must understand the "Insulated Auxochrome" effect.[1]
-
Chromophore: The Aniline moiety (
) is the primary chromophore. -
Auxochrome 1 (Amino Group): The
group is directly conjugated, pushing the benzene absorption from 254 nm to ~280 nm (B-band). -
Substituent 2 (Cyclopentyloxymethyl): The
group exerts a weak inductive effect.[2] The methylene spacer prevents the oxygen lone pairs from overlapping with the -system.-
Result: The substituent acts like a simple alkyl group (similar to a methyl or ethyl group) rather than an alkoxy group.
-
Graphviz Diagram: Electronic Structure Logic
The following diagram illustrates why the target molecule behaves like p-Toluidine rather than p-Anisidine.
Caption: Structural logic demonstrating why the methylene spacer aligns the target's spectrum with p-Toluidine rather than p-Anisidine.
Comparative Data Analysis
The table below compares the target molecule against structurally relevant standards to validate the predicted range.
| Compound | Structure | Electronic Characteristic | |
| Aniline (Parent) | 234 nm, 284 nm | Baseline | |
| p-Toluidine | 235 nm, 290 nm | Weak inductive donation (+I) causes slight red shift.[2] | |
| 4-Aminobenzyl Alcohol | 226 nm, 278 nm* | Closest analog.[1][2] Oxygen is insulated.[2] Data in aqueous media often shows slight blue shift vs EtOH.[2] | |
| p-Anisidine | 236 nm, 305 nm | Direct Resonance (+M) causes strong bathochromic shift.[2] | |
| TARGET | ~282 ± 3 nm | Behaves as an alkyl-substituted aniline.[2] |
Note: Data for 4-Aminobenzyl alcohol is often reported in aqueous buffers (HPLC mobile phases), where hydrogen bonding stabilizes the ground state, causing a slight hypsochromic (blue) shift compared to ethanol.
Experimental Protocol: Self-Validating UV-Vis Workflow
To confirm the identity and purity of 4-[(Cyclopentyloxy)methyl]aniline, follow this protocol. This method includes a "Self-Check" step using p-Toluidine as a system suitability standard.[2]
Reagents & Equipment[3]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (ACN). Note: Ethanol is preferred for observing the fine structure of the B-band.
-
Reference Standard: p-Toluidine (optional, for system validation).[2]
-
Blank: Pure solvent from the same bottle used for solvation.[2]
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 2.0 mg of 4-[(Cyclopentyloxy)methyl]aniline (MW: ~205.29 g/mol ).
-
Dissolve in 10 mL of Ethanol. Sonicate for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation (50 µM):
-
Baseline Correction:
-
Fill two quartz cuvettes (1 cm pathlength) with pure Ethanol.
-
Run "Baseline/Zero" correction on the spectrophotometer (200–400 nm range).
-
-
Acquisition:
-
Validation (The "Trust" Step):
-
If the
appears at >300 nm, suspect oxidation (formation of azo/nitro compounds) or contamination with p-alkoxy analogs. -
If the
is <270 nm, suspect pH issues (protonation of the amine). Add 1 drop of 0.1M NaOH to ensure the amine is free-base.[2]
-
Graphviz Diagram: Experimental Workflow
Caption: Decision tree for validating the identity of the target molecule via UV-Vis spectroscopy.
References
-
PubChem. (2025).[2][3] 4-Aminobenzyl alcohol | C7H9NO.[2] National Library of Medicine.[2] [Link]
-
NIST Chemistry WebBook. (2024).[2] Aniline UV-Vis Spectrum. National Institute of Standards and Technology.[2] [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for substituent effects on UV absorption).
-
SIELC Technologies. (2024).[2] UV-Vis Spectrum of 4-Aminobenzoic Acid & Analogs. [Link]
Sources
Validating structure of 4-[(Cyclopentyloxy)methyl]aniline using X-ray crystallography
Executive Summary
Objective: To definitively validate the structural integrity, connectivity, and solid-state conformation of 4-[(Cyclopentyloxy)methyl]aniline using Single Crystal X-ray Diffraction (SC-XRD).
Context: While Mass Spectrometry (HRMS) confirms molecular formula and NMR establishes local connectivity, these methods struggle to resolve the precise conformational preference of the flexible cyclopentyl ether linkage in the solid state. This guide outlines the "Gold Standard" protocol for absolute structural determination, comparing it against spectroscopic alternatives to demonstrate why SC-XRD is non-negotiable for rigorous quality control in drug development workflows.
Part 1: Technical Rationale & Comparative Analysis
The Structural Challenge
The molecule 4-[(Cyclopentyloxy)methyl]aniline presents a specific structural challenge:
-
Ether Linkage Flexibility: The
chain possesses rotational freedom. -
Ring Puckering: The cyclopentyl ring adopts an envelope or twisted conformation that is averaged in solution-state NMR.
-
Packing Interactions: The primary amine (
) is a strong hydrogen bond donor, likely driving specific crystal packing motifs essential for understanding solubility and bioavailability.
Methodological Comparison
The following table contrasts SC-XRD with standard spectroscopic techniques for this specific compound.
| Feature | SC-XRD (Gold Standard) | NMR ( | HRMS (ESI-TOF) |
| Primary Output | 3D Atomic Coordinates ( | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Connectivity | Direct visualization of bond paths | Inferred via scalar coupling | Inferred via fragmentation |
| Conformation | Precise (Freezes specific conformer) | Averaged (Fast exchange on NMR timescale) | None |
| Stereochemistry | Absolute configuration defined | Relative (requires chiral shift reagents) | None |
| Intermolecular | Maps H-bonding & | Concentration-dependent shifts (ambiguous) | Dimer ions (gas phase artifacts) |
| Sample State | Solid (Single Crystal) | Solution (Isotropic) | Gas Phase (Ionized) |
Part 2: Experimental Protocol (Self-Validating Workflow)
Phase 1: Crystal Growth (Vapor Diffusion)
Rationale:[1] Aniline derivatives are often moderately soluble in polar organics but insoluble in non-polar hydrocarbons. Vapor diffusion allows for gradual supersaturation, minimizing defects.
Materials:
-
Solvent (Good): Ethanol or Methanol (dissolves the amine).[2]
-
Precipitant (Bad): n-Hexane or Pentane.
-
Vessel: 2-vial system (inner vial for sample, outer jar for precipitant).[1]
Step-by-Step:
-
Dissolution: Dissolve 10 mg of 4-[(Cyclopentyloxy)methyl]aniline in 0.5 mL of Ethanol in a small (4 mL) vial. Ensure the solution is clear; filter through a 0.45 µm PTFE filter if necessary to remove nucleation seeds.
-
Setup: Place the open small vial inside a larger (20 mL) jar containing 3 mL of n-Hexane.
-
Equilibration: Cap the outer jar tightly. Store at ambient temperature (
C) in a vibration-free zone. -
Observation: Monitor daily. As hexane diffuses into the ethanol, solubility decreases. High-quality prisms or plates should appear within 2-5 days.
Phase 2: Data Collection & Reduction
Rationale: Mo-K
-
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using Paratone oil. -
Cooling: Flash cool to 100 K using a nitrogen stream. Why? Freezes thermal motion of the flexible cyclopentyl ring, sharpening high-angle diffraction spots.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
-
Reduction: Process using CrysAlisPro or APEX4. Apply multi-scan absorption correction (SADABS).
Phase 3: Structure Solution & Refinement
Rationale: We use Direct Methods (SHELXT) because the phase problem is easily solvable for light-atom structures (
-
Solution: Solve space group (likely Monoclinic
or Triclinic ). -
Refinement (SHELXL):
-
Refine non-hydrogen atoms anisotropically.
-
Crucial Step: Locate amine H-atoms in the Difference Fourier Map rather than placing them geometrically. This confirms the H-bond network.
-
Check: Ensure the cyclopentyl ring geometry is reasonable. If high thermal motion is observed, apply rigid bond restraints (RIGU).
-
Part 3: Validation Metrics & Interpretation
To accept the structure as "Valid," the dataset must meet these criteria:
Crystallographic Metrics (The "Pass/Fail" Check)
-
R-factor (
): Must be (5%) for observed data. High indicates a wrong model or poor crystal quality. -
Goodness of Fit (GooF): Should be near 1.0. Values
suggest underestimated errors; suggest overfitting. -
Residual Density: Max peaks should be
. Large peaks indicate disorder or missed atoms.
Structural Logic (The "Chemist's" Check)
-
Bond Lengths:
- : ~1.38 - 1.42 Å (indicates conjugation).
- Ether: ~1.43 Å.
-
Displacement Ellipsoids: Should be roughly spherical. Elongated "cigar" shapes on the cyclopentyl ring imply dynamic disorder (ring flipping).
CheckCIF Report
Run the final .cif file through the IUCr CheckCIF server.
-
Alert A/B: Must be addressed or explained.
-
Alert C: Acceptable if minor.
Part 4: Visualization of Workflows
Diagram 1: The Validation Workflow
This diagram illustrates the linear progression from crude material to validated 3D model.
Caption: Step-by-step critical path for converting chemical synthesis into a validated crystallographic model.
Diagram 2: Decision Logic - When to use SC-XRD?
This diagram helps researchers decide when to escalate from NMR to X-ray.
Caption: Logic gate for selecting SC-XRD over NMR when dealing with flexible ether linkages or conformational ambiguity.
References
-
Rigaku Corporation. (2012). The Principle of Single Crystal X-ray Diffraction (SCXRD): How to get a molecular structure from a crystal using X-rays. The Rigaku Journal. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. Link
-
BenchChem. (2025).[2] Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Link
Sources
Chromatographic separation of 4-[(Cyclopentyloxy)methyl]aniline from starting materials
Technical Comparison Guide: Chromatographic Isolation of 4-[(Cyclopentyloxy)methyl]aniline
Executive Summary & Chemical Context
Target Molecule: 4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3) Molecular Formula: C₁₂H₁₇NO Class: Lipophilic Benzyl Ether Aniline[1]
The isolation of 4-[(cyclopentyloxy)methyl]aniline presents a classic but critical separation challenge in medicinal chemistry. This molecule serves as a high-value building block, often synthesized via the reduction of its nitro-precursor, 4-[(cyclopentyloxy)methyl]nitrobenzene .
The core purification difficulty arises from the structural similarity between the product and the starting material. Both possess a lipophilic cyclopentyloxy-benzyl tail. However, they differ fundamentally in their polar "head" groups (Amino vs. Nitro). This guide objectively compares two primary chromatographic strategies—Normal Phase Flash Chromatography and Reverse Phase Preparative HPLC —to determine the optimal workflow for purity and scalability.
The Separation Matrix
| Component | Structure Description | Physicochemical Nature |
| Product | Aniline head, Ether tail | Basic (pKa ~4.6) , Polar/Lipophilic Hybrid |
| Precursor | Nitro head, Ether tail | Neutral , Lipophilic |
| Side Product | 4-Aminobenzyl alcohol | Polar , Hydrophilic (Potential cleavage impurity) |
Method A: Normal Phase Flash Chromatography (Scalable)
Verdict: Best for multigram scale-up and bulk impurity removal.
Flash chromatography on silica gel is the workhorse for this separation. However, anilines are notorious for interacting with acidic silanol groups (
Optimized Protocol: The "Buffered" Silica Approach
-
Stationary Phase: Spherical Silica Gel (40–60 µm).
-
Mobile Phase: Hexane / Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA) modifier.
-
Rationale: TEA blocks the acidic silanol sites, allowing the aniline product to elute as a sharp, symmetrical band.
Step-by-Step Workflow:
-
Column Equilibration: Flush column with 3 CV (Column Volumes) of 90:10 Hexane:EtOAc (+1% TEA) to neutralize silica acidity.
-
Loading: Dissolve the crude reaction mixture in a minimum volume of DCM. Adsorb onto Celite or load as a liquid if concentration is high.
-
Gradient Elution:
-
0–5 min: Isocratic 5% EtOAc (Elutes non-polar nitro precursor).
-
5–20 min: Linear gradient 5% → 40% EtOAc.
-
Observation: The nitro precursor elutes early (
in 30% EtOAc). The aniline product elutes later ( ) as a distinct band.
-
-
Post-Run: Flush with 100% EtOAc to remove any polar degradation products (e.g., benzyl alcohols).
Critical Insight: Do not use DCM/MeOH for the primary separation of the nitro impurity. The selectivity (
) between the nitro and aniline species is superior in Hexane/EtOAc because the polarity difference is maximized.
Method B: Reverse Phase Preparative HPLC (High Purity)
Verdict: Best for final polishing (>99.5% purity) and removing trace homologs.
For drug development applications requiring GMP-level purity, Reverse Phase (RP) chromatography offers superior resolution. The strategy relies on pH switching to manipulate the ionization state of the aniline.
Mechanistic Comparison of pH Modifiers
| Condition | Aniline State | Nitro State | Separation Outcome |
| Low pH (0.1% Formic Acid) | Ionized ( | Neutral | Excellent. Aniline elutes early (hydrophilic); Nitro elutes late (hydrophobic). |
| High pH (10mM NH₄HCO₃, pH 10) | Neutral ( | Neutral | Poor to Moderate. Both are lipophilic; separation relies solely on the ether/nitro polarity difference. |
Recommended Protocol: Acidic Low-pH Method
-
Column: C18 (ODS) Preparative Column (e.g., 5 µm, 19 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV @ 254 nm (Nitro absorbs strongly) and 230 nm (Aniline).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Injection |
| 2.0 | 5 | Isocratic Hold |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
Data Interpretation:
-
Retention Time (
) Aniline: ~4.5 min (Protonated, fast elution). -
Retention Time (
) Nitro Precursor: ~10.2 min (Neutral, strong hydrophobic retention). -
Result: The large
ensures baseline resolution even with high loading.
Comparative Analysis Summary
| Feature | Method A: Flash (Silica + TEA) | Method B: Prep HPLC (Acidic C18) |
| Throughput | High (10g+ per run) | Low to Medium (mg to 1g per run) |
| Resolution ( | Good ( | Excellent ( |
| Cost Efficiency | High (Cheap solvents/silica) | Low (Expensive columns/Acetonitrile) |
| Solvent Removal | Easy (Hexane/EtOAc evaporates fast) | Difficult (Water requires lyophilization) |
| Best Use Case | Initial isolation from reaction | Final polishing for biological assay |
Visual Workflow (DOT Diagram)
The following diagram illustrates the integrated purification logic, moving from crude synthesis to final isolated product.
Caption: Integrated workflow for the isolation of 4-[(cyclopentyloxy)methyl]aniline, selecting between Flash and HPLC based on scale and purity needs.
References
-
PubChem. (2025).[2][3] 4-[(Cyclopentyloxy)methyl]aniline Compound Summary. National Center for Biotechnology Information. [Link]
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
-
Org. Synth. (1941). General Methods for Reduction of Nitro Compounds to Anilines. Organic Syntheses, Coll. Vol. 1, p. 240. [Link]
- Biotage Application Note. (2020). Strategies for Purifying Amines: Overcoming Tailing on Silica. (Standard industry protocol for amine modifiers).
Sources
- 1. 1334148-27-4,Tetrahydro-2H-pyran-4-sulfonyl Fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. PubChemLite - 4-[(cyclopentyloxy)methyl]aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Analysis of 4-[(Cyclopentyloxy)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. 4-[(Cyclopentyloxy)methyl]aniline, a substituted aniline derivative, represents a class of compounds with significant potential in medicinal chemistry. Its analysis requires robust and reliable reference standards to ensure the accuracy and validity of experimental results. This guide provides a comprehensive comparison of available reference materials and analytical methodologies for the characterization of 4-[(Cyclopentyloxy)methyl]aniline and its related compounds.
Understanding the Analyte: 4-[(Cyclopentyloxy)methyl]aniline
4-[(Cyclopentyloxy)methyl]aniline possesses a unique structural motif, combining a substituted aniline core with a cyclopentyloxy-methyl group. This structure imparts specific physicochemical properties that influence its analytical behavior.
| Property | Value | Source |
| Molecular Formula | C12H17NO | PubChem |
| Molecular Weight | 191.27 g/mol | PubChem |
| Predicted XlogP | 2.6 | PubChem |
| Predicted Boiling Point | 316.5 ± 25.0 °C | ChemSpider |
| Predicted Density | 1.013 ± 0.06 g/cm³ | ChemSpider |
Reference Standards: Availability and Alternatives
A thorough search for a certified reference standard (CRS) for 4-[(Cyclopentyloxy)methyl]aniline reveals limited commercial availability. This is not uncommon for novel compounds in the early stages of research. In such cases, a multi-pronged approach to reference material selection is necessary.
Alternative Reference Standards:
When a CRS for the primary analyte is unavailable, structurally similar compounds can serve as valuable comparators and for method development. The following are commercially available alternatives that share key structural features with 4-[(Cyclopentyloxy)methyl]aniline:
| Compound | CAS Number | Supplier(s) | Key Structural Similarity |
| 4-(Cyclopentyloxy)aniline | 26455-36-7 | MilliporeSigma, AiFChem | Cyclopentyloxy and aniline moieties |
| 3-(Cyclopentyloxy)-4-methoxyaniline | 154464-26-3 | Fisher Scientific, Sigma-Aldrich | Cyclopentyloxy and substituted aniline |
| 4-(Phenoxymethyl)aniline | 12712561-19-9 | PubChem | Aniline with an ether linkage at the 4-position |
| 4-Ethoxyaniline | 156-43-4 | SIELC Technologies | Simple alkoxy-substituted aniline |
The choice of an alternative standard should be guided by the specific analytical goal. For instance, 4-(Cyclopentyloxy)aniline is an excellent choice for developing chromatographic methods due to its close structural resemblance.
Comparative Analytical Methodologies
The analysis of 4-[(Cyclopentyloxy)methyl]aniline and its analogs can be effectively achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The selection of the optimal technique depends on the sample matrix, required sensitivity, and the specific information sought (e.g., purity, impurity profile, or quantification).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of substituted anilines.[3]
dot
Sources
Safety Operating Guide
4-[(Cyclopentyloxy)methyl]aniline proper disposal procedures
Operational Guide: Proper Handling and Disposal of 4-[(Cyclopentyloxy)methyl]aniline
As a specialized primary aromatic amine utilized in advanced chemical synthesis and drug development, 4-[(Cyclopentyloxy)methyl]aniline (CAS: 954256-12-3) presents unique operational and environmental challenges. Standard chemical disposal templates are insufficient for this compound. Its structural components—an electron-rich aniline core coupled with a lipophilic cyclopentyloxy ether moiety—dictate strict, causality-driven disposal protocols to prevent severe systemic toxicity and environmental contamination.
This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step methodologies for the safe logistical management and disposal of this compound.
To safely manage the disposal of 4-[(Cyclopentyloxy)methyl]aniline, personnel must first understand the chemical mechanisms that drive its hazard profile.
-
Systemic Toxicity via Dermal Penetration: The cyclopentyloxy group significantly increases the lipophilicity of the molecule compared to unsubstituted aniline. This facilitates rapid absorption through the stratum corneum. Once in the bloodstream, aniline derivatives are metabolized in the liver into N-hydroxylamines, which oxidize the iron in hemoglobin, causing methemoglobinemia—a severe condition that impairs oxygen transport[1].
-
Chemical Reactivity & Incompatibility: The amine group is highly susceptible to rapid, exothermic oxidation. Mixing waste streams containing this compound with strong oxidizers (e.g., peroxides, nitrates) or strong acids can lead to violent reactions, fires, and the release of highly toxic nitrogen oxide (NOx) gases[1],[2].
-
Environmental Recalcitrance: Aromatic amines are notoriously toxic to aquatic life and resist rapid biodegradation in standard wastewater treatment systems[3]. Under no circumstances can this compound or its washings be disposed of down the drain[4].
Table 1: Quantitative Hazard & Disposal Parameters
| Parameter | Specification / Operational Impact |
| Chemical Class | Primary Aromatic Amine / Alkyl Ether |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Methemoglobinemia, Aquatic Toxicity |
| Incompatible Materials | Strong oxidizers, strong acids, alkalis, iron salts[2] |
| Required Glove Material | Butyl rubber, Neoprene, or Polyvinyl Alcohol (PVA). Note: Standard nitrile is only acceptable for incidental splash protection, not extended handling[1]. |
| Waste Classification | RCRA Hazardous Waste (Manage as Toxic/Reactive Organics) |
| Spill Absorbent | Inert materials only (Vermiculite, dry sand). Never use combustible sawdust[1]. |
Waste Segregation & Disposal Workflow
The following diagram illustrates the logical decision-making process for segregating and managing 4-[(Cyclopentyloxy)methyl]aniline waste streams.
Caption: Decision workflow for 4-[(Cyclopentyloxy)methyl]aniline waste segregation and disposal.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system: by checking the compatibility of your containers and the segregation of your waste streams, you inherently prevent the chemical reactions that cause laboratory accidents.
Protocol A: Liquid Waste Collection and Storage
Because aniline derivatives can degrade certain low-grade plastics over time, proper container selection is critical.
-
Container Selection: Obtain a dedicated, leak-proof High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as aniline derivatives can attack copper and its alloys[5].
-
Segregation: Ensure the carboy contains no oxidizing agents, nitric acid, or heavy metal salts[2]. Mixing 4-[(Cyclopentyloxy)methyl]aniline with these compounds will cause an exothermic reaction.
-
Transfer: Working entirely within a certified chemical fume hood, slowly pour the liquid waste into the HDPE carboy using a chemically resistant funnel.
-
Labeling: Immediately affix a hazardous waste label. Explicitly write: "Hazardous Waste: Toxic Aniline Derivative - 4-[(Cyclopentyloxy)methyl]aniline. Contains [List Solvents]. DO NOT MIX WITH ACIDS OR OXIDIZERS."[4]
-
Secondary Containment: Place the sealed carboy in a secondary containment bin (e.g., a larger polypropylene tub) stored below eye level in a cool, well-ventilated area[4].
Protocol B: Solid Waste & Contaminated Consumables
Contaminated weighing papers, pipette tips, and PPE retain the compound's toxicity and must not be discarded in standard municipal waste[3].
-
Collection: Place all contaminated solid consumables into a heavy-duty, clear polyethylene hazardous waste bag.
-
Decontamination of Reusable Glassware: Rinse glassware that contacted the compound with a compatible solvent (e.g., methanol or ethanol) inside the fume hood. Collect this first rinse as Liquid Waste (Protocol A). Wash the glassware subsequently with soap and water[4].
-
Double-Bagging: Once the primary solid waste bag is full, seal it and place it inside a second bag (double-bagging) to prevent accidental exposure to janitorial staff or lab personnel[2].
-
Storage: Store the sealed bags in a designated solid hazardous waste drum pending pickup by your Environmental Health and Safety (EHS) department.
Protocol C: Emergency Spill Response
Due to the high risk of dermal penetration and inhalation toxicity, spills require immediate, calculated action rather than rushed cleanup.
-
Evacuation & Assessment: For large spills, immediately evacuate the area, secure the perimeter, and contact the EHS emergency response team[4]. For small spills inside a fume hood, proceed to step 2.
-
PPE Upgrade: Ensure you are wearing chemical splash goggles, a fully buttoned lab coat, and heavy-duty Butyl or Neoprene gloves[1].
-
Containment: Surround the spill with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or dry sand[3]. Crucial: Never use combustible materials like sawdust or paper towels for the initial absorption, as the compound is combustible and reactive[1].
-
Collection: Use a non-sparking scoop to collect the absorbed material and deposit it into a rigid, sealable hazardous waste container[1].
-
Site Decontamination: Wash the contaminated surface thoroughly with an appropriate solvent, followed by plenty of soap and water. Do not leave residual solvent on the benchtop[3]. Dispose of all cleaning materials as solid hazardous waste.
References
- Source: Penta Chemicals (pentachemicals.eu)
- Source: GOV.UK (service.gov.uk)
- Source: New Jersey Department of Health (nj.gov)
- Source: Rutgers University Environmental Health and Safety (rutgers.edu)
- Source: BenchChem (benchchem.com)
Sources
Advanced Operational Safety and PPE Guide for Handling 4-[(Cyclopentyloxy)methyl]aniline
As drug development professionals and application scientists, we frequently handle highly substituted aromatic amines. 4-[(Cyclopentyloxy)methyl]aniline (CAS 954256-12-3) is a specialized aniline derivative utilized in advanced organic synthesis and medicinal chemistry. However, its structural utility comes with severe occupational hazards. Aniline derivatives are insidious; they penetrate intact skin rapidly without causing immediate pain or local irritation, entering systemic circulation to induce life-threatening methemoglobinemia[1].
This guide provides a comprehensive, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows. We do not just dictate what to wear; we explain why the chemistry demands it, ensuring your safety protocols are self-validating and robust.
Mechanistic Toxicology: The "Why" Behind the PPE
Understanding the toxicokinetics of 4-[(Cyclopentyloxy)methyl]aniline is critical for effective risk mitigation. Upon dermal or inhalation exposure, the compound is rapidly absorbed and undergoes hepatic N-hydroxylation via the Cytochrome P450 enzyme system[1].
The resulting N-phenylhydroxylamine metabolite acts as a potent oxidizing agent. It converts the functional ferrous iron (Fe²⁺) in your red blood cells' hemoglobin into ferric iron (Fe³⁺)[1]. This forms methemoglobin , a defective protein structure that cannot bind or transport oxygen, leading to severe tissue hypoxia, cyanosis (bluish skin), and potentially fatal cardiovascular collapse[2].
Toxicological pathway of aniline-induced methemoglobinemia and tissue hypoxia.
Quantitative Hazard Profile
To design an effective defense system, we must quantify the threat. The following table summarizes the critical exposure metrics extrapolated from the parent aniline class, applying necessary safety factors for substituted lipophilic derivatives.
| Parameter | Value / Guideline | Rationale / Causality |
| Target Compound | 4-[(Cyclopentyloxy)methyl]aniline | Highly lipophilic aniline derivative requiring strict containment. |
| OSHA PEL (Baseline) | 5 ppm (19 mg/m³) TWA (Skin) | "Skin" notation indicates a severe risk of transdermal absorption[2]. |
| ACGIH TLV | 2 ppm TWA (Skin) | Conservative threshold to prevent sub-clinical methemoglobinemia[2]. |
| Odor Threshold | ~1 ppm (Aromatic/Fishy) | Odor provides a preliminary, non-quantitative warning of exposure[1]. |
| Primary Systemic Hazard | Methemoglobinemia & Hemolysis | Impairs oxygen delivery; can cause delayed hemolytic anemia[1]. |
PPE Matrix: The Self-Validating Defense System
Standard laboratory PPE is grossly insufficient for aniline derivatives. The lipophilic nature of the cyclopentyloxy group enhances dermal penetration, while the amine group facilitates aqueous partitioning through sweat.
-
Primary Dermal Protection (Double-Gloving Protocol):
-
Inner Glove: 8-mil Nitrile.
-
Outer Glove: Butyl Rubber or Silver Shield® Laminate.
-
Causality: Standard 4-mil nitrile gloves are rapidly permeated by aromatic amines. Butyl rubber provides a dense, impermeable barrier to organic solvents and amines, physically blocking transdermal absorption[3].
-
-
Respiratory Protection:
-
Body & Eye Protection:
-
Tychem® apron over a flame-resistant lab coat, tight-fitting chemical splash goggles, and closed-toe non-porous shoes[3].
-
Step-by-Step Operational Workflow
Safety is not a static state; it is a continuous, self-validating process. Follow this precise methodology for handling 4-[(Cyclopentyloxy)methyl]aniline to ensure operational integrity.
Step-by-step operational workflow featuring continuous PPE self-validation loops.
Methodology:
-
Pre-Operational Validation: Verify the fume hood face velocity is actively tracking between 80-120 fpm. Clear the workspace of strong oxidizers (e.g., nitric acid, peroxides) to prevent violent exothermic reactions[3].
-
Gowning & Integrity Check: Don inner nitrile gloves, lab coat, and outer butyl rubber gloves. Self-Validation: Perform a positive-pressure air test on the outer gloves by trapping air in the fingers and squeezing to detect microscopic pinholes before handling the chemical.
-
Containment Setup: Place the chemical vial inside a secondary containment tray within the hood. Line the tray with highly absorbent pads.
-
Chemical Manipulation: Use positive-displacement pipettes for liquids or anti-static spatulas for solids. Keep the sash as low as ergonomically possible to create a physical blast/splash shield.
-
Continuous Sensory Monitoring: Continuously monitor for the characteristic "fishy" or aromatic odor. Self-Validation: Because the odor threshold (~1 ppm) is below the OSHA PEL (5 ppm), detecting this odor is an immediate, self-validating indicator of a containment breach[1]. If detected, cap the vial immediately and step away.
-
Controlled Doffing: Remove outer gloves inside the hood to prevent spreading invisible contamination to ambient lab surfaces.
Decontamination and Disposal Plan
Aniline derivatives are weak bases. This fundamental chemical property dictates our decontamination strategy.
-
Surface Decontamination: Do not use plain water, which will merely spread the lipophilic compound. Spray spills with a 5% acetic acid solution (or 1M HCl).
-
Causality: The acid protonates the amine group, forming an anilinium salt. This ionic salt is highly water-soluble, non-volatile, and significantly less capable of penetrating intact skin[3].
-
-
Cleanup: Absorb the protonated solution with an inert material like vermiculite.
-
Disposal: Place all contaminated pads, gloves, and vermiculite into a sealed, clearly labeled hazardous waste container. Segregate this strictly from oxidizing waste streams[3].
Emergency Response & Antidote Protocol
In the event of an exposure, speed and specific medical interventions are critical.
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the skin with copious amounts of water for at least 15-30 minutes[2]. Do not apply chemical neutralizers directly to the skin, as exothermic acid-base reactions can cause severe thermal burns.
-
Systemic Toxicity (Cyanosis): If the victim exhibits a blue discoloration of the lips or nail beds, shortness of breath, or chocolate-brown colored blood, methemoglobinemia is actively occurring[4].
-
Antidote Administration: Transfer promptly to a medical facility. The specific clinical antidote is intravenous Methylene Blue (1-2 mg/kg)[1].
-
Causality: Methylene blue acts as an artificial electron donor. It utilizes the body's NADPH-dependent methemoglobin reductase pathway to rapidly reduce the toxic Fe³⁺ back to functional Fe²⁺, instantly restoring the blood's oxygen transport capacity[1].
-
References
1. Methyl aniline | Sigma-Aldrich: 4-[(cyclopentyloxy)methyl]aniline. Sigma-Aldrich. 2.[4] Material Safety Data Sheet - 2,4-Difluoroaniline, 99%. Cole-Parmer. 3.[3] Aniline Standard Operating Procedure. Rutgers University. 4.[2] Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. 5.[1] Aniline | Medical Management Guidelines | Toxic Substance Portal. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
